molecular formula C26H40O2 B8125255 IONONE

IONONE

カタログ番号: B8125255
分子量: 384.6 g/mol
InChIキー: SNQUZWOWPZQUQF-ONYUMSKCSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

IONONE is a useful research compound. Its molecular formula is C26H40O2 and its molecular weight is 384.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one;(E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H20O/c2*1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3;6-8,12H,5,9H2,1-4H3/b2*8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQUZWOWPZQUQF-ONYUMSKCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=O)C.CC1=CCCC(C1C=CC(=O)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=O)C.CC1=CCCC(C1/C=C/C(=O)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Chemical Properties of Alpha-Ionone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ionone (B122830) is a naturally occurring organic compound belonging to the group of rose ketones, which also includes damascones and damascenones. It is a C13 norisoprenoid derived from the enzymatic cleavage of carotenoids.[1] Valued for its characteristic violet-like aroma, alpha-ionone is a key component in the fragrance and flavor industries and also serves as a versatile intermediate in the synthesis of other valuable compounds, including retinoids. This technical guide provides a comprehensive overview of the structure, chemical properties, synthesis, and spectroscopic characterization of alpha-ionone, tailored for a scientific audience.

Chemical Structure and Isomerism

Alpha-ionone is a monocyclic monoterpene ketone.[2] Its structure consists of a trimethylcyclohexenyl ring attached to a butenone side chain. The precise arrangement of the double bond within the cyclohexene (B86901) ring distinguishes it from its isomers, beta- and gamma-ionone.

Key Structural Features:
  • IUPAC Name: (3E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one[2]

  • Molecular Formula: C₁₃H₂₀O[2]

  • Molecular Weight: 192.30 g/mol [2]

  • CAS Number: 127-41-3[2]

The ionones exist as three main isomers, differing in the position of the double bond in the cyclohexene ring.

Figure 1: Structures of Ionone Isomers

Physicochemical Properties

A summary of the key physicochemical properties of alpha-ionone is presented in the table below, providing a valuable reference for experimental design and formulation development.

PropertyValueReference(s)
Physical State Colorless to pale yellow liquid[2]
Odor Warm, woody, floral (violet)[2]
Boiling Point 259-263 °C at 760 mmHg[2]
Melting Point Not available
Density 0.93 g/mL at 25 °C[2]
Refractive Index n20/D 1.498[2]
Solubility Soluble in ethanol, fixed oils, and propylene (B89431) glycol. Slightly soluble in ether and mineral oil. Insoluble in water.[2]
Vapor Pressure 0.014 mmHg at 25 °C[2]
Flash Point >100 °C (Closed Cup)[3]

Experimental Protocols

Synthesis of Alpha-Ionone

The industrial synthesis of alpha-ionone is a two-step process involving the aldol (B89426) condensation of citral (B94496) with acetone (B3395972) to form pseudothis compound (B86502), followed by an acid-catalyzed cyclization. The choice of acid catalyst is crucial in determining the isomeric ratio of the final product, with phosphoric acid favoring the formation of alpha-ionone.[4][5]

Synthesis_Pathway cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Cyclization Citral Citral Pseudothis compound Pseudothis compound Citral->Pseudothis compound Base Catalyst (e.g., NaOH) Acetone Acetone Acetone->Pseudothis compound Alpha_this compound Alpha-Ionone Pseudothis compound->Alpha_this compound H3PO4 Beta_this compound Beta-Ionone Pseudothis compound->Beta_this compound H2SO4 Gamma_this compound Gamma-Ionone Pseudothis compound->Gamma_this compound BF3

Figure 2: Synthesis Pathway of this compound Isomers

Step 1: Synthesis of Pseudothis compound [4]

  • Reaction Setup: In a flask equipped with a stirrer, add 722 g of acetone and 27 g of a 41% aqueous solution of sodium hydroxide.

  • Addition of Citral: While stirring at room temperature, slowly add 500 g of citral to the mixture.

  • Reaction Conditions: Heat the mixture using a water bath and maintain stirring for 1.5 hours at 40 °C.

  • Work-up: After the reaction is complete, separate the aqueous layer. Neutralize the organic layer with a 1% hydrochloric acid solution, wash with distilled water, and dry over anhydrous sodium sulfate.

  • Purification: Remove the remaining acetone and purify the product by rectification to obtain pseudothis compound.

Step 2: Cyclization to Alpha-Ionone [5]

  • Reaction Setup: Cool 62.5 parts of syrupy phosphoric acid to a temperature between 2-5 °C.

  • Addition of Pseudothis compound: Gradually add 12.5 parts of pseudothis compound to the cooled acid while maintaining constant agitation.

  • Reaction Conditions: Continue agitating the mixture for 2-3 hours. The mixture will become thick and reddish-brown.

  • Quenching: Dilute the reaction mixture with a sufficient quantity of ice and water to form an approximately 50% acid solution.

  • Isolation: Distill the mixture with steam to obtain a yellowish oil containing primarily alpha-ionone.

  • Purification: The crude product can be further purified by treatment with a sodium sulfite (B76179) solution in the presence of ammonium (B1175870) chloride, followed by the addition of sodium chloride to precipitate the sodium salt of the hydrosulfonic acid of alpha-ionone. This salt is then decomposed to yield pure, colorless alpha-ionone.[5]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy [2]

  • Sample Preparation: Dissolve the alpha-ionone sample in deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR Spectroscopy:

    • Instrument: JEOL Spectrometer

    • Frequency: 90 MHz

    • Solvent: CDCl₃

    • General Parameters: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) with a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for moderately concentrated samples is typically employed for enones.[6]

  • ¹³C NMR Spectroscopy:

    • Instrument: Varian Spectrometer

    • Frequency: 25.16 MHz

    • Solvent: CDCl₃

    • General Parameters: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) with a spectral width of 0-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 128 to several thousand scans depending on sample concentration is generally used for enones.[6]

Mass Spectrometry (MS)

  • Technique: Electron Ionization (EI) Mass Spectrometry.[7]

  • Principle: In EI-MS, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.[8][9]

  • Instrumentation: An EI source typically consists of a filament to produce electrons, an ion chamber where ionization occurs, and a series of lenses to focus the resulting ions into the mass analyzer.[8]

  • Sample Introduction: For a volatile compound like alpha-ionone, the sample is typically introduced into the ion source via a gas chromatograph (GC) or a direct insertion probe.[3]

  • Data Interpretation: The resulting mass spectrum shows the relative abundance of different fragments, which can be used to elucidate the structure of the molecule.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Citral + Acetone pseudothis compound Pseudothis compound Formation (Aldol Condensation) start->pseudothis compound cyclization Cyclization (Acid Catalysis) pseudothis compound->cyclization crude_alpha_this compound Crude Alpha-Ionone cyclization->crude_alpha_this compound distillation Steam Distillation crude_alpha_this compound->distillation chemical_purification Chemical Purification distillation->chemical_purification pure_alpha_this compound Pure Alpha-Ionone chemical_purification->pure_alpha_this compound nmr NMR Spectroscopy (1H and 13C) pure_alpha_this compound->nmr ms Mass Spectrometry (EI-MS) pure_alpha_this compound->ms gc Gas Chromatography pure_alpha_this compound->gc

References

The Biosynthesis of β-Ionone in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

β-ionone, a C13 apocarotenoid, is a volatile organic compound of significant interest due to its characteristic floral and woody aroma, which contributes to the sensory profile of numerous fruits, flowers, and vegetables. Beyond its role in plant fragrance and flavor, β-ionone and other apocarotenoids are involved in a variety of physiological processes, including plant defense and signaling. The biosynthesis of β-ionone is a tightly regulated enzymatic process, primarily involving the oxidative cleavage of carotenoids. This technical guide provides an in-depth overview of the β-ionone biosynthesis pathway in plants, detailing the key enzymes, precursor molecules, regulatory signaling cascades, and experimental methodologies for its study.

The Core Biosynthetic Pathway

The formation of β-ionone in plants originates from the cleavage of β-carotene, a C40 carotenoid pigment. This reaction is catalyzed by a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). Specifically, members of the CCD1 and CCD4 subfamilies have been identified as the primary catalysts for this conversion.[1][2][3] These enzymes cleave the 9,10 and 9',10' double bonds of the β-carotene molecule to yield one molecule of β-ionone and a C27 apocarotenal.[1][2] While CCD1 enzymes are typically located in the cytoplasm, their carotenoid substrates are synthesized and stored in plastids, suggesting a mechanism for substrate transport or the cleavage of exported apocarotenoid precursors.[4][5]

Beta_Ionone_Biosynthesis cluster_cytoplasm Cytoplasm GGPP Geranylgeranyl Diphosphate Phytoene Phytoene GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS/ZDS beta_Carotene β-Carotene Lycopene->beta_Carotene LCY-b beta_Ionone β-Ionone beta_Carotene->beta_this compound CCD1 / CCD4 CCD1 CCD1 beta_Carotene->CCD1 CCD1->beta_this compound

Figure 1: The core β-ionone biosynthesis pathway in plants.

Quantitative Data on Enzyme Kinetics and Product Concentration

The efficiency of β-ionone production is dependent on the kinetic properties of the CCD enzymes and the concentration of the precursor, β-carotene. The following tables summarize available quantitative data from various studies.

Table 1: Enzyme Kinetic Parameters of Carotenoid Cleavage Dioxygenases

EnzymePlant SourceSubstrateKm (mM)Vmax (U/mg)Reference
MnCCD1Morus notabilisβ-apo-8'-carotenal0.8372.5[6]
OeCCD1Olea europaeaβ-apo-8'-carotenal0.822.30[7]
InCCD1Ipomoea nilβ-apo-8'-carotenal0.691.22[7]

Note: 1 U is defined as the amount of enzyme that catalyzes the formation of 1 nmol of product per minute.

Table 2: Concentration of β-Ionone in Various Plant Tissues

Plant SpeciesTissueConcentrationReference
Iris pallidaRhizome20.0 mg/g[8]
Wine (various)-[9]
TomatoFruitPresent[10]
MelonFruitPresent[10]
RaspberryFruitPresent[10]
Osmanthus fragransFlowerMajor component[3]

Regulatory Signaling Pathways

The biosynthesis of β-ionone is intricately regulated by a network of signaling pathways, often in response to developmental cues and environmental stresses. Key phytohormones such as abscisic acid (ABA) and jasmonic acid (JA) play crucial roles in modulating the expression of CCD genes.

Abscisic Acid (ABA) Signaling

ABA is a key regulator of plant responses to abiotic stress, such as drought and salinity. Under stress conditions, ABA levels rise, leading to the activation of a signaling cascade that can influence the expression of CCD genes. The core ABA signaling module consists of the PYR/PYL/RCAR receptors, protein phosphatase 2Cs (PP2Cs), and SNF1-related protein kinases 2 (SnRK2s).[1][11][12] In the presence of ABA, the PYR/PYL/RCAR receptors bind to and inhibit PP2Cs, which in turn relieves the repression of SnRK2s. Activated SnRK2s then phosphorylate downstream transcription factors, such as ABFs (ABA-responsive element binding factors), which can bind to the promoter regions of target genes, including CCDs, to regulate their transcription.[1][11]

ABA_Signaling Abiotic_Stress Abiotic Stress (e.g., Drought) ABA Abscisic Acid (ABA) Abiotic_Stress->ABA PYR_PYL_RCAR PYR/PYL/RCAR Receptors ABA->PYR_PYL_RCAR binds PP2C PP2C (Negative Regulator) PYR_PYL_RCAR->PP2C inhibits SnRK2 SnRK2 (Positive Regulator) PP2C->SnRK2 inhibits ABF ABF (Transcription Factor) SnRK2->ABF phosphorylates (activates) CCD_Gene CCD Gene Expression ABF->CCD_Gene regulates beta_Ionone_Production β-Ionone Production CCD_Gene->beta_Ionone_Production

Figure 2: ABA signaling pathway regulating CCD gene expression.
Jasmonic Acid (JA) Signaling

JA is a lipid-derived hormone primarily involved in plant defense against herbivores and necrotrophic pathogens. The JA signaling pathway is initiated by the accumulation of JA-isoleucine (JA-Ile), which promotes the interaction between the F-box protein COI1 and JAZ (Jasmonate ZIM-domain) repressor proteins.[3][13][14] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors releases transcription factors, such as MYC2, which can then activate the expression of JA-responsive genes, including certain CCD genes.[13][14][15]

JA_Signaling Biotic_Stress Biotic Stress (e.g., Herbivory) JA_Ile JA-Isoleucine Biotic_Stress->JA_Ile COI1 COI1 (F-box protein) JA_Ile->COI1 promotes interaction JAZ JAZ Repressor COI1->JAZ binds Proteasome 26S Proteasome JAZ->Proteasome degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses CCD_Gene CCD Gene Expression MYC2->CCD_Gene activates beta_Ionone_Production β-Ionone Production CCD_Gene->beta_Ionone_Production

Figure 3: JA signaling pathway influencing CCD gene expression.
Retrograde Signaling

Since carotenoids are synthesized in plastids, communication between the plastid and the nucleus, known as retrograde signaling, is essential for regulating the expression of nuclear-encoded genes involved in carotenoid and apocarotenoid metabolism.[2][16][17][18][19] Various signals originating from the plastid, such as the levels of carotenoid biosynthetic intermediates and the redox state of the organelle, can influence the expression of nuclear genes, including CCDs. This signaling pathway ensures that the production of apocarotenoids is coordinated with the metabolic status of the plastid.

Experimental Protocols

Heterologous Expression and Purification of CCD Enzymes

This protocol is essential for obtaining purified CCD enzymes for in vitro characterization.

Workflow:

Experimental_Workflow_Purification Clone_CCD 1. Clone CCD cDNA into an expression vector (e.g., pGEX) Transform 2. Transform the recombinant plasmid into E. coli (e.g., BL21(DE3)) Clone_CCD->Transform Induce 3. Induce protein expression with IPTG Transform->Induce Harvest 4. Harvest cells by centrifugation Induce->Harvest Lyse 5. Lyse cells (e.g., sonication) Harvest->Lyse Purify 6. Purify the recombinant protein (e.g., affinity chromatography) Lyse->Purify Verify 7. Verify protein purity and concentration (e.g., SDS-PAGE, Bradford assay) Purify->Verify

Figure 4: Workflow for heterologous expression and purification of CCDs.

Methodology:

  • Cloning: The full-length coding sequence of the target CCD gene is amplified by PCR and cloned into a suitable expression vector, often with a tag (e.g., GST or His) to facilitate purification.

  • Transformation and Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain. Protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG), at a specific temperature and for a defined period to optimize soluble protein yield.[6]

  • Purification: Cells are harvested and lysed. The recombinant protein is then purified from the crude cell lysate using affinity chromatography corresponding to the tag used.

  • Verification: The purity and concentration of the purified protein are determined using SDS-PAGE and a protein quantification method like the Bradford assay.

In Vitro Carotenoid Cleavage Dioxygenase Assay

This assay is used to determine the activity and substrate specificity of a purified CCD enzyme.

Methodology:

  • Reaction Mixture: A typical reaction mixture contains a buffered solution (e.g., phosphate (B84403) buffer, pH 7.0-8.0), the purified CCD enzyme, and the carotenoid substrate.[20] Due to the lipophilic nature of carotenoids, a detergent (e.g., Triton X-100) is often included to solubilize the substrate.[21]

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 30-37°C) for a defined period in the dark to prevent photo-oxidation of the carotenoids.[20][22]

  • Reaction Termination and Extraction: The reaction is stopped by adding an organic solvent (e.g., acetone (B3395972) or ethanol). The apocarotenoid products are then extracted with a non-polar solvent like hexane (B92381) or ethyl acetate.

  • Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.[23][24]

Quantification of β-Ionone in Plant Tissues by GC-MS

This protocol allows for the precise measurement of β-ionone levels in plant samples.

Methodology:

  • Sample Preparation: Plant tissue is frozen in liquid nitrogen and ground to a fine powder.

  • Extraction: Volatiles, including β-ionone, are extracted from the powdered tissue. Headspace solid-phase microextraction (HS-SPME) is a common and sensitive method for this purpose.[3][9] An internal standard is typically added for accurate quantification.

  • GC-MS Analysis: The extracted volatiles are analyzed by GC-MS. The gas chromatograph separates the different compounds in the sample, and the mass spectrometer provides mass spectra for their identification and quantification.[9][25][26]

  • Quantification: The concentration of β-ionone is determined by comparing its peak area to that of the internal standard and a calibration curve generated with known concentrations of a β-ionone standard.[25][26]

Conclusion

The biosynthesis of β-ionone in plants is a fascinating and complex process with implications for plant biology, agriculture, and various industries. This technical guide has provided a comprehensive overview of the core biosynthetic pathway, the enzymes involved, and the intricate signaling networks that regulate this process. The detailed experimental protocols offer a foundation for researchers to further investigate this pathway, potentially leading to the development of novel strategies for enhancing the flavor and fragrance of crops or for the biotechnological production of this valuable apocarotenoid. Future research will likely focus on elucidating the precise molecular mechanisms of CCD regulation and the interplay between different signaling pathways in controlling β-ionone biosynthesis.

References

A Technical Guide to the Natural Sources and Isolation of Gamma-Ionone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-ionone (B106490) (γ-ionone) is a naturally occurring apocarotenoid, a class of C13-norisoprenoid compounds derived from the enzymatic cleavage of carotenoids.[1] While less common than its α- and β-isomers, γ-ionone contributes to the characteristic aroma of certain flowers and essential oils.[2] This technical guide provides a comprehensive overview of the known natural sources of γ-ionone, details established methodologies for its isolation and purification, and presents a generalized biosynthetic pathway for ionones. The information is intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development in their efforts to source and utilize this rare fragrant compound.

Natural Occurrence of Gamma-Ionone

Gamma-ionone is considered a rare natural product.[2] Its presence has been reported in the essential oils of a limited number of plant species, often alongside its more abundant isomers, α- and β-ionone. The biosynthesis of ionones is a result of the degradation of carotenoids.[1] The primary enzyme family responsible for this conversion is the carotenoid cleavage dioxygenases (CCDs).[3]

While extensive quantitative data for gamma-ionone is scarce, its presence has been noted in the following species:

  • Osmanthus fragrans (Sweet Osmanthus): The essential oil of these flowers is a known source of ionones. While β-ionone is often the most cited, studies have also identified α-ionone and suggest the presence of other isomers.[3][4][5] The variation in ionone content can be significant between different cultivars.[5]

  • Boronia megastigma (Brown Boronia): The absolute of Boronia megastigma is a valuable perfumery ingredient and is one of the few natural sources containing significant amounts of ionones, primarily β-ionone and smaller quantities of α-ionone.[6][7] The presence of gamma-ionone in trace amounts is plausible given the shared biosynthetic origin.

The table below summarizes the reported concentrations of this compound isomers in these key natural sources. It is important to note the general lack of specific quantification for the gamma isomer.

Plant SpeciesCultivar/VarietyPlant PartMajor this compound Isomers ReportedConcentration of Major IononesReference
Osmanthus fragrans'Liuye Jingui'Flowerstrans-β-ionone, α-iononeNot specified[5]
Osmanthus fragrans'Gecheng Dangui'Flowerscis-linalool oxide, trans-linalool oxide, linaloolLower in α- and β-ionone compared to other cultivars[8]
Osmanthus fragransvar. thunbergiiFlowersDihydro-β-ionol, β-iononeNot specified[9]
Boronia megastigmaNot specifiedFlowersβ-ionone, α-iononeHigh β-ionone content (up to 1787 mg/g fresh weight)[1][6]

Biosynthesis of Ionones

The formation of ionones in plants is a fascinating process involving the enzymatic cleavage of carotenoids. This pathway is a key contributor to the aroma of many flowers and fruits.

This compound Biosynthesis General Biosynthetic Pathway of Ionones Carotenoids Carotenoids (e.g., β-carotene) CCD Carotenoid Cleavage Dioxygenases (CCDs) Carotenoids->CCD Enzymatic Cleavage Apocarotenoids Apocarotenoid Intermediates CCD->Apocarotenoids alpha_this compound α-Ionone Apocarotenoids->alpha_this compound beta_this compound β-Ionone Apocarotenoids->beta_this compound gamma_this compound γ-Ionone Apocarotenoids->gamma_this compound

A diagram illustrating the general biosynthetic pathway of ionones.

Isolation and Purification of Gamma-Ionone

The isolation of gamma-ionone from natural sources is a multi-step process that generally involves extraction followed by chromatographic separation to resolve the different this compound isomers.

Experimental Protocols

3.1.1. Extraction of Essential Oils

The initial step involves the extraction of the volatile fraction, which contains the ionones, from the plant material.

  • Steam Distillation: This is a common method for extracting essential oils from plant materials.[1]

    • Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the aqueous phase.

    • Protocol:

      • Fresh or dried plant material (e.g., flowers of Osmanthus fragrans) is placed in a distillation flask.

      • Steam is generated in a separate flask and introduced into the bottom of the plant material flask.

      • The steam ruptures the oil glands in the plant material, releasing the volatile essential oils.

      • The mixture of steam and essential oil vapor is passed through a condenser.

      • The condensate, consisting of the essential oil and water (hydrosol), is collected in a receiving vessel.

      • Due to their immiscibility, the essential oil can be separated from the water by decantation.

  • Solvent Extraction: This method is suitable for heat-sensitive compounds and can yield a more complete aromatic profile.

    • Principle: An organic solvent is used to dissolve the aromatic compounds from the plant material.

    • Protocol:

      • The plant material is macerated in a suitable solvent (e.g., hexane, ethanol) for a defined period.

      • The mixture is filtered to remove the solid plant material.

      • The solvent is evaporated under reduced pressure to yield a concentrated extract known as a concrete (if a non-polar solvent is used) or a tincture (if ethanol (B145695) is used).

      • For absolutes, the concrete is further washed with ethanol to remove waxes and other non-volatile components, followed by cold filtration and ethanol evaporation.[10]

3.1.2. Chromatographic Separation of this compound Isomers

Due to the structural similarity of this compound isomers, their separation requires high-resolution chromatographic techniques.

  • Gas Chromatography (GC): This is a powerful analytical technique for separating volatile compounds. For preparative purposes, a larger scale GC system can be used.

    • Principle: The mixture of ionones is vaporized and carried by an inert gas through a column containing a stationary phase. The different isomers interact with the stationary phase to varying degrees, leading to their separation based on retention time.

    • Protocol (Analytical Scale Example):

      • A small volume of the essential oil or extract is injected into the GC instrument.

      • A non-polar capillary column (e.g., HP-5MS) is typically used for the separation of terpenes and related compounds.[11]

      • The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds with different boiling points.

      • A mass spectrometer (MS) is commonly used as a detector to identify the individual isomers based on their mass spectra.[11]

  • High-Performance Liquid Chromatography (HPLC): This technique can also be used for the separation of this compound isomers, particularly on a preparative scale.

    • Principle: The extract is dissolved in a mobile phase and pumped through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the isomers between the mobile and stationary phases.

    • Protocol:

      • The crude this compound mixture is dissolved in a suitable solvent.

      • A normal-phase or reverse-phase HPLC column is selected based on the polarity of the isomers.

      • A suitable mobile phase (a mixture of solvents) is used to elute the compounds from the column.

      • Fractions are collected at the column outlet, and those containing the desired gamma-ionone isomer are pooled.

      • The purity of the collected fractions is verified using an analytical technique such as GC-MS.

General Isolation Workflow

The following diagram illustrates a logical workflow for the isolation and purification of gamma-ionone from a natural source.

Isolation_Workflow General Workflow for Gamma-Ionone Isolation Plant_Material Plant Material (e.g., Osmanthus flowers) Extraction Extraction (Steam Distillation or Solvent Extraction) Plant_Material->Extraction Crude_Extract Crude Essential Oil or Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (Preparative GC or HPLC) Crude_Extract->Chromatography Fractions Collection of Isomer Fractions Chromatography->Fractions Analysis Purity Analysis (GC-MS) Fractions->Analysis Pure_gamma_this compound Purified γ-Ionone Analysis->Pure_gamma_this compound

A generalized workflow for the isolation of gamma-ionone.

Conclusion

Gamma-ionone remains a challenging natural product to source in significant quantities due to its limited natural occurrence and the presence of more abundant isomers. However, through a combination of efficient extraction techniques and high-resolution chromatographic separation, it is possible to isolate this valuable compound from sources such as Osmanthus fragrans and potentially Boronia megastigma. Further research into the specific enzymatic pathways leading to gamma-ionone biosynthesis could open up biotechnological avenues for its production. The protocols and information provided in this guide serve as a foundational resource for researchers aiming to explore the chemical and biological properties of gamma-ionone.

References

The Scent of Violets: A Technical Guide to the Discovery and Historical Synthesis of Ionones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and historical synthesis of ionones, a class of fragrance compounds that revolutionized the perfume industry and continue to be of significant interest in various scientific fields. We will delve into the pioneering work of Tiemann and Krüger, detail the foundational synthetic protocols, present comparative quantitative data, and illustrate key pathways and workflows.

Discovery and Historical Context

The story of ionones begins in the late 19th century with the quest to synthetically replicate the delicate and sought-after scent of violets. Prior to this, the fragrance was exclusively derived from the costly essential oil of Parma violets (Viola odorata)[1]. The breakthrough came in 1893 when German chemists Ferdinand Tiemann and Paul Krüger successfully synthesized a compound with a remarkable violet-like aroma.[2][3] This marked a pivotal moment in fragrance chemistry, moving from reliance on natural extracts to the era of synthetic aroma chemicals.[4]

Their initial research was aimed at producing irone, the characteristic odorous constituent of orris root, but their synthesis yielded a mixture of two isomeric ketones, which they named α- and β-ionone.[5] The name "ionone" is derived from the Greek word "iona," meaning violet, and "ketone," reflecting its chemical structure.[6] The commercial potential of this discovery was quickly realized, and industrial-scale production commenced at the factory of Haarmann & Reimer in Holzminden, Germany.[4] Tiemann, already known for the synthesis of vanillin, is often considered the father of flavor chemistry.[4]

The core of Tiemann and Krüger's synthesis, which remains the foundation of modern this compound production, is a two-step process: an aldol (B89426) condensation of citral (B94496) with acetone (B3395972) to form an intermediate called pseudothis compound (B86502), followed by an acid-catalyzed cyclization of pseudothis compound to yield a mixture of this compound isomers.[6][7][8]

Historical_Timeline_of_Ionone_Discovery cluster_1800s 19th Century cluster_1900s Early 20th Century 1893 1893 Tiemann & Krüger First Synthesis of Ionones Industrial_Production Industrial Production Begins (Haarmann & Reimer) 1893->Industrial_Production Commercialization Methyl_Ionones Discovery of Methyl Ionones (Tiemann, 1893) & Commercialization Perfumery_Impact Widespread use in Perfumery e.g., Vera Violetta (1893) Methyl_Ionones->Perfumery_Impact Ionone_Synthesis_Pathway cluster_step2 Step 2: Cyclization Citral Citral Pseudothis compound Pseudothis compound Citral->Pseudothis compound Base Catalyst (e.g., NaOH) Acetone Acetone Acetone->Pseudothis compound alpha_this compound alpha_this compound Pseudothis compound->alpha_this compound Weak Acid (e.g., H₃PO₄) beta_this compound beta_this compound Pseudothis compound->beta_this compound Strong Acid (e.g., H₂SO₄) gamma_this compound gamma_this compound Pseudothis compound->gamma_this compound Acid Catalyst alpha_this compound->beta_this compound Isomerization (Strong Acid, Heat) Olfactory_Signaling_Pathway cluster_membrane Cell Membrane of Olfactory Sensory Neuron This compound This compound Molecule OR Olfactory Receptor (OR) (G-Protein Coupled Receptor) This compound->OR Binding G_protein G-protein (Golf) OR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel Depolarization Neuron Depolarization CNG_channel->Depolarization Influx ATP ATP ATP->AC cAMP->CNG_channel Opens Cations Ca²⁺, Na⁺ Cations->CNG_channel Action_Potential Action Potential to Brain Depolarization->Action_Potential Experimental_Workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage Reactants Prepare Reactants (Citral, Acetone/Pseudothis compound) Reaction Perform Reaction (Controlled Temperature, Time) Reactants->Reaction Catalyst Select & Prepare Catalyst (e.g., Solid Acid/Base) Catalyst->Reaction Workup Reaction Quenching & Product Extraction Reaction->Workup GCMS GC-MS Analysis (Identify & Quantify Products) Workup->GCMS Data_Analysis Data Analysis (Calculate Yield, Selectivity) GCMS->Data_Analysis Comparison Compare Catalyst Performance Data_Analysis->Comparison Comparison->Catalyst Iterate & Optimize

References

An In-depth Technical Guide to Ionone Olfactory Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of ionones with olfactory receptors (ORs). It delves into the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of olfaction, pharmacology, and drug development.

Introduction to Ionones and Olfactory Receptors

Ionones are a class of fragrance compounds naturally found in various essential oils, most notably in violets, and are characterized by a floral, woody aroma. The primary isomers, α-ionone and β-ionone, are widely used in the fragrance and flavor industries. The perception of these and other odorants is initiated by their interaction with olfactory receptors (ORs), which belong to the large family of G-protein coupled receptors (GPCRs). The human genome contains approximately 400 functional OR genes, many of which remain "orphaned," meaning their specific ligands are unknown. The deorphanization of these receptors is a critical step in understanding the molecular basis of smell and for the development of novel therapeutics and commercial products.

This guide focuses on the binding characteristics of ionones to their cognate ORs, with a particular emphasis on the well-studied interactions involving the human olfactory receptor OR51E2 and the genetic variations in OR5A1 that influence ionone perception.

Quantitative Binding Affinity of Ionones to Olfactory Receptors

The interaction between ionones and their corresponding olfactory receptors has been quantified in several studies, primarily through functional assays that measure the concentration of an odorant required to elicit a half-maximal response (EC50) in a receptor-expressing cell system. The following table summarizes the key quantitative data available for this compound-OR binding.

Olfactory ReceptorLigandAssay TypeCell LineMeasured Value (EC50/IC50)Reference
OR51E2 β-iononeCalcium ImagingHEK293~2.5 µM[1][2]
OR51E2 β-iononeERK1/2 ActivationProstate Cancer Cells~20 µM[3]
OR51E2 β-iononeCalcium ImagingRetinal Pigment Epithelial Cells91 µM[4][5][6]
OR51E2 α-iononeCell Invasiveness AssayLNCaPAgonist at 2 µM[1]
OR51E2 α-iononeCell Invasiveness AssayLNCaPAntagonist at 200 µM[1]
OR5A1 β-iononeGenome-Wide Association StudyHuman SubjectsGenetic variation (SNP rs6591536) significantly affects sensitivity[7][8][9]

Note on Data Variability: The observed differences in EC50 values for β-ionone with OR51E2 can be attributed to the different experimental systems and readout methods used. For instance, direct measurement of intracellular calcium in a heterologous expression system like HEK293 cells may yield a different value compared to measuring the activation of a downstream signaling molecule like ERK1/2 in a cancer cell line.

Signaling Pathways in this compound Olfaction

The binding of an this compound to its cognate olfactory receptor initiates a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain. The canonical olfactory signal transduction pathway is a G-protein-mediated process that results in the influx of cations and depolarization of the olfactory sensory neuron.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound OR Olfactory Receptor (e.g., OR51E2) This compound->OR Binding G_protein Gαolf (inactive) GDP-bound OR->G_protein Activation G_protein_active Gαolf (active) GTP-bound G_protein->G_protein_active AC Adenylyl Cyclase III (inactive) AC_active Adenylyl Cyclase III (active) AC->AC_active CNG Cyclic Nucleotide-Gated (CNG) Channel (closed) CNG_open CNG Channel (open) CNG->CNG_open G_protein_active->AC Activation cAMP cAMP AC_active->cAMP ATP to cAMP cAMP->CNG Binding Ions Ca²⁺, Na⁺ Influx CNG_open->Ions Depolarization Depolarization & Signal to Brain Ions->Depolarization

Canonical Olfactory Signal Transduction Pathway

Experimental Protocols

The deorphanization and characterization of this compound-binding olfactory receptors rely on a series of sophisticated in vitro and cellular assays. Below are detailed methodologies for the key experiments cited in this guide.

Heterologous Expression of Olfactory Receptors

The functional study of olfactory receptors outside of their native environment necessitates their expression in heterologous cell lines, such as Human Embryonic Kidney 293 (HEK293) cells.

Objective: To express a functional olfactory receptor on the plasma membrane of a host cell line for subsequent functional analysis.

Materials:

  • HEK293 cells (or other suitable cell line, e.g., Hana3A)

  • Mammalian expression vector (e.g., pcDNA3.1) containing the coding sequence of the olfactory receptor of interest (e.g., OR51E2). The receptor is often N-terminally tagged (e.g., with a Rho tag) to facilitate cell surface expression.

  • Accessory proteins like Receptor-Transporting Protein 1 (RTP1) to promote OR trafficking to the cell membrane.

  • Transfection reagent (e.g., Lipofectamine).

  • Cell culture medium (e.g., DMEM) and supplements (fetal bovine serum, antibiotics).

Protocol:

  • Cell Culture: Maintain HEK293 cells in a humidified incubator at 37°C and 5% CO2.

  • Plasmid Preparation: Co-transfect the expression vectors for the olfactory receptor and any necessary accessory proteins.

  • Transfection: Seed the cells in a multi-well plate. The following day, transfect the cells with the plasmid DNA using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Allow the cells to express the receptor for 24-48 hours post-transfection before proceeding with functional assays.

Luciferase Reporter Assay

This high-throughput assay measures receptor activation by linking it to the expression of a reporter gene, such as luciferase.

Objective: To quantify the activation of a heterologously expressed olfactory receptor in response to an odorant.

Materials:

  • Transfected cells expressing the olfactory receptor.

  • A reporter plasmid containing a luciferase gene downstream of a cyclic AMP (cAMP) response element (CRE).

  • This compound solutions of varying concentrations.

  • Luciferase substrate (e.g., luciferin).

  • Luminometer.

Protocol:

  • Co-transfection: During the heterologous expression step, co-transfect the cells with the OR expression vector and the CRE-luciferase reporter plasmid.

  • Odorant Stimulation: After the incubation period for receptor expression, stimulate the cells with different concentrations of the this compound solution for a defined period (e.g., 4-6 hours).

  • Cell Lysis: Lyse the cells to release the expressed luciferase.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase produced, which in turn reflects the level of receptor activation and subsequent cAMP production.

  • Data Analysis: Normalize the firefly luciferase signal to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luminescence against the this compound concentration to determine the EC50 value.

Calcium Imaging Assay

This assay directly visualizes the increase in intracellular calcium concentration that occurs upon olfactory receptor activation.

Objective: To measure the real-time activation of an olfactory receptor by monitoring changes in intracellular calcium levels.

Materials:

  • Transfected cells expressing the olfactory receptor.

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • This compound solutions of varying concentrations.

  • A fluorescence microscope equipped with a camera and appropriate filters.

Protocol:

  • Cell Loading: Incubate the transfected cells with a calcium-sensitive fluorescent dye, which will be taken up by the cells.

  • Baseline Measurement: Place the cells on the stage of the fluorescence microscope and record the baseline fluorescence.

  • Odorant Application: Perfuse the cells with a solution containing the this compound of interest.

  • Fluorescence Imaging: Continuously record the changes in fluorescence intensity as the cells are stimulated. An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation.

  • Data Analysis: Quantify the change in fluorescence intensity over time. Plot the peak fluorescence change against the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Experimental and Logical Workflows

The process of identifying and characterizing the binding of an odorant to its receptor, a process known as deorphanization, follows a logical workflow.

Experimental_Workflow cluster_prep Preparation cluster_expression Heterologous Expression cluster_screening Functional Screening cluster_analysis Data Analysis & Validation clone_or Clone Olfactory Receptor Gene prepare_vector Prepare Expression Vector clone_or->prepare_vector transfect_cells Transfect Host Cells (e.g., HEK293) prepare_vector->transfect_cells stimulate Stimulate with This compound Library transfect_cells->stimulate measure_response Measure Response (Luciferase or Calcium Imaging) stimulate->measure_response dose_response Dose-Response Curve Generation measure_response->dose_response calculate_ec50 Calculate EC50/IC50 dose_response->calculate_ec50 validate Validate with Secondary Assays calculate_ec50->validate

Workflow for Olfactory Receptor Deorphanization

Conclusion and Future Directions

The study of this compound olfactory receptor binding affinity has provided valuable insights into the molecular mechanisms of olfaction. The identification of OR51E2 as a key receptor for β-ionone and the discovery of genetic variants in OR5A1 that influence β-ionone perception are significant advancements. However, the field is still in its early stages. Future research should focus on:

  • Comprehensive Screening: Systematically screening a wider range of this compound derivatives against a large panel of olfactory receptors to identify novel ligand-receptor pairs.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Developing computational models to predict the binding affinity of novel ionones based on their chemical structure.

  • Structural Biology: Determining the high-resolution structures of this compound-bound olfactory receptors to elucidate the precise molecular interactions that govern binding and activation.

A deeper understanding of these interactions will not only enhance our knowledge of the sense of smell but also pave the way for the rational design of new fragrances, flavors, and potentially, therapeutic agents that target ectopic olfactory receptors involved in various physiological processes.

References

The Genesis of Aroma: A Technical Guide to Ionone Precursors in Carotenoid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionones, a class of C13-norisoprenoid volatile organic compounds, are significant contributors to the floral and fruity aromas of many plants, including roses, violets, raspberries, and tomatoes.[1][2][3] Beyond their olfactory importance in the food and fragrance industries, ionones and their precursor pathways are gaining attention in drug development and biotechnology for their diverse biological activities, including potential anti-cancer properties and roles in plant defense signaling.[4] This technical guide provides an in-depth exploration of ionone precursors within the carotenoid metabolic pathway, detailing the enzymatic processes, quantitative distribution, experimental analysis, and the signaling cascades they initiate.

Biosynthesis of Ionones from Carotenoid Precursors

Ionones are derived from the oxidative cleavage of carotenoids, which are C40 tetraterpenoid pigments.[1] The primary precursors for α-ionone and β-ionone are α-carotene and β-carotene, respectively. This cleavage is primarily catalyzed by a family of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[1]

The Central Role of Carotenoid Cleavage Dioxygenase 1 (CCD1)

The key enzyme responsible for the symmetrical cleavage of carotenoids to produce C13 ionones is CCD1.[1] This enzyme targets the 9,10 and 9',10' double bonds of the carotenoid backbone. The cleavage of β-carotene at these positions yields two molecules of β-ionone and a C14 dialdehyde. Similarly, the cleavage of α-carotene produces one molecule of α-ionone and one molecule of β-ionone.

Contribution of Other CCDs

While CCD1 is considered the primary enzyme for this compound biosynthesis, other members of the CCD family, such as CCD4, can also contribute to their formation.[1] Unlike the symmetrical cleavage by CCD1, CCD4 often performs an asymmetrical cleavage at the 9,10 position, yielding a single molecule of this compound and a C27 apocarotenal.[1]

The following diagram illustrates the primary enzymatic pathway from β-carotene to β-ionone.

Carotenoid_to_this compound Figure 1. Biosynthesis of β-Ionone beta_carotene β-Carotene (C40) beta_this compound β-Ionone (C13) beta_carotene->beta_this compound CCD1 (9,10 and 9',10' cleavage) dialdehyde C14-Dialdehyde Ionone_Signaling Figure 2. Proposed β-Ionone Signaling Pathway in Plant Defense cluster_perception Perception cluster_transduction Signal Transduction cluster_hormone Phytohormone Modulation cluster_response Transcriptional Reprogramming & Defense beta_this compound β-Ionone (Volatile Signal) receptor Putative Receptor(s) beta_this compound->receptor Binding secondary_messengers Secondary Messengers (e.g., Ca²⁺, ROS) receptor->secondary_messengers mapk_cascade MAPK Cascade secondary_messengers->mapk_cascade aba ABA Pathway mapk_cascade->aba Crosstalk ja JA Pathway mapk_cascade->ja Crosstalk sa SA Pathway mapk_cascade->sa Crosstalk transcription_factors Transcription Factors (e.g., WRKYs) aba->transcription_factors ja->transcription_factors sa->transcription_factors defense_genes Defense Gene Expression (e.g., PR proteins) transcription_factors->defense_genes resistance Enhanced Pathogen Resistance defense_genes->resistance Analysis_Workflow Figure 3. Experimental Workflow for this compound Analysis sample_collection 1. Sample Collection (e.g., Fruit, Flower) sample_prep 2. Sample Preparation (Homogenization, Weighing) sample_collection->sample_prep extraction 3. Volatile Extraction (HS-SPME) sample_prep->extraction analysis 4. GC-MS Analysis extraction->analysis identification 5. Compound Identification (Mass Spectra, Retention Index) analysis->identification quantification 6. Quantification (Internal Standard) identification->quantification data_interp 7. Data Interpretation quantification->data_interp Metabolic_Engineering_Workflow Figure 4. Workflow for Metabolic Engineering of β-Ionone Production host_selection 1. Host Selection (e.g., Yarrowia lipolytica) pathway_design 2. Pathway Design (Select genes: GGS, carB, carRP, CCD1) host_selection->pathway_design gene_synthesis 3. Gene Synthesis & Codon Optimization pathway_design->gene_synthesis vector_construction 4. Vector Construction (Assemble expression cassettes) gene_synthesis->vector_construction yeast_transformation 5. Yeast Transformation vector_construction->yeast_transformation strain_screening 6. Strain Screening & Selection yeast_transformation->strain_screening fermentation 7. Fermentation & Process Optimization strain_screening->fermentation product_analysis 8. Product Analysis (GC-MS, HPLC) fermentation->product_analysis

References

The Interplay of Rose Ketones and Ionones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rose ketones, a class of C13-norisoprenoid aroma compounds, are integral to the characteristic fragrance of roses and other natural products. This technical guide provides an in-depth exploration of the core relationship between two key sub-families of rose ketones: the damascones/damascenones and the ionones. It elucidates their shared biosynthetic origin from carotenoid degradation, detailing the enzymatic processes and precursor molecules. This guide presents a compilation of quantitative data, experimental protocols for their analysis, and visualized biochemical pathways to facilitate a comprehensive understanding for researchers in the fields of natural product chemistry, analytical chemistry, and drug development.

Introduction: Defining Rose Ketones and their Relationship with Ionones

Rose ketones are a group of C13-norisoprenoids, which are organic compounds derived from the enzymatic cleavage of C40 carotenoids.[1][2][3] This family of aromatic compounds includes several important fragrance constituents, most notably the damascones, damascenones, and ionones.[4][5] Despite their structural similarities and shared biosynthetic origins, they each contribute unique olfactory notes.

Ionones are a series of closely related chemical substances that are considered a subgroup of rose ketones.[2] Both ionones and other rose ketones like damascones and damascenones are found in a variety of essential oils, including the prized rose oil.[2] Their potent and often pleasant aromas make them significant components in the flavor and fragrance industry. From a chemical standpoint, both possess a trimethylcyclohexyl ring system and a ketone functional group, with variations in the position of double bonds within the ring and the side chain.[6][7]

Biosynthesis: A Shared Carotenoid Origin

The biosynthesis of both ionones and other rose ketones is intrinsically linked to the carotenoid metabolic pathway in plants.[3][8] These C13-norisoprenoids are not synthesized directly but are rather the breakdown products of larger C40 carotenoid molecules.[3] The key enzymes in this process are the carotenoid cleavage dioxygenases (CCDs).[8]

The formation of these compounds begins with the isoprenoid biosynthetic pathway, which produces the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[9][10] These precursors are used to build the C40 backbone of carotenoids like β-carotene and neoxanthin (B191967).[8][11]

2.1. Formation of β-Ionone from β-Carotene

β-ionone is derived from the symmetrical cleavage of β-carotene at the 9,10 and 9',10' positions by the action of carotenoid cleavage dioxygenase 1 (CCD1).[1] This enzymatic reaction yields two molecules of β-ionone and a C14 dialdehyde.[1]

2.2. Formation of β-Damascenone from Neoxanthin

The biosynthesis of β-damascenone is a more complex, multi-step process that begins with the cleavage of the carotenoid neoxanthin by a CCD enzyme.[1][8] This initial cleavage yields a C13 intermediate known as "grasshopper ketone".[1] This intermediate then undergoes a series of enzymatic reductions and acid-catalyzed rearrangements to form the final β-damascenone molecule.[1]

Signaling Pathway: Carotenoid Biosynthesis

Carotenoid_Biosynthesis IPP Isopentenyl diphosphate (IPP) GGPP Geranylgeranyl diphosphate (GGPP) IPP->GGPP DMAPP Dimethylallyl diphosphate (DMAPP) DMAPP->GGPP Phytoene Phytoene GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, ZDS, CRTISO beta_Carotene β-Carotene Lycopene->beta_Carotene LCY-β Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin BCH beta_Ionone β-Ionone beta_Carotene->beta_this compound CCD1 Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin ZEP Neoxanthin Neoxanthin Violaxanthin->Neoxanthin NXS beta_Damascenone β-Damascenone Neoxanthin->beta_Damascenone CCD

Carotenoid biosynthetic pathway leading to rose ketone and this compound precursors.
Logical Relationship: Formation of β-Ionone and β-Damascenone

Norisoprenoid_Formation beta_Carotene β-Carotene CCD1 Carotenoid Cleavage Dioxygenase 1 (CCD1) beta_Carotene->CCD1 Neoxanthin Neoxanthin CCD_other Carotenoid Cleavage Dioxygenase (CCD) Neoxanthin->CCD_other beta_this compound β-Ionone CCD1->beta_this compound Grasshopper_Ketone Grasshopper Ketone CCD_other->Grasshopper_Ketone Reduction Enzymatic Reduction Grasshopper_Ketone->Reduction Rearrangement Acid-catalyzed Rearrangement Reduction->Rearrangement beta_Damascenone β-Damascenone Rearrangement->beta_Damascenone

Enzymatic formation of β-ionone and β-damascenone from their carotenoid precursors.

Quantitative Data

The concentration of rose ketones and ionones in natural sources, particularly in rose essential oil, is highly variable and depends on factors such as the rose variety, geographical origin, and extraction method.[12] Despite their low concentrations, their extremely low odor thresholds make them significant contributors to the overall aroma profile.[13][14][15]

Table 1: Concentration of β-Ionone and β-Damascenone in Rose Oil (Rosa damascena)

CompoundConcentration in Rose OilOdor Threshold in Water (ppb)Contribution to Perceived OdorReference
β-Ionone 0.03%-19.2%[14][15]
β-Damascenone 0.14%0.002High[13][15][16]

Table 2: Reported Concentrations of Various Rose Ketones in Different Rose Populations

CompoundPopulation 1 (%)Population 2 (%)Population 3 (%)Population 4 (%)Population 5 (%)Reference
β-Ionone Not DetectedNot DetectedNot DetectedNot DetectedNot Detected[12]
β-Damascenone Not DetectedNot DetectedNot DetectedNot DetectedNot Detected[12]
β-Damascone Not DetectedNot DetectedNot DetectedNot DetectedNot Detected[12]
Rose Oxide 0.8----[12]

Note: The absence of detectable levels of β-ionone, β-damascenone, and β-damascone in the study by Yousefzadi et al. (2013) highlights the variability in chemical composition among different rose populations and the potential for these compounds to be present at concentrations below the detection limit of the analytical method used.

Experimental Protocols

4.1. Extraction and Quantification of Rose Ketones and Ionones via GC-MS

This protocol outlines a general procedure for the analysis of rose ketones and ionones in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow

GCMS_Workflow Sample Rose Essential Oil Sample Dilution Dilution in Solvent (e.g., Dichloromethane) Sample->Dilution Injection Injection into GC-MS Dilution->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Electron Impact (EI) Ionization Separation->Ionization Detection Mass Spectrometric Detection Ionization->Detection Analysis Data Analysis (Quantification & Identification) Detection->Analysis

Workflow for the GC-MS analysis of rose ketones and ionones.

4.1.1. Sample Preparation

  • Accurately weigh a known amount of rose essential oil.

  • Dilute the oil in a suitable solvent, such as dichloromethane (B109758) (DCM), to a final concentration appropriate for GC-MS analysis (e.g., 1 µL/mL).[17]

  • Add an internal standard for accurate quantification.

4.1.2. GC-MS Analysis

  • Gas Chromatograph (GC):

    • Column: A polar capillary column is typically used for the separation of these compounds (e.g., DB-WAX).[18]

    • Injector Temperature: 240 °C.[17]

    • Oven Temperature Program: Start at a lower temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute compounds with different boiling points.[19]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.27 mL/min).[17]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI) at 70 eV.[18]

    • Mass Range: Scan a wide mass range to detect all relevant fragments (e.g., 50-650 Da).[18]

    • Ion Source Temperature: 220-240 °C.[17][18]

4.1.3. Data Analysis

  • Identify the peaks corresponding to rose ketones and ionones by comparing their retention times and mass spectra with those of authentic standards and library data (e.g., NIST).

  • Quantify the compounds by integrating the peak areas and comparing them to the peak area of the internal standard.

4.2. In Vitro Carotenoid Cleavage Dioxygenase (CCD) Assay

This protocol describes a method to assess the activity of CCD enzymes in cleaving carotenoid substrates to produce apocarotenoids, including ionones.

4.2.1. Protein Expression and Purification

  • Clone the CCD gene of interest into an expression vector (e.g., pGEX).

  • Transform the vector into a suitable expression host (e.g., E. coli).

  • Induce protein expression with an appropriate inducer (e.g., IPTG).

  • Purify the recombinant CCD protein using affinity chromatography (e.g., GST-tag purification).[20]

4.2.2. Enzyme Assay

  • Prepare a reaction mixture containing:

    • Purified CCD enzyme (e.g., 100 µg).[21]

    • Carotenoid substrate (e.g., β-carotene or β-apo-8'-carotenal at 40 µM) solubilized with a detergent.[20][21]

    • Reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.2).[21]

    • Cofactors, if required (e.g., Fe²⁺).[21]

  • Incubate the reaction at an optimal temperature (e.g., 35 °C) for a defined period (e.g., 30 minutes).[21]

  • Stop the reaction by adding a solvent like ethanol.[21]

  • Extract the reaction products with an organic solvent (e.g., ethyl acetate).

  • Analyze the products by HPLC or GC-MS to identify and quantify the resulting apocarotenoids.[20]

Conclusion

The intricate relationship between rose ketones and ionones is rooted in their common biosynthetic origin from the degradation of carotenoids. While ionones represent a specific class within the broader family of rose ketones, both contribute significantly to the complex and cherished aroma of roses and other natural products. Understanding their shared biochemistry, the nuances of their formation, and the analytical methods for their quantification is crucial for researchers in natural product chemistry, as well as for professionals in the flavor, fragrance, and pharmaceutical industries seeking to harness the potential of these potent aroma compounds. The provided data, protocols, and pathway visualizations serve as a foundational guide for further investigation into the fascinating world of these C13-norisoprenoids.

References

The Violet Enigma: A Technical Guide to Ionone Derivatives and their Aromatic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of ionone derivatives, a class of fragrance molecules renowned for their characteristic violet and woody scents. This document delves into the core chemical principles governing their aromatic properties, the intricate signaling pathways they trigger in the human olfactory system, and the state-of-the-art experimental methodologies used for their evaluation. By presenting a comprehensive overview of their structure-activity relationships, this guide aims to serve as a valuable resource for professionals engaged in the research and development of novel aromatic compounds and therapeutics targeting the olfactory system.

Chemical Structure and Aromatic Properties of this compound Derivatives

Ionones are a group of terpenoids derived from the degradation of carotenoids.[1] The foundational structure consists of a trimethylcyclohexenyl ring and an acyl side chain. Variations in the position of the double bond within the ring and modifications to the side chain give rise to a diverse family of derivatives, each with a unique olfactory profile. The three primary isomers are α-ionone, β-ionone, and γ-ionone.[1]

The structural nuances between these isomers, as well as their enantiomeric forms, play a critical role in determining their interaction with olfactory receptors and, consequently, their perceived aroma.[2][3] For instance, α-ionone is typically described as having a floral, violet, and slightly woody scent, while β-ionone possesses a more intense woody and slightly fruity aroma.[4][5] The spatial arrangement of key hydrophobic and polar moieties is a crucial factor in the binding of these molecules to their corresponding olfactory receptors.[6][7]

Structure-Odor Relationship

Subtle modifications to the this compound scaffold can lead to significant changes in odor perception. The introduction of substituents, alteration of stereochemistry, and conformational constraints all contribute to the fine-tuning of the aromatic profile. This relationship can be visualized as a logical flow where specific structural features correlate with distinct aromatic characteristics.

cluster_structure Chemical Structure cluster_properties Aromatic Properties Ring\nSaturation Ring Saturation Intensity Intensity Ring\nSaturation->Intensity Affects volatility and binding affinity Double Bond\nPosition (α, β, γ) Double Bond Position (α, β, γ) Odor\nCharacter Odor Character Double Bond\nPosition (α, β, γ)->Odor\nCharacter Determines primary scent profile (e.g., violet, woody) Side Chain\nModification Side Chain Modification Side Chain\nModification->Odor\nCharacter Introduces new notes (e.g., fruity, powdery) Stereochemistry\n(Enantiomers) Stereochemistry (Enantiomers) Odor\nThreshold Odor Threshold Stereochemistry\n(Enantiomers)->Odor\nThreshold Can significantly alter sensitivity

Caption: Logical relationship between this compound structure and aromatic properties.

Quantitative Olfactory Data

The potency of an aromatic compound is quantified by its odor threshold, the minimum concentration detectable by the human sense of smell. The following table summarizes the reported odor thresholds for key this compound derivatives in different media. It is important to note that these values can vary depending on the purity of the compound and the sensory panel's methodology.

CompoundMediumOdor Threshold (µg/L)References
β-Ionone Water0.007[8][9]
Model Wine Solution0.09[8]
β-Damascenone Water0.002[8]
Hydroalcoholic Solution0.05[8]
α-Ionone Not SpecifiedVaries significantly between individuals[2]
Bicyclic γ-Ionone Derivative (9) Not SpecifiedLower than parent ionones[6]

Olfactory Signaling Pathway

The perception of odor begins with the interaction of volatile molecules, such as this compound derivatives, with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[10][11] These receptors are G-protein coupled receptors (GPCRs).[12][13] Specifically, β-ionone has been shown to activate the olfactory receptor OR51E2.[13][14]

Upon binding of an odorant, the OR undergoes a conformational change, activating an associated G-protein (Golf).[10] This initiates a second messenger cascade, primarily involving the activation of adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP).[10] The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of Na+ and Ca2+ ions. This depolarizes the neuron, and the signal is further amplified by a Ca2+-activated Cl- current.[10] The resulting action potential is transmitted to the olfactory bulb in the brain for further processing and interpretation of the scent.[15]

cluster_membrane Olfactory Sensory Neuron Membrane Odorant This compound Derivative OR Olfactory Receptor (e.g., OR51E2) Odorant->OR Binds Golf G-protein (Gαolf) OR->Golf Activates AC Adenylyl Cyclase Golf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Depolarization Depolarization CNG->Depolarization Causes Ions_in Na+, Ca2+ Ions_in->CNG Signal Signal to Olfactory Bulb Depolarization->Signal Generates

Caption: Olfactory signal transduction pathway for this compound derivatives.

Experimental Protocols

Synthesis of this compound Derivatives

The chemical synthesis of ionones typically involves a two-step process.[4][16]

Step 1: Aldol (B89426) Condensation to form Pseudothis compound (B86502)

  • Reactants: Citral and acetone (B3395972).[16]

  • Catalyst: A basic catalyst, such as sodium hydroxide (B78521) or potassium hydroxide, is commonly used.[16] Ion-exchange resins can also be employed.[16]

  • Procedure: The aldol condensation is carried out in a suitable solvent, often an excess of acetone in an aqueous or alcoholic medium.[16] The reaction mixture is stirred at a controlled temperature until the formation of pseudothis compound is complete.

  • Work-up: The product is then isolated and purified, typically through extraction and distillation.

Step 2: Cyclization of Pseudothis compound to Ionones

  • Reactant: Purified pseudothis compound.

  • Catalyst: An acidic catalyst is used for the cyclization step. The choice of acid determines the isomeric ratio of the final product.[4]

    • For α-ionone: Weaker acids like phosphoric acid or fumaric acid are preferred.[4]

    • For β-ionone: Stronger acids such as concentrated sulfuric acid are used.[4]

  • Procedure: The pseudothis compound is treated with the acidic catalyst under controlled temperature conditions to induce ring closure.

  • Work-up: The resulting mixture of this compound isomers is then neutralized, washed, and purified by fractional distillation to separate the α, β, and γ isomers.

Aromatic Property Evaluation: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds in a complex mixture that contribute to its overall aroma.[17]

Experimental Workflow:

  • Sample Preparation: The sample containing the this compound derivatives is prepared for injection. This may involve extraction techniques such as headspace solid-phase microextraction (HS-SPME).[18]

  • Gas Chromatographic Separation: The prepared sample is injected into a gas chromatograph (GC). The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Effluent Splitting: At the end of the GC column, the effluent is split into two streams.

  • Detection:

    • Stream 1 (Chemical Detection): This stream is directed to a conventional GC detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), to identify and quantify the separated compounds.[17]

    • Stream 2 (Olfactory Detection): This stream is directed to a heated sniffing port. A trained sensory panelist or assessor sniffs the effluent and records the time, duration, and description of any detected odors.[17]

  • Data Analysis: The data from the chemical detector and the olfactogram (the record of sensory perceptions) are correlated to identify the specific compounds responsible for the perceived aromas.

cluster_GC Gas Chromatography cluster_Detection Detection cluster_Data Data Analysis Injector Sample Injection Column GC Column (Separation) Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (Chemical Identification) Splitter->MS SniffingPort Sniffing Port (Olfactory Detection) Splitter->SniffingPort Correlation Data Correlation (Chromatogram vs. Olfactogram) MS->Correlation Assessor Trained Assessor SniffingPort->Assessor Assessor->Correlation Identification Odor-Active Compound Identification Correlation->Identification

References

Quantum Chemical Insights into Ionone Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionones are a group of terpenoids prized for their characteristic floral aroma, most notably that of violets. Comprising three main isomers—α-ionone, β-ionone, and γ-ionone—these molecules are not only significant in the fragrance and flavor industries but are also of increasing interest in pharmaceutical research due to their diverse biological activities. The relative stability of these isomers is a critical factor influencing their prevalence in natural sources, their sensory properties, and their potential as therapeutic agents. This technical guide provides an in-depth exploration of the stability of ionone isomers through the lens of quantum chemical calculations, supplemented by detailed experimental protocols and an examination of their biological signaling pathways.

Quantum Chemical Calculations of this compound Stability

The relative stability of the α-, β-, and γ-ionone isomers, along with their various conformers, can be rigorously evaluated using quantum chemical calculations. Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set is a commonly employed and reliable method for such investigations. These calculations provide insights into the geometric and electronic properties of the molecules, allowing for the determination of their thermodynamic stabilities.

The stability of each isomer is primarily dictated by the position of the double bond within the cyclohexene (B86901) ring and the resulting steric and electronic effects. Computational studies have explored the potential energy surfaces of these isomers to identify their most stable conformations.

Data Presentation: Relative Stability of this compound Isomers

The following table summarizes the calculated relative energies of the most stable conformers of α-, β-, and γ-ionone. The data is presented in both kcal/mol and kJ/mol, with β-ionone typically serving as the reference due to its thermodynamic stability.

IsomerRelative Gibbs Free Energy (ΔG) in kcal/molRelative Gibbs Free Energy (ΔG) in kJ/molComments
β-Ionone 0.000.00The most thermodynamically stable isomer due to the fully conjugated system between the ring and the enone side chain.
α-Ionone +0.8 to +1.5+3.3 to +6.3Slightly less stable than β-ionone. The exocyclic double bond is not in full conjugation with the enone moiety.
γ-Ionone +2.0 to +3.5+8.4 to +14.6The least stable of the three common isomers, featuring a terminal double bond on the cyclohexene ring.

Note: The exact values can vary slightly depending on the specific computational model and level of theory employed.

Experimental Protocols

Synthesis of this compound Isomers from Pseudothis compound (B86502)

The industrial synthesis of α- and β-ionone typically proceeds through the cyclization of pseudothis compound in the presence of an acid catalyst. The ratio of the resulting isomers is highly dependent on the reaction conditions.

Materials:

  • Pseudothis compound

  • Concentrated Sulfuric Acid (98%) or Phosphoric Acid (85%)

  • Organic solvent (e.g., toluene, hexane)

  • Sodium Bicarbonate solution (5%)

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, dissolve pseudothis compound in an appropriate organic solvent.

  • Cool the mixture in an ice bath.

  • Slowly add the acid catalyst (e.g., concentrated sulfuric acid for a higher proportion of β-ionone, or phosphoric acid for a higher proportion of α-ionone) to the stirred solution.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for a specified time (typically 1-3 hours).

  • Quench the reaction by slowly adding it to a cold aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude mixture of this compound isomers.

  • Purify the isomers using fractional distillation or column chromatography.

Characterization of this compound Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound isomers.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for terpene analysis (e.g., HP-5ms, DB-5).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, operated in split mode (e.g., split ratio 50:1). Injector temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-350.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Procedure:

  • Prepare a dilute solution of the this compound isomer mixture in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Acquire the data.

  • Identify the isomers based on their retention times and by comparing their mass spectra with reference spectra from a library (e.g., NIST, Wiley). The fragmentation patterns of the isomers will show characteristic differences.

Characterization of this compound Isomers by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information for the unambiguous identification of each this compound isomer.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

Procedure:

  • Dissolve a small amount of the purified this compound isomer in the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • ¹H NMR Analysis: Analyze the chemical shifts, integration, and coupling patterns of the proton signals. Key differentiating features include the signals for the olefinic protons and the methyl groups, which will have distinct chemical shifts and multiplicities for each isomer.

  • ¹³C NMR Analysis: Analyze the chemical shifts of the carbon signals. The positions of the signals for the carbonyl carbon and the olefinic carbons are particularly diagnostic for distinguishing between the α, β, and γ isomers.

  • Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to confirm the assignments and elucidate the complete connectivity of the molecule.

Signaling Pathways and Biological Activity

β-Ionone, in particular, has been shown to exhibit a range of biological activities, including anti-cancer and anti-inflammatory effects. One of the key mechanisms underlying these effects is its interaction with the olfactory receptor OR51E2, which is ectopically expressed in various non-olfactory tissues, such as prostate cancer cells.

Logical Relationship of this compound Isomerization

The following diagram illustrates the acid-catalyzed isomerization pathway from pseudothis compound to the different this compound isomers.

Ionone_Isomerization Pseudothis compound Pseudothis compound Carbocation Carbocation Intermediate Pseudothis compound->Carbocation H⁺ alpha_this compound α-Ionone Carbocation->alpha_this compound Deprotonation beta_this compound β-Ionone Carbocation->beta_this compound Deprotonation (more stable) gamma_this compound γ-Ionone Carbocation->gamma_this compound Deprotonation alpha_this compound->beta_this compound Isomerization (H⁺)

Caption: Acid-catalyzed cyclization of pseudothis compound to this compound isomers.

Experimental Workflow for this compound Stability Analysis

The workflow for investigating this compound stability combines both computational and experimental approaches.

Experimental_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Verification comp_start Define this compound Isomers (α, β, γ) conf_search Conformational Search comp_start->conf_search qm_calc Quantum Chemical Calculations (DFT B3LYP/6-31G(d)) conf_search->qm_calc energy_analysis Relative Stability Analysis (ΔG, ΔH) qm_calc->energy_analysis stability_study Experimental Stability Assessment energy_analysis->stability_study Compare & Validate exp_start Synthesis of this compound Isomers separation Separation and Purification (Chromatography) exp_start->separation characterization Structural Characterization (GC-MS, NMR) separation->characterization characterization->stability_study

Caption: Integrated workflow for this compound stability investigation.

β-Ionone Signaling Pathway via OR51E2

The activation of the G-protein coupled receptor OR51E2 by β-ionone initiates a downstream signaling cascade that can influence cellular processes like proliferation and apoptosis.

Signaling_Pathway b_this compound β-Ionone or51e2 OR51E2 (G-protein coupled receptor) b_this compound->or51e2 g_protein G-protein Activation or51e2->g_protein ac Adenylyl Cyclase Activation g_protein->ac camp ↑ cAMP ac->camp pka Protein Kinase A (PKA) Activation camp->pka creb CREB Phosphorylation pka->creb gene_expression Modulation of Gene Expression creb->gene_expression cellular_effects Anti-proliferative & Apoptotic Effects gene_expression->cellular_effects

Caption: β-Ionone induced signaling cascade through the OR51E2 receptor.

Conclusion

The stability of this compound isomers is a key determinant of their chemical and biological properties. Quantum chemical calculations provide a powerful framework for understanding the subtle energetic differences between α-, β-, and γ-ionone, with β-ionone emerging as the most stable isomer due to its conjugated structure. This theoretical understanding is complemented by robust experimental protocols for the synthesis and characterization of these valuable compounds. Furthermore, the elucidation of signaling pathways, such as the interaction of β-ionone with the olfactory receptor OR51E2, opens up new avenues for drug development and therapeutic applications. This guide provides a comprehensive technical foundation for researchers and scientists working at the intersection of computational chemistry, organic synthesis, and pharmacology in the fascinating field of ionones.

Engineering Microorganisms for Ionone Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ionones, a class of terpenoid compounds, are highly valued for their characteristic floral and woody aromas, finding extensive applications in the fragrance, flavor, and pharmaceutical industries. Traditionally, ionones are produced through chemical synthesis or extraction from plant sources, processes that can be unsustainable and economically challenging. The advent of metabolic engineering and synthetic biology has opened up new avenues for the microbial production of ionones, offering a more sustainable and potentially cost-effective alternative. This technical guide provides an in-depth overview of the core principles, methodologies, and quantitative achievements in the field of ionone production using engineered microorganisms. Tailored for researchers, scientists, and drug development professionals, this guide details the biosynthetic pathways, metabolic engineering strategies, experimental protocols, and analytical techniques pivotal for developing high-performance microbial cell factories for this compound synthesis.

Core Biosynthetic Pathways for this compound Production

The microbial biosynthesis of ionones is a multi-step process that begins with central carbon metabolism and proceeds through the isoprenoid biosynthetic pathway to produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then converted to the C40 carotenoid, β-carotene, which is subsequently cleaved to yield β-ionone. The following diagram illustrates the principal biosynthetic route from acetyl-CoA to β-ionone.

Ionone_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_Carotenoid Carotenoid Pathway cluster_this compound This compound Formation AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA atoB/erg10 HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA mvaS/HMGS Mevalonate Mevalonate HMGCoA->Mevalonate mvaE/tHMG1 MVP Mevalonate-5-P Mevalonate->MVP mvaK1/ERG12 MVPP Mevalonate-5-PP MVP->MVPP mvaK2/ERG8 IPP IPP MVPP->IPP mvaD/MVD1 DMAPP DMAPP IPP->DMAPP idi/IDI1 GPP GPP DMAPP->GPP ispA FPP FPP GPP->FPP ispA/ERG20 GGPP GGPP FPP->GGPP crtE/BTS1 Phytoene Phytoene GGPP->Phytoene crtB/crtYB Lycopene Lycopene Phytoene->Lycopene crtI beta_Carotene β-Carotene Lycopene->beta_Carotene crtY/crtYB beta_this compound β-Ionone beta_Carotene->beta_this compound CCD1

Figure 1: General biosynthetic pathway for β-ionone production.

Metabolic Engineering Strategies for Enhanced this compound Production

To achieve high titers and yields of ionones, various metabolic engineering strategies are employed to optimize the flux through the biosynthetic pathway and to overcome rate-limiting steps. These strategies often involve a combination of approaches, as depicted in the logical relationship diagram below.

Metabolic_Engineering_Strategies cluster_Upstream Upstream Engineering cluster_Downstream Downstream Engineering cluster_Host Host Engineering Start Wild-type Strain MVA_Pathway Overexpression of Mevalonate Pathway Genes Start->MVA_Pathway Precursor_Supply Enhancing Acetyl-CoA and NADPH Supply Start->Precursor_Supply Competing_Pathways Downregulation of Competing Pathways Start->Competing_Pathways Cofactor_Balancing Cofactor Engineering Start->Cofactor_Balancing Engineered_Strain This compound-Producing Strain Carotenoid_Pathway Overexpression of Carotenogenic Genes MVA_Pathway->Carotenoid_Pathway Precursor_Supply->MVA_Pathway CCD_Engineering Expression and Engineering of CCDs Carotenoid_Pathway->CCD_Engineering CCD_Engineering->Engineered_Strain Competing_Pathways->Engineered_Strain Cofactor_Balancing->Engineered_Strain

Figure 2: Interplay of metabolic engineering strategies for this compound production.

Quantitative Data on this compound Production in Engineered Microorganisms

The following tables summarize the reported production titers, yields, and productivities of ionones in various engineered microbial hosts.

Table 1: β-Ionone Production in Engineered Saccharomyces cerevisiae

StrainKey Genetic ModificationsTiter (mg/L)Yield (mg/g DCW)Cultivation ConditionsReference(s)
Engineered CEN.PK2Overexpression of carotenogenic genes (crtE, crtYB, crtI), tHMG1, and PhCCD133-72-h shake flask[1][2]
Engineered SCIGS22Overexpression of BTS1, crtYB, crtI, and PhCCD15150-h batch bioreactor[3]
Engineered StrainExpression of polycistronic crtYB/crtI/crtE and RiCCD10.22-Shake flask[3]
β-Car5 derivativeIntegration of fyn-PhCCD118.2-Shake flask[2]
β-iono5.3Multiple copies of fyn-PhCCD133-72-h shake flask[4]

Table 2: this compound Production in Engineered Escherichia coli

StrainKey Genetic ModificationsTiter (mg/L)Cultivation ConditionsReference(s)
Engineered E. coliMVA pathway, crtEIBY, LsLCYe, PhCCD132 (β-ionone)Shake flask[5]
Engineered E. coliMVA pathway, crtEIBY, LsLCYe, PhCCD1500 (β-ionone)Bioreactor[5][6]
Engineered E. coliMVA pathway, crtEIB, LsLCYe, TOfCCD129.7 (α-ionone)Shake flask[5]
Engineered E. coliMVA pathway, crtEIB, LsLCYe, TOfCCD1480 (α-ionone)Bioreactor[5]

Table 3: β-Ionone Production in Engineered Yarrowia lipolytica

StrainKey Genetic ModificationsTiter (g/L)Productivity (mg/L/h)Cultivation ConditionsReference(s)
YLBI3118Modular engineering of MVA and carotenoid pathways1.0-3-L fed-batch fermenter[7]
YLBI3120Modified PhCCD14.013.9Fermentation on food waste hydrolysate[7]
Engineered StrainOverexpression of MVA and carotenoid pathways, OfCCD10.38-2-L fermenter[6]
Engineered Strain-0.06-Shake flask[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the engineering of microorganisms for this compound production.

Strain Construction in Saccharomyces cerevisiae using CRISPR/Cas9

The CRISPR/Cas9 system is a powerful tool for marker-free genome editing in S. cerevisiae.[7][8] The following protocol outlines the general steps for gene integration.

1. gRNA Plasmid Construction:

  • Design a 20-bp guide RNA (gRNA) sequence targeting the desired genomic integration site. The target site must be followed by a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9.

  • Synthesize two complementary oligonucleotides encoding the gRNA sequence with appropriate overhangs for cloning into a Cas9-gRNA co-expression plasmid.

  • Anneal the oligonucleotides and ligate them into the digested Cas9-gRNA backbone plasmid.

  • Transform the ligation product into competent E. coli for plasmid propagation and select for positive clones by colony PCR and sequencing.

2. Donor DNA Preparation:

  • Design a linear donor DNA fragment containing the gene(s) to be integrated, flanked by 50-60 bp homology arms corresponding to the sequences upstream and downstream of the Cas9 cleavage site in the yeast genome.

  • Amplify the donor DNA by PCR using a high-fidelity polymerase.

3. Yeast Transformation:

  • Prepare competent S. cerevisiae cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method.

  • Co-transform the gRNA plasmid and the linear donor DNA into the competent yeast cells.

  • Plate the transformed cells on selective medium lacking the appropriate nutrient to select for transformants harboring the gRNA plasmid.

4. Verification of Integration:

  • Screen transformants by colony PCR using primers that flank the integration site to confirm the correct insertion of the donor DNA.

  • Further verify the integration by Sanger sequencing of the PCR product.

Shake-Flask Cultivation for this compound Production

Shake-flask cultivations are commonly used for initial strain screening and process optimization.

1. Media Preparation:

  • Prepare YPD medium (1% yeast extract, 2% peptone, 2% glucose) for S. cerevisiae or LB medium (1% tryptone, 0.5% yeast extract, 1% NaCl) for E. coli.

  • Autoclave the medium and allow it to cool to room temperature before use.

2. Inoculum Preparation:

  • Inoculate a single colony of the engineered strain into a pre-culture of the appropriate medium.

  • Incubate the pre-culture overnight at 30°C with shaking at 200-250 rpm.

3. Shake-Flask Fermentation:

  • Inoculate the main culture in a baffled shake flask with the overnight pre-culture to an initial OD600 of 0.1.

  • For in-situ product recovery and to minimize product evaporation, an overlay of an organic solvent such as dodecane (B42187) (typically 10% v/v) can be added to the culture medium.

  • Incubate the flasks at 30°C with vigorous shaking (200-250 rpm) for 72-96 hours.

  • Collect samples periodically for analysis of cell growth (OD600) and this compound production.

Fed-Batch Fermentation in a Bioreactor

Fed-batch fermentation is employed to achieve high cell densities and, consequently, higher product titers.

1. Bioreactor Setup and Sterilization:

  • Assemble a laboratory-scale bioreactor (e.g., 2-5 L) with probes for pH, dissolved oxygen (DO), and temperature.

  • Add the initial batch medium and sterilize the bioreactor in place.

2. Inoculum and Batch Phase:

  • Inoculate the bioreactor with a seed culture grown in shake flasks.

  • Run the initial batch phase until the initial carbon source is nearly depleted, as indicated by a sharp increase in DO.

3. Fed-Batch Phase:

  • Initiate the feeding of a concentrated nutrient solution containing the carbon source (e.g., glucose or glycerol) and other essential nutrients.

  • The feeding strategy can be a constant feed rate or an exponential feed rate to maintain a constant specific growth rate. DO-stat or pH-stat feeding strategies can also be employed to control substrate concentration.

  • Maintain the pH at a setpoint (e.g., 5.0-6.0) by the automated addition of an acid (e.g., H₃PO₄) and a base (e.g., NH₄OH).

  • Control the DO level above a certain threshold (e.g., 20-30% of air saturation) by adjusting the agitation speed and airflow rate.

4. Sampling and Analysis:

  • Aseptically withdraw samples at regular intervals to monitor cell density, substrate consumption, and this compound production.

This compound Extraction and Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the standard analytical method for the quantification of volatile compounds like ionones.

1. Sample Preparation and Extraction:

  • Liquid-Liquid Extraction:

    • Centrifuge a known volume of the culture broth to separate the cells and the supernatant.

    • If an organic overlay was used, the overlay can be directly analyzed.

    • For extraction from the aqueous phase, mix the supernatant with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, hexane, or dichloromethane).

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the organic phase for analysis.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place a known volume of the culture broth in a sealed headspace vial.

    • Expose a SPME fiber with a suitable coating (e.g., DVB/CAR/PDMS) to the headspace above the sample for a defined period at a specific temperature to allow for the adsorption of volatile compounds.

2. GC-MS Analysis:

  • Injection:

    • For liquid-liquid extraction, inject a small volume (e.g., 1 µL) of the organic extract into the GC inlet.

    • For HS-SPME, desorb the analytes from the fiber in the hot GC inlet.

  • Gas Chromatography:

    • Use a capillary column suitable for the separation of terpenes (e.g., DB-5ms, HP-5ms).

    • Employ a temperature program to separate the compounds based on their boiling points and polarity. A typical program might start at a low temperature (e.g., 50-60°C), ramp up to a high temperature (e.g., 250-280°C), and hold for a few minutes.

  • Mass Spectrometry:

    • Operate the mass spectrometer in electron ionization (EI) mode.

    • Acquire data in full scan mode to identify compounds based on their mass spectra by comparison with a library (e.g., NIST).

    • For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions of the target ionones.

3. Quantification:

  • Prepare a calibration curve using authentic standards of the ionones of interest.

  • Use an internal standard (e.g., a compound with similar chemical properties but not present in the sample) to correct for variations in extraction efficiency and injection volume.

  • Calculate the concentration of ionones in the sample based on the peak areas relative to the internal standard and the calibration curve.

Experimental Workflow for Engineering an this compound-Producing Strain

The development of a robust this compound-producing microbial strain typically follows a systematic workflow, from initial design to process scale-up.

Experimental_Workflow cluster_Design Design and Construction cluster_Screening Screening and Optimization cluster_Scaleup Scale-up and Production Host_Selection Host Selection (E. coli, S. cerevisiae, etc.) Pathway_Design Biosynthetic Pathway Design and Gene Sourcing Host_Selection->Pathway_Design Strain_Construction Strain Construction (CRISPR/Cas9, Plasmids) Pathway_Design->Strain_Construction Shake_Flask Shake-Flask Screening Strain_Construction->Shake_Flask Media_Optimization Media and Condition Optimization Shake_Flask->Media_Optimization Analytical_Method Analytical Method Development (GC-MS) Shake_Flask->Analytical_Method Bioreactor_Fermentation Fed-Batch Fermentation in Bioreactor Media_Optimization->Bioreactor_Fermentation Analytical_Method->Bioreactor_Fermentation DSP Downstream Processing (Extraction and Purification) Bioreactor_Fermentation->DSP Final_Product Purified this compound DSP->Final_Product

Figure 3: A typical experimental workflow for developing an this compound-producing microbial strain.

Conclusion

The microbial production of ionones represents a promising and sustainable alternative to traditional manufacturing methods. As this technical guide has outlined, significant progress has been made in engineering various microorganisms, particularly S. cerevisiae, E. coli, and Y. lipolytica, to produce these valuable aroma compounds. The successful development of high-performing strains hinges on a multi-faceted approach that combines the rational design of biosynthetic pathways, the application of advanced metabolic engineering tools like CRISPR/Cas9, and the optimization of fermentation processes. The detailed protocols and quantitative data presented herein provide a solid foundation for researchers and professionals to further advance the field, paving the way for the industrial-scale biotechnological production of ionones and other valuable terpenoids. Future efforts will likely focus on further enzyme engineering to improve catalytic efficiencies, dynamic regulation of metabolic pathways to balance cell growth and product formation, and the utilization of low-cost renewable feedstocks to enhance the economic viability of the bioprocess.

References

Methodological & Application

Application Note: A Validated GC-MS Method for the Quantification of Ionones in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionones are a group of terpene-derived aroma compounds that contribute significantly to the floral and fruity scents of many essential oils. Found in various isomeric forms (α-, β-, and γ-ionone) and related structures like damascones, these compounds are crucial for the quality and sensory profile of essential oils used in perfumery, cosmetics, food and beverage industries, and aromatherapy. The accurate quantification of ionones is therefore essential for quality control, authentication, and formulation development. This application note provides a detailed protocol for the quantification of ionones in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.

Principle of the Method

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] In GC, a volatile sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column's inner surface is coated with a stationary phase, which interacts with the sample components at different rates, leading to their separation based on factors like boiling point and polarity. As each separated component elutes from the column, it enters the mass spectrometer. Here, the molecules are ionized, typically by electron impact (EI), causing them to fragment in a reproducible manner. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum serves as a "molecular fingerprint" for identification, while the chromatographic peak area is used for quantification. For enhanced selectivity and sensitivity, particularly in complex matrices like essential oils, tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode can be employed.[2][3]

Instrumentation and Materials

Instrumentation
  • Gas Chromatograph with a Mass Selective Detector (GC-MS or GC-MS/MS)

  • Autosampler

  • Capillary GC Column (e.g., DB-5MS, HP-5MS, or equivalent 5% phenyl-methylpolysiloxane column; 30 m x 0.25 mm i.d., 0.25 µm film thickness)[4]

  • Data acquisition and processing software

Materials and Reagents
  • High-purity helium or hydrogen as carrier gas[5]

  • High-purity nitrogen or argon as collision gas (for GC-MS/MS)

  • Certified reference standards of α-ionone, β-ionone, β-damascenone, and other relevant ionones

  • Internal standard (e.g., n-tridecane or other suitable non-interfering compound)[4]

  • High-purity solvents (e.g., hexane (B92381), ethyl acetate, or chloroform) for dilution[2][6]

  • Anhydrous sodium sulfate (B86663) (for sample drying if using liquid-liquid extraction)

  • For Headspace-SPME:

    • SPME fiber assembly (e.g., PDMS/DVB)

    • Heated agitator

    • 20 mL headspace vials with septa and caps

  • Standard laboratory glassware and equipment (micropipettes, volumetric flasks, vials)

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (c.a. 1000 µg/mL): Accurately weigh approximately 10 mg of each certified reference standard (e.g., α-ionone, β-ionone, β-damascenone) and the internal standard (IS) into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the chosen solvent (e.g., hexane).

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solutions to cover the expected concentration range of the analytes in the essential oil samples. A typical range might be 0.1 to 10.0 µg/mL.[3] Each calibration standard should contain a constant concentration of the internal standard.

Sample Preparation

The choice of sample preparation method depends on the expected concentration of ionones and the complexity of the essential oil matrix.

  • Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.

  • Add a known amount of the internal standard stock solution.

  • Dilute to volume with the appropriate solvent (e.g., hexane or ethyl acetate).[6]

  • Vortex the solution to ensure homogeneity.

  • If necessary, perform further dilutions to bring the analyte concentrations within the calibration range.

  • Place a small, accurately weighed amount of the essential oil (e.g., 10-50 mg) into a 20 mL headspace vial. For liquid samples, an aliquot of the diluted essential oil can be used.

  • Add a known amount of the internal standard.

  • Seal the vial with a septum and cap.

  • Incubate the vial in a heated agitator (e.g., at 60°C for 15 minutes) to allow the volatile compounds to partition into the headspace.[7]

  • Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS Analysis

The following are typical GC-MS parameters. These should be optimized for the specific instrument and analytes of interest.

Parameter Setting
GC System
InjectorSplit/Splitless
Injector Temperature250°C
Injection ModeSplitless or appropriate split ratio
Carrier GasHelium or Hydrogen at a constant flow of 1.0-1.2 mL/min
Oven ProgramInitial temperature 50-70°C, hold for 1-3 min. Ramp at 5-15°C/min to 180-250°C. Hold for 5-10 min.[2][3]
MS System
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Transfer Line Temp.280°C
Acquisition ModeScan (m/z 40-450) for identification and Selected Ion Monitoring (SIM) or MRM for quantification

For GC-MS/MS (MRM Mode): Precursor and product ions for each analyte must be determined by infusing a standard solution. For example, for β-damascenone, the molecular ion (m/z 190) can be selected as the precursor ion.[2]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3] Key validation parameters include:

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area ratio (analyte/IS) against the concentration. The correlation coefficient (R²) should be ≥ 0.998.[3]

  • Accuracy: Perform recovery studies by spiking a blank matrix or a sample with known concentrations of the analytes at three different levels (low, medium, high). The recovery should typically be within 80-120%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicates of a sample on the same day. The relative standard deviation (RSD) should be ≤ 15%.[3]

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days with different analysts or equipment. The RSD should be ≤ 15%.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated from the signal-to-noise ratio (LOD S/N ≥ 3, LOQ S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The following tables summarize the reported concentrations of some ionones and damascones in selected essential oils. It is important to note that the concentration of these compounds can vary significantly based on the plant's geographical origin, harvesting time, and extraction method. The data presented here is for illustrative purposes, and direct comparison between studies may be challenging due to methodological differences.

Table 1: Concentration of Ionones and Damascones in Rose Oil (Rosa damascena)

CompoundConcentrationSource
β-Damascenone~100 ppm (0.01%)Bulgarian Rose Oil[2]
β-IononeNot typically a major constituent[8]
α-IononeNot typically a major constituent[8]

Table 2: Concentration of Ionones in Osmanthus Essential Oil (Osmanthus fragrans)

CompoundRelative Content (%)Cultivar/Flowering StageSource
α-Ionone11.67%Initial Flowering Stage[7]
β-Ionone5.95%Initial Flowering Stage[7]
trans-β-IononeHigh relative content'Liuye Jingui' cultivar[9][10]
α-IononeHigh relative content'Liuye Jingui' cultivar[10]

Table 3: Concentration of β-Ionone in Jatropha Species Essential Oils

Speciesβ-Ionone Content (%)Source
Jatropha integerrima3.53%[6]
Jatropha roseae3.09%[6]
Jatropha gossypifoliaNot a major component[6]

Visualization

The following diagram illustrates the general experimental workflow for the GC-MS quantification of ionones in essential oils.

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification stock_std Prepare Stock Standards (Ionones & IS) cal_std Prepare Calibration Curve Standards stock_std->cal_std sample_prep Prepare Essential Oil Sample (Dilution or HS-SPME) stock_std->sample_prep data_acq Data Acquisition cal_std->data_acq sample_prep->data_acq gcms GC-MS System separation Chromatographic Separation gcms->separation injection Inject Sample/Standard injection->gcms detection Mass Spectrometric Detection (Scan, SIM, or MRM) separation->detection detection->data_acq peak_int Peak Integration & Identification data_acq->peak_int cal_curve Generate Calibration Curve peak_int->cal_curve quant Quantify Ionones in Sample peak_int->quant cal_curve->quant report Report Results quant->report

Caption: Experimental workflow for the GC-MS quantification of ionones in essential oils.

Conclusion

This application note provides a comprehensive and validated GC-MS method for the quantification of ionones in essential oils. The protocol details procedures for sample preparation, instrument setup, and method validation, ensuring reliable and accurate results. The choice between direct dilution and HS-SPME for sample preparation allows for flexibility in analyzing essential oils with varying concentrations of ionones. For complex matrices or trace-level quantification, the use of GC-MS/MS in MRM mode is recommended for its superior selectivity and sensitivity. Adherence to this protocol will enable researchers, scientists, and drug development professionals to effectively monitor the quality and composition of essential oils, ensuring their suitability for various applications.

References

Application Notes and Protocols for the Synthesis and Use of Deuterated Ionone in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionones are a group of fragrance compounds naturally found in various plants and are widely used in the flavor and cosmetic industries.[1] Beyond their aromatic properties, ionones, particularly β-ionone, have garnered interest in the biomedical field for their potential biological activities.[2][3] Understanding the metabolic fate of these compounds is crucial for evaluating their safety and efficacy. Deuterium-labeled compounds are invaluable tools in metabolic studies, as the replacement of hydrogen with its heavier isotope, deuterium (B1214612), can slow down metabolic reactions, a phenomenon known as the kinetic isotope effect. This allows for easier identification and characterization of metabolites, as well as a more accurate assessment of metabolic pathways.[4] These application notes provide detailed protocols for the synthesis of deuterated β-ionone and its subsequent use in in vitro metabolic studies using liver microsomes.

Synthesis of Deuterated β-Ionone (β-Ionone-d6)

The synthesis of deuterated β-ionone can be achieved in a two-step process, starting with the preparation of deuterated acetone (B3395972), followed by an aldol (B89426) condensation with citral (B94496) to form deuterated pseudoionone (B86502), and subsequent acid-catalyzed cyclization.

Step 1: Synthesis of Deuterated Acetone (Acetone-d6)

Principle: Acetone is deuterated by repeated exchange of its α-hydrogens with deuterium from heavy water (D₂O) in the presence of a basic catalyst.

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 100 mL of acetone and 200 mL of deuterium oxide (D₂O, 99.8 atom % D).

  • Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃, approx. 1 g).

  • Heat the mixture to reflux and stir for 24 hours.

  • Allow the mixture to cool to room temperature. Separate the acetone layer.

  • To enhance the deuterium incorporation, repeat the process by adding fresh D₂O and catalyst to the recovered acetone and refluxing for another 24 hours.

  • After the second exchange, carefully distill the deuterated acetone.

  • The isotopic purity of the acetone-d6 (B32918) can be determined by ¹H NMR spectroscopy by observing the disappearance of the proton signal of acetone.

Step 2: Synthesis of Deuterated Pseudothis compound (Pseudothis compound-d6)

Principle: An aldol condensation reaction between citral and the synthesized acetone-d6, catalyzed by a base, yields deuterated pseudothis compound.

Protocol:

  • In a flask cooled in an ice bath, combine 1 mole of citral with 5 moles of the synthesized acetone-d6.

  • Slowly add a 10% solution of sodium hydroxide (B78521) in D₂O dropwise with constant stirring, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at room temperature for 3-4 hours.

  • Neutralize the reaction mixture with a dilute solution of deuterated sulfuric acid (D₂SO₄) in D₂O.

  • Extract the product with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain crude deuterated pseudothis compound.

  • The product can be purified by vacuum distillation.

Step 3: Cyclization of Deuterated Pseudothis compound to Deuterated β-Ionone (β-Ionone-d6)

Principle: The deuterated pseudothis compound undergoes an acid-catalyzed cyclization to form a mixture of α- and β-ionone isomers. The use of a deuterated acid is recommended to prevent back-exchange of deuterium.[5]

Protocol:

  • In a flask cooled to 0-5°C, slowly add the purified deuterated pseudothis compound to a stirred solution of concentrated deuterated sulfuric acid (D₂SO₄, 96-98% in D₂O). The molar ratio of acid to pseudothis compound should be approximately 5:1.[6]

  • Maintain the temperature below 10°C and stir for 30-60 minutes.[5]

  • Quench the reaction by pouring the mixture onto crushed ice.

  • Extract the product with a non-polar solvent like hexane (B92381) or toluene.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The resulting mixture of deuterated α- and β-ionone can be separated by fractional distillation or column chromatography to yield pure β-ionone-d6.

Metabolic Studies of Deuterated β-Ionone

In vitro metabolism studies using human liver microsomes (HLMs) are a standard method to investigate the metabolic pathways of xenobiotics.[7][8] The use of deuterated β-ionone will aid in the identification of its metabolites by mass spectrometry due to the characteristic mass shift.

Known Metabolites of β-Ionone

Studies in rabbits have shown that β-ionone is metabolized to several products, including 3-oxo-β-ionone, 3-hydroxy-β-ionol, and dihydro-3-oxo-β-ionol.[9] In vitro studies with human liver microsomes have identified 4-hydroxy-β-ionone as a metabolite, with the reaction being primarily catalyzed by the cytochrome P450 enzymes CYP2B6 and CYP1A2.[7][10]

Protocol for in vitro Metabolism of β-Ionone-d6 using Human Liver Microsomes
  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the following incubation mixture on ice:

    • Phosphate buffer (0.1 M, pH 7.4)

    • Human Liver Microsomes (final concentration 0.5 mg/mL)

    • β-Ionone-d6 (dissolved in a suitable solvent like methanol (B129727) or DMSO, final concentration typically 1-50 µM)

    • Magnesium chloride (MgCl₂, final concentration 5 mM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding an NADPH-generating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH (final concentration 1 mM).

  • Incubation: Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

LC-MS Analysis

The use of deuterated β-ionone will result in metabolites that are heavier than their non-deuterated counterparts. This mass difference can be readily detected by mass spectrometry, facilitating the identification of novel metabolites and the elucidation of metabolic pathways. The fragmentation patterns in MS/MS analysis can also provide structural information about the metabolites.[11][12]

Data Presentation

The following table summarizes the kinetic parameters for the 4-hydroxylation of β-ionone by human liver microsomes and recombinant CYP enzymes.[10]

Enzyme SourceKm (µM)Vmax (nmol/min/nmol P450)
Human Liver Microsomes--
Recombinant CYP1A2107.9 ± 36.03200.3 ± 323.0
Recombinant CYP2B65.6 ± 1.2572.8 ± 29.8

Visualizations

Synthesis_of_Deuterated_this compound cluster_step1 Step 1: Deuteration of Acetone cluster_step2 Step 2: Aldol Condensation cluster_step3 Step 3: Cyclization Acetone Acetone Acetone_d6 Acetone-d6 Acetone->Acetone_d6 Reflux D2O D₂O D2O->Acetone_d6 Base Base (K₂CO₃) Base->Acetone_d6 Acetone_d6_ref Acetone-d6 Citral Citral Pseudoionone_d6 Pseudothis compound-d6 Citral->Pseudoionone_d6 Low Temp. NaOH_D2O NaOH in D₂O NaOH_D2O->Pseudoionone_d6 Pseudoionone_d6_ref Pseudothis compound-d6 Acetone_d6_ref->Pseudoionone_d6 D2SO4 D₂SO₄ Ionone_d6 β-Ionone-d6 D2SO4->Ionone_d6 Pseudoionone_d6_ref->Ionone_d6 Low Temp.

Caption: Synthetic pathway for deuterated β-ionone.

Metabolic_Study_Workflow start Prepare Incubation Mixture (HLMs, β-Ionone-d6, Buffer) preincubate Pre-incubate at 37°C start->preincubate initiate Initiate Reaction with NADPH preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction with Acetonitrile incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS centrifuge->analyze

Caption: Workflow for in vitro metabolic study.

References

Chiral Separation of Ionone Enantiomers by High-Performance Liquid Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionones are a group of terpenoids that are widely used as aroma compounds in fragrances, flavors, and cosmetics. They exist as three isomers, α-, β-, and γ-ionone, each possessing a chiral center and therefore existing as a pair of enantiomers. The individual enantiomers of ionones can exhibit distinct olfactory properties and biological activities, making their separation and characterization crucial for quality control, fragrance and flavor development, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a powerful technique for the enantioselective separation of chiral compounds like ionones. This document provides detailed application notes and protocols for the chiral separation of ionone enantiomers by HPLC.

Principle of Chiral HPLC

Chiral separation by HPLC is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. This differential interaction leads to different retention times for the enantiomers, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad enantioselectivity. The choice of the appropriate CSP and mobile phase is critical for achieving successful chiral separations.

Experimental Protocols

Chiral Separation of α-Ionone Enantiomers

A successful chiral separation of (R)- and (S)-α-ionone has been achieved using a brush-type chiral stationary phase under normal phase conditions.

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral Column: Eurospher II Chiral NR (or equivalent)

  • Mobile Phase A: n-heptane/isopropanol (95:5, v/v)

  • Mobile Phase B: n-heptane/ethanol (95:5, v/v)

  • Sample: Racemic α-ionone standard (approximately 2 mg/mL) dissolved in n-hexane or methanol, and diluted 1:20 with the mobile phase before injection.

  • HPLC vials

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

ParameterCondition
Column Eurospher II Chiral NR
Mobile Phase A: n-heptane:isopropanol (95:5, v/v) or B: n-heptane:ethanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection UV at 254 nm
Injection Volume 10 µL

Procedure:

  • Prepare the mobile phase by accurately mixing the solvents. Degas the mobile phase using sonication or vacuum filtration.

  • Install the Eurospher II Chiral NR column and equilibrate it with the chosen mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

  • Prepare the α-ionone sample by dissolving it in the appropriate solvent and diluting it with the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Inject 10 µL of the prepared sample onto the HPLC system.

  • Acquire the chromatogram and determine the retention times, resolution, and separation factor for the two enantiomers.

  • For method optimization, the ratio of n-heptane to the alcohol modifier can be varied. Using n-heptane without an alcohol modifier may improve resolution but will lead to longer retention times.

Screening for Chiral Separation of β-Ionone and γ-Ionone Enantiomers

Recommended Columns for Screening:

  • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel)

  • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel)

Recommended Mobile Phases for Screening (Normal Phase):

  • n-Hexane/Isopropanol (IPA) mixtures (e.g., 90:10, 80:20, 70:30 v/v)

  • n-Hexane/Ethanol mixtures (e.g., 90:10, 80:20, 70:30 v/v)

  • Addition of a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or diethylamine) can sometimes improve peak shape and resolution.

Screening Protocol:

  • Prepare a stock solution of racemic β-ionone and γ-ionone in a suitable solvent (e.g., hexane (B92381) or ethanol).

  • Equilibrate the first screening column (e.g., Chiralpak® AD-H) with the initial mobile phase composition (e.g., n-Hexane/IPA 90:10).

  • Inject the sample and monitor the chromatogram for any signs of peak splitting or separation.

  • If no separation is observed, systematically vary the mobile phase composition by changing the alcohol percentage.

  • Repeat the process with the second screening column (e.g., Chiralcel® OD-H).

  • If partial separation is achieved, further optimization of the mobile phase composition and flow rate can be performed to improve the resolution.

Data Presentation

Quantitative Data for α-Ionone Enantiomeric Separation

The following table summarizes the chromatographic parameters obtained for the separation of α-ionone enantiomers on different chiral stationary phases.

Chiral Stationary PhaseMobile Phasek' 1k' 2Resolution (Rs)Selectivity (α)
Eurospher II Chiral NRn-heptane:isopropanol (95:5)1.832.141.291.17
Eurospher II Chiral NRn-heptane:ethanol (95:5)2.372.711.151.14
Eurospher II Chiral AMn-heptane:isopropanol (95:5)1.091.090.001.00
Eurospher II Chiral OMn-heptane:isopropanol (95:5)1.191.190.001.00

k' 1 and k' 2 are the capacity factors for the first and second eluting enantiomers, respectively.

Note: At present, specific quantitative data for the chiral HPLC separation of β- and γ-ionone enantiomers is not available in published literature. Researchers are encouraged to perform screening experiments as outlined in the protocol above to develop suitable methods.

Experimental Workflow

The following diagram illustrates the general workflow for the chiral separation of this compound enantiomers by HPLC.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic_sample Racemic this compound Sample (α, β, or γ) dissolve Dissolve in Appropriate Solvent racemic_sample->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter hplc_system HPLC System with Chiral Stationary Phase filter->hplc_system chromatogram Chromatogram Acquisition hplc_system->chromatogram method_dev Method Development: - CSP Selection - Mobile Phase Optimization - Flow Rate Adjustment method_dev->hplc_system quantification Quantification of Enantiomers (Peak Area Integration) chromatogram->quantification purity Determination of Enantiomeric Purity quantification->purity

Caption: Workflow for the chiral HPLC separation of this compound enantiomers.

Conclusion

The chiral separation of this compound enantiomers is essential for their accurate characterization and for understanding their distinct properties. This application note provides a detailed protocol for the successful enantioseparation of α-ionone using a commercially available chiral stationary phase. While specific methods for β- and γ-ionone are not yet established in the literature, the provided screening protocol offers a systematic approach for developing effective separation methods using polysaccharide-based CSPs. The presented workflow and protocols serve as a valuable resource for researchers and professionals engaged in the analysis of chiral aroma compounds.

Application Note: Analysis of Ionones in Wine using Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ionones, specifically α-ionone and β-ionone, are significant C13-norisoprenoid aroma compounds that contribute to the floral and fruity notes in wine, often described as having violet-like aromas.[1] The concentration of these compounds can be indicative of the grape variety, viticultural practices, and winemaking techniques, and may also be used to detect potential adulteration.[2][3][4] Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) offers a robust, solvent-free, and sensitive method for the extraction and quantification of these volatile compounds from the complex wine matrix.[5][6] This application note provides a detailed protocol for the analysis of α-ionone and β-ionone in wine using HS-SPME-GC-MS.

Experimental Protocols

This section details the methodology for the analysis of α-ionone and β-ionone in wine samples.

1. Sample Preparation

  • Pipette 5 mL of the wine sample into a 20 mL headspace vial.

  • Add 2 grams of sodium chloride (NaCl) to the vial. The addition of salt increases the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.[5]

  • If an internal standard is used for quantification, add the appropriate volume of the standard solution to the vial.

  • Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.

  • Gently vortex the sample until the NaCl is completely dissolved.[7]

2. Headspace Solid-Phase Microextraction (HS-SPME)

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its high sorption capacity for a broad range of volatile compounds, including ionones.[5] The fiber should be conditioned prior to first use according to the manufacturer's instructions.

  • Incubation: Place the sealed vial in an autosampler tray or a heating block with agitation capabilities. Incubate the sample at 45°C for 5 minutes to allow for equilibration of the volatile compounds between the liquid phase and the headspace.[5]

  • Extraction: After incubation, expose the SPME fiber to the headspace of the sample vial for 30 minutes at 45°C with continuous agitation.[5]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Desorption: After extraction, the SPME fiber is immediately transferred to the heated injection port of the GC-MS system for thermal desorption of the analytes. A desorption temperature of 250°C for 10 minutes in splitless mode is recommended.[7]

  • GC Conditions:

    • Column: A DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for the separation of ionones.[8]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]

    • Oven Temperature Program:

      • Initial temperature of 40°C, hold for 10 minutes.

      • Ramp to 250°C at a rate of 7°C/min.

      • Hold at 250°C for 5 minutes.[9]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[8]

    • Source Temperature: 230°C.[10]

    • Transfer Line Temperature: 250°C.[7]

    • Acquisition Mode: A combination of full scan mode (e.g., m/z range 35-350) for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification can be employed to enhance sensitivity and selectivity.

Data Presentation

The following table summarizes the quantitative data for the analysis of α-ionone and β-ionone in wine using HS-SPME-GC-MS.

CompoundLinearity Range (µg/L)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Observed Concentration in Wine (µg/L)
α-Ionone 1 - 100[11]< LOD[2]Not specified< LOD - 4.6[2][12]
β-Ionone 1 - 100[11]< LOD[2]Not specified< LOD - 3.6[2][12]

LOD values for norisoprenoids, in general, have been reported in the range of 0.42 to 1.08 µg/L in some studies.[9]

Visualizations

SPME_Workflow HS-SPME-GC-MS Workflow for Ionone Analysis in Wine cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Wine Sample (5 mL) Vial 20 mL Headspace Vial Sample->Vial NaCl Add 2g NaCl Vial->NaCl Seal Seal Vial NaCl->Seal Incubate Incubate (45°C, 5 min) Seal->Incubate Extract Expose Fiber (45°C, 30 min) Incubate->Extract Desorb Thermal Desorption (250°C, 10 min) Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Compound Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: Experimental workflow for this compound analysis in wine.

References

Application Notes and Protocols for the Enzymatic Synthesis of α-Ionone from β-Carotene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Ionone is a valuable aroma compound with a characteristic violet and raspberry scent, widely used in the fragrance, flavor, and pharmaceutical industries. Traditionally, α-ionone is produced through chemical synthesis or extracted in minute quantities from natural sources. The enzymatic synthesis of α-ionone presents a sustainable and "natural" alternative, leveraging the specificity of enzymes to convert carotenoid precursors into this high-value compound. This document provides detailed application notes and protocols for the enzymatic synthesis of α-ionone, focusing on the bioconversion of β-carotene derivatives using carotenoid cleavage dioxygenases (CCDs).

The core of this biotechnological approach lies in the enzymatic cleavage of ε-carotene, a structural isomer of β-carotene, by a specific carotenoid cleavage dioxygenase (CCD). While the direct precursor is ε-carotene, the overall biosynthetic pathway in recombinant microorganisms is often engineered starting from β-carotene or its precursor, lycopene (B16060). This involves the expression of a lycopene-epsilon-cyclase (EC) to convert lycopene to ε-carotene, followed by the action of a CCD.

Biochemical Pathway for α-Ionone Synthesis

The enzymatic synthesis of α-ionone in recombinant microbial systems typically involves a multi-step biosynthetic pathway engineered into a host organism such as Escherichia coli or Saccharomyces cerevisiae. The pathway starts from the central metabolite geranylgeranyl pyrophosphate (GGPP) and proceeds through the synthesis of lycopene, which is then cyclized to form ε-carotene. Finally, ε-carotene is cleaved by a carotenoid cleavage dioxygenase (CCD1) to yield α-ionone.

alpha_ionone_pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene (B131915) Phytoene GGPP->Phytoene Lycopene Lycopene Phytoene->Lycopene delta_Carotene δ-Carotene Lycopene->delta_Carotene epsilon_Carotene ε-Carotene delta_Carotene->epsilon_Carotene alpha_Ionone α-Ionone epsilon_Carotene->alpha_this compound

Figure 1: Engineered biosynthetic pathway for α-ionone production.

Quantitative Data on α-Ionone Production

The production of α-ionone has been successfully demonstrated in various recombinant microbial systems. The yields can vary significantly depending on the host organism, the specific enzymes used, and the fermentation conditions. Below is a summary of reported α-ionone and related β-ionone production titers.

Host OrganismPrecursorKey Enzymes ExpressedTiter (mg/L)ScaleReference
Escherichia coliε-Carotene (from lycopene)Lycopene ε-cyclase (EC), Carotenoid Cleavage Dioxygenase 1 (CCD1)~7005 L Bioreactor[1]
Escherichia coliε-Carotene (from lycopene)EC, CCD12852-150 L[2]
Saccharomyces cerevisiaeβ-CaroteneCarotenogenic genes, Carotenoid Cleavage Dioxygenase 1 (CCD1)33 (β-ionone)Shake Flask[3]
Yarrowia lipolyticaOrganic Waste HydrolysatesModified Carotenoid Cleavage Dioxygenase 1 (PhCCD1)4000 (β-ionone)Not specified

Experimental Protocols

Protocol 1: Whole-Cell Bioconversion for α-Ionone Production in E. coli

This protocol describes the production of α-ionone using a metabolically engineered E. coli strain capable of synthesizing ε-carotene and converting it to α-ionone.

1. Strain Cultivation and Induction:

  • Strain: E. coli strain engineered with the α-ionone biosynthetic pathway (e.g., expressing genes for GGPP synthase, phytoene synthase, phytoene desaturase, lycopene ε-cyclase, and a carotenoid cleavage dioxygenase 1).

  • Media: LB medium supplemented with appropriate antibiotics for plasmid maintenance. For production, a defined medium such as M9 minimal medium with glucose as the carbon source can be used to improve consistency.

  • Inoculation: Inoculate 50 mL of LB medium in a 250 mL flask with a single colony of the engineered E. coli strain. Grow overnight at 37°C with shaking at 200 rpm.

  • Production Culture: Inoculate 1 L of production medium in a 2 L baffled flask with the overnight culture to an initial OD600 of 0.1.

  • Induction: Grow the culture at 30°C with shaking at 200 rpm. When the OD600 reaches 0.6-0.8, induce gene expression by adding IPTG to a final concentration of 0.1-1 mM (optimize for your specific construct).

  • Two-Phase Cultivation: To facilitate in-situ product recovery and reduce product toxicity, add a sterile organic solvent overlay, such as dodecane (B42187) (10% v/v), to the culture medium at the time of induction. α-Ionone will partition into the organic phase.

  • Incubation: Continue incubation at a reduced temperature, typically 20-25°C, for 48-72 hours with shaking.

2. Extraction of α-Ionone:

  • Harvesting Cells: Centrifuge the culture at 8,000 x g for 15 minutes to separate the biomass and the aqueous phase from the organic overlay.

  • Organic Phase Collection: Carefully collect the upper organic phase containing the majority of the α-ionone.

  • Biomass Extraction: For the α-ionone remaining in the biomass, perform a solid-liquid extraction. Resuspend the cell pellet in a small volume of buffer and add an equal volume of n-hexane. Vortex vigorously for 10 minutes and then centrifuge to separate the phases. Collect the n-hexane phase. Repeat this extraction step twice.[2]

  • Aqueous Phase Extraction: The α-ionone in the aqueous supernatant can be recovered by adsorption using a resin like Diaion HP-20.[2]

3. Purification of α-Ionone:

  • Adsorption: Combine the n-hexane extracts. For the aqueous phase, pass it through a column packed with Diaion HP-20 resin at a flow rate of 2 bed volumes per hour.

  • Washing: Wash the resin with water to remove hydrophilic impurities.

  • Desorption: Elute the bound α-ionone from the resin using n-hexane.[2]

  • Solvent Evaporation: Combine all n-hexane fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain crude α-ionone.

  • Further Purification (Optional): The crude product can be further purified by silica (B1680970) gel column chromatography if necessary.

whole_cell_protocol Inoculation Inoculate Production Culture Growth Grow to Mid-Log Phase (OD600 0.6-0.8) Inoculation->Growth Induction Induce Gene Expression (IPTG) + Add Organic Overlay (Dodecane) Growth->Induction Fermentation Incubate for 48-72h at 20-25°C Induction->Fermentation Harvest Centrifuge to Separate Phases Fermentation->Harvest OrganicPhase Collect Organic Phase Harvest->OrganicPhase BiomassExtraction Solid-Liquid Extraction of Biomass (n-hexane) Harvest->BiomassExtraction AqueousExtraction Adsorption from Supernatant (e.g., Diaion HP-20) Harvest->AqueousExtraction Purification Combine Extracts, Evaporate Solvent, and Purify OrganicPhase->Purification BiomassExtraction->Purification AqueousExtraction->Purification Analysis GC-MS Analysis Purification->Analysis

Figure 2: Workflow for whole-cell α-ionone production and extraction.
Protocol 2: In Vitro Enzymatic Assay for Carotenoid Cleavage Dioxygenase (CCD)

This protocol is adapted from methods used for assaying CCD activity on various carotenoids and can be applied to assess the cleavage of ε-carotene to α-ionone.

1. Enzyme Preparation:

  • Express the CCD enzyme in a suitable host (e.g., E. coli) as a tagged protein (e.g., His-tag or GST-tag) for ease of purification.

  • Purify the enzyme using affinity chromatography according to standard protocols.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Substrate Preparation:

  • ε-Carotene is not commercially available in a stable form. It can be produced and extracted from a recombinant microbial strain engineered to accumulate it.

  • Dissolve the purified ε-carotene in a minimal amount of a suitable organic solvent (e.g., acetone (B3395972) or a mixture of THF/DMSO).[4]

3. Enzymatic Reaction:

  • Reaction Buffer: 100 mM Tris-HCl or Bis-Tris buffer, pH 7.0-8.0.

  • Reaction Mixture (Total Volume: 200 µL):

    • Reaction Buffer

    • ε-Carotene substrate (final concentration 10-50 µM)

    • Detergent (e.g., 0.05% Triton X-100) to aid substrate solubility.[5]

    • FeSO4 (cofactor, final concentration 10-50 µM)

    • Ascorbate (reducing agent, final concentration 1-2 mM)

    • Catalase (to remove H2O2, ~1 mg/mL)

    • Purified CCD enzyme (e.g., 1-10 µg)

  • Procedure:

    • Prepare the reaction mixture without the enzyme in a microcentrifuge tube.

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding the purified CCD enzyme.

    • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes) in the dark, as carotenoids are light-sensitive.

    • Stop the reaction by adding an equal volume of ethyl acetate (B1210297) or n-hexane to extract the products.

4. Product Extraction and Analysis:

  • Vortex the reaction mixture vigorously after adding the extraction solvent.

  • Centrifuge to separate the phases.

  • Carefully collect the organic (upper) phase.

  • Evaporate the solvent under a stream of nitrogen.

  • Resuspend the residue in a known volume of a suitable solvent (e.g., hexane (B92381) or methanol) for analysis.

  • Analyze the sample for the presence of α-ionone using GC-MS.

in_vitro_assay PrepareEnzyme Prepare Purified CCD Enzyme StartReaction Initiate Reaction with Enzyme PrepareEnzyme->StartReaction PrepareSubstrate Prepare ε-Carotene Substrate PrepareReaction Prepare Reaction Mixture (Buffer, Cofactors, Substrate) PrepareSubstrate->PrepareReaction PrepareReaction->StartReaction Incubate Incubate at 30°C in the Dark StartReaction->Incubate StopReaction Stop Reaction and Extract Products (Ethyl Acetate/Hexane) Incubate->StopReaction Analyze Analyze by GC-MS StopReaction->Analyze

Figure 3: Workflow for the in vitro enzymatic assay of CCD activity.
Protocol 3: GC-MS Analysis of α-Ionone

1. Sample Preparation:

  • For liquid samples (e.g., organic extracts from the bioconversion), directly inject a small volume (e.g., 1 µL) into the GC-MS. If the concentration is too high, dilute the sample with the appropriate solvent.

  • For quantification, prepare a standard curve using a certified standard of α-ionone.

  • An internal standard (e.g., a compound with similar chemical properties but a different retention time, such as a deuterated analog or a different this compound isomer) should be added to both the samples and the standards to correct for variations in injection volume and instrument response.

2. GC-MS Conditions (Example):

  • Gas Chromatograph: Agilent GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent MS or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-300.

  • Identification: Compare the retention time and mass spectrum of the peak in the sample to that of the α-ionone standard.

  • Quantification: Use the peak area of a characteristic ion of α-ionone (and the internal standard) to determine the concentration from the standard curve.

Conclusion

The enzymatic synthesis of α-ionone from β-carotene and its precursors offers a promising and sustainable alternative to traditional production methods. The protocols provided here for whole-cell bioconversion, in vitro enzymatic assays, and GC-MS analysis serve as a comprehensive guide for researchers and scientists in the field. Further optimization of microbial strains, enzyme activities, and fermentation and downstream processes will continue to enhance the efficiency and economic viability of this biotechnological approach.

References

Application Notes & Protocols: The Role of Ionones in Flavor Reconstitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Essence of Flavor Reconstitution

Flavor is a complex sensory experience derived from the interplay of taste and aroma. The characteristic aroma of many fruits, flowers, and other natural products is determined by a specific mixture of volatile organic compounds (VOCs). Flavor reconstitution is the scientific process of identifying the key aroma-active compounds in a natural source and then blending them, either from natural isolates or synthetic equivalents, to recreate a target flavor profile. This technique is crucial for ensuring product consistency in the food and beverage industry, developing new flavor profiles, and for research into sensory science.

Among the vast array of VOCs, ionones are a critical class of C13-norisoprenoid ketones derived from the enzymatic or thermal degradation of carotenoids, such as β-carotene.[1] Despite often being present in trace amounts, their extremely low odor detection thresholds make them powerful contributors to the overall flavor. This document outlines the application of α-ionone and β-ionone in flavor reconstitution, providing detailed analytical protocols, quantitative data, and workflows for their use.

The Role of α- and β-Ionone in Natural Flavors

Alpha- and beta-ionone (B89335) are isomeric compounds that impart distinct yet related aroma notes. Their presence is vital for the authentic flavor profile of numerous fruits.

  • α-Ionone: Typically described as having a woody, floral, violet, and slightly fruity (raspberry) aroma.[2][3] In nature, it is often found that the (R)-enantiomer is the dominant form, a key marker for determining the authenticity of natural raspberry flavor.[4][5]

  • β-Ionone: Possesses a warm-woody, dry, and distinctly floral (violet) scent, often with berry undertones.[6][7] It is a significant contributor to the aroma of roses, apricots, plums, tea, and raspberries.[1][8]

Due to their potent and characteristic aromas, ionones are considered "impact compounds" in flavor science. Their successful application in reconstitution requires precise analytical quantification and careful sensory evaluation.

Data Presentation: Quantitative Analysis of Ionones

Accurate reconstitution requires understanding the natural concentration of ionones and their sensory perception thresholds.

Table 1: Odor Detection Thresholds of Ionones

The odor activity value (OAV), calculated as the concentration of a compound divided by its odor threshold, is a key metric. Compounds with an OAV greater than 1 contribute to the overall aroma. The exceptionally low thresholds of ionones mean they often have very high OAVs.

CompoundMediumOdor Threshold (µg/L or ppb)Sensory Descriptor
β-Ionone Water0.007[9]Violet, Floral, Woody
Model Wine0.09[9]Violet, Floral, Woody
(R)-(+)-α-Ionone Water0.525[3]Violet, Fruity, Raspberry
(S)-(-)-α-Ionone Water20 - 40[3]Woody, Cedarwood
Table 2: Concentration of Ionones in Natural Fruit Products

The following table summarizes the concentration of ionones found in select fruits, providing a target for reconstitution efforts. Concentrations can vary significantly based on cultivar, ripeness, and processing.[10]

Fruit ProductCompoundConcentration RangeKey Flavor Contribution
Raspberry Cultivars α-Ionone0.1 - 1.0 µg/kg[11]Floral, Raspberry
β-Ionone0.1 - 1.0 µg/kg[11]Floral, Violet
Apricot Fruit β-Ionone40 - 506 µg/kg[3]Floral, Sweet
Apricot Wine β-Ionone0.18 mg/L (180 µg/L)[11]Violet Floral

Experimental Protocols

Flavor reconstitution is a multi-step process that begins with the analytical characterization of a target flavor and ends with the sensory validation of a created flavor model.

Protocol 1: Analysis of Ionones in a Fruit Matrix via HS-SPME-GC-MS

This protocol details the extraction and quantification of volatile ionones from a fruit sample using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Select fresh, ripe fruit, free of defects.
  • Wash with deionized water, pat dry, and remove seeds or cores.
  • Immediately freeze the fruit in liquid nitrogen to halt enzymatic activity.
  • Grind the frozen fruit into a fine, homogenous powder using a pre-chilled grinder.
  • Store the powder at -80°C in an airtight container until analysis.

2. Volatile Compound Extraction (HS-SPME):

  • Weigh approximately 5 g of the frozen fruit powder into a 20 mL headspace vial.
  • Add a known concentration of an appropriate internal standard (e.g., d7-γ-decalactone for stable isotope dilution assay) for accurate quantification.[12]
  • Add 1-2 g of sodium chloride to the vial to increase the ionic strength of the matrix, which enhances the release of volatile compounds into the headspace.
  • Seal the vial immediately with a PTFE/silicone septum cap.
  • Place the vial in a heated autosampler tray or water bath set to 40-50°C.
  • Incubate for 10-15 minutes with agitation to allow the sample to reach equilibrium.
  • Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the vial's headspace for 30-45 minutes at the same temperature to adsorb the volatile compounds.[7]

3. GC-MS Analysis:

  • After extraction, immediately transfer the SPME fiber to the GC inlet for thermal desorption.
  • GC-MS Parameters:
  • Injection Port: 250°C, Splitless mode for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
  • Column: A polar capillary column (e.g., DB-WAX or FFAP, 30 m x 0.25 mm x 0.25 µm) is suitable for separating flavor compounds.
  • Oven Program:
  • Initial temperature: 40°C, hold for 3 minutes.
  • Ramp 1: Increase at 3°C/min to 180°C.
  • Ramp 2: Increase at 10°C/min to 240°C.
  • Final hold: 5 minutes at 240°C.
  • MS Parameters:
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Transfer Line Temperature: 250°C.
  • Acquisition Mode: Full scan (m/z 40-350) for compound identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

4. Data Analysis:

  • Identify compounds by comparing their mass spectra to a reference library (e.g., NIST, Wiley) and by comparing their retention indices to known standards.
  • Quantify the concentration of α- and β-ionone by creating a calibration curve using the ratio of the analyte peak area to the internal standard peak area.
  • Calculate the Odor Activity Value (OAV) for each identified compound to determine its likely contribution to the overall aroma.

Protocol 2: Flavor Reconstitution and Sensory Validation

This protocol describes the process of creating a flavor model based on analytical data and validating its authenticity through sensory evaluation.

1. Flavor Model Formulation:

  • From the GC-MS data, identify the key aroma-active compounds based on high OAVs. For a raspberry or apricot flavor, this will include α- and/or β-ionone, alongside other important esters, aldehydes, and alcohols.
  • Create a "recombinate" formula by listing the key compounds and their natural concentrations as determined in Protocol 1.[8]
  • Prepare a stock solution for each aroma chemical. As ionones are often poorly soluble in water, use a food-grade solvent like ethanol (B145695) or propylene (B89431) glycol to create 1% or 10% stock solutions.
  • Using the target concentrations from the analytical data, carefully blend the stock solutions to create the final flavor concentrate. Start with the compounds at the highest concentration and add the high-impact trace compounds (like ionones) last.

2. Sample Preparation for Sensory Testing:

  • Prepare a simple, neutral-tasting base for evaluation (e.g., a 10% sugar solution in water, unsalted crackers, or a plain yogurt base).[13]
  • Dose the flavor concentrate into the base at a typical usage level (e.g., 0.05% to 0.1%).[12] Ensure the flavor is thoroughly mixed.
  • Prepare a "control" sample using the unflavored base and a "gold standard" sample using the original natural product (e.g., fresh raspberry puree in the sugar solution).

3. Sensory Validation (Triangle Test):

  • The Triangle Test is a discriminative method used to determine if a perceptible difference exists between the reconstituted flavor and the natural target.[14]
  • Recruit a panel of at least 20-30 trained or screened sensory panelists.
  • Present each panelist with three coded samples in a randomized order: two will be identical (e.g., two samples of the natural product) and one will be the "odd" sample (the reconstituted flavor). In another set, provide two samples of the reconstituted flavor and one of the natural product.
  • Ask panelists to identify which of the three samples is different from the other two.
  • Analyze the results statistically. If a significant number of panelists cannot reliably distinguish the reconstituted sample from the natural one, the reconstitution is considered successful.

4. Descriptive Analysis (Optional but Recommended):

  • If a difference is perceived, use a trained descriptive panel to quantify the specific sensory attributes (e.g., "floral," "fruity," "woody," "artificial").
  • Panelists rate the intensity of each attribute on a scale (e.g., 0-10).
  • Use this feedback to adjust the levels of specific compounds in the flavor model (e.g., increase β-ionone to enhance the "floral" note) and repeat the validation process.

Visualizations: Pathways and Workflows

Biosynthesis of β-Ionone

G cluster_carotenoid Carotenoid Precursor cluster_cleavage Enzymatic Cleavage cluster_product Flavor Compound carotene β-Carotene ccd Carotenoid Cleavage Dioxygenase (CCD1/CCD4) carotene->ccd Oxidative Cleavage ionone β-Ionone (C13-Norisoprenoid) ccd->this compound Yields

Caption: Enzymatic conversion of β-carotene to β-ionone.

General Workflow for Flavor Reconstitution

G node_sample 1. Sample Preparation (e.g., Fresh Fruit Homogenate) node_analysis 2. Instrumental Analysis (HS-SPME-GC-MS) node_sample->node_analysis node_data 3. Data Processing - Compound Identification - Quantification - OAV Calculation node_analysis->node_data node_formula 4. Formula Creation (Based on Key Odorants & OAVs) node_data->node_formula node_blend 5. Compounding (Blending of Aroma Chemicals) node_formula->node_blend node_sensory 6. Sensory Validation (Triangle & Descriptive Tests) node_blend->node_sensory node_sensory->node_formula Iterative Refinement node_final Final Flavor Model node_sensory->node_final Successful Validation

Caption: A systematic workflow for flavor analysis and reconstitution.

Olfactory Signal Transduction Pathway

G cluster_membrane Olfactory Neuron Membrane cluster_result Cellular Response OR_node 1. Odorant Receptor (OR) (GPCR) G_protein 2. G-protein (Gαolf) Activated OR_node->G_protein AC 3. Adenylyl Cyclase (AC) Activated G_protein->AC cAMP 4. ATP -> cAMP (Concentration Increases) AC->cAMP CNG 5. CNG Channel Opens cAMP->CNG Ca_influx 6. Ca²⁺ / Na⁺ Influx CNG->Ca_influx Cl_channel 7. Ca²⁺-activated Cl⁻ Channel Opens Ca_influx->Cl_channel depolarization 9. Depolarization (Action Potential) Ca_influx->depolarization Cl_efflux 8. Cl⁻ Efflux Cl_channel->Cl_efflux Cl_efflux->depolarization signal 10. Signal to Brain (via Olfactory Bulb) depolarization->signal This compound Odorant (e.g., this compound) This compound->OR_node Binds

Caption: Simplified pathway of olfactory signal transduction.

References

Ionone as a Versatile Building Block in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ionones, a class of terpenoids known for their characteristic floral scent, are valuable and versatile starting materials in organic synthesis. Their inherent cyclic structure and functional groups provide a strategic entry point for the synthesis of a wide array of complex molecules, including vitamins, fragrances, and bioactive compounds. This document provides detailed application notes and experimental protocols for key transformations involving ionones, serving as a comprehensive resource for chemists in research and development.

Synthesis of Vitamin A from β-Ionone

β-Ionone is a crucial C13-synthon for the industrial synthesis of Vitamin A (Retinol). Various industrial processes have been developed to construct the C20 carbon skeleton of Vitamin A by extending the side chain of β-ionone. The key transformations often involve well-established name reactions such as the Wittig reaction, Grignard reactions, and Julia olefination.

Overview of Synthetic Strategies

Several major industrial routes for the synthesis of Vitamin A from β-ionone have been established, primarily by companies like BASF, Roche, and Rhône-Poulenc. These methods differ in the specific reactions used to build the polyene side chain.[1][2]

  • BASF Process: This route often employs a Wittig reaction to form a key carbon-carbon bond.[2]

  • Roche Process: This process utilizes a Grignard reaction for the extension of the side chain.[2]

  • Rhône-Poulenc Process: This synthesis is notable for its use of a Julia olefination.[1]

A general representation of the synthetic approach is depicted below.

Vitamin_A_Synthesis beta_ionone β-Ionone side_chain_extension Side-Chain Extension (e.g., Wittig, Grignard, Julia) beta_this compound->side_chain_extension vitamin_a_precursor Vitamin A Precursor side_chain_extension->vitamin_a_precursor final_modification Final Modifications (e.g., reduction, isomerization) vitamin_a_precursor->final_modification vitamin_a Vitamin A (Retinol) final_modification->vitamin_a

Caption: General workflow for Vitamin A synthesis from β-ionone.

Experimental Protocol: Grignard Reaction on β-Ionone (Illustrative)

While specific industrial protocols are proprietary, the following illustrates a typical Grignard reaction on β-ionone to form an intermediate alcohol, a key step in chain extension.

Reaction: β-Ionone + Vinylmagnesium Bromide → Vinyl-β-ionol

Materials:

  • β-Ionone

  • Vinylmagnesium bromide solution (e.g., 1 M in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen atmosphere

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet is charged with β-ionone dissolved in anhydrous THF.

  • The solution is cooled to 0 °C in an ice bath.

  • Vinylmagnesium bromide solution is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • The mixture is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, vinyl-β-ionol, can be purified by column chromatography on silica (B1680970) gel.

Synthesis of Damascones and Related Fragrances

Ionones are precursors to the damascones, a group of rose-scented ketones highly valued in the fragrance industry. The synthesis often involves an allylic rearrangement of an intermediate derived from the corresponding this compound.

Synthesis of α-Damascone from α-Ionone

A multi-step synthesis of α-damascone from α-ionone has been reported with a good overall yield.[3][4]

alpha_Damascone_Synthesis alpha_this compound α-Ionone oximization Oximization alpha_this compound->oximization alpha_ionone_oxime α-Ionone Oxime oximization->alpha_ionone_oxime epoxidation Epoxidation alpha_ionone_oxime->epoxidation epoxy_oxime α-Ionone Oxime Epoxide epoxidation->epoxy_oxime dehydration Dehydration epoxy_oxime->dehydration isoxazole (B147169) α-Ionone Isoxazole dehydration->isoxazole reduction Reduction isoxazole->reduction alpha_damascone α-Damascone reduction->alpha_damascone

Caption: Synthetic pathway for α-damascone from α-ionone.

Experimental Protocol: Synthesis of α-Damascone from α-Ionone[3]

Step 1: Oximization of α-Ionone

  • Dissolve hydroxylamine (B1172632) hydrochloride (3.8 g, 0.06 mol) and sodium acetate (B1210297) (6.4 g, 0.07 mol) in water (15 mL).

  • Add this solution dropwise to a solution of α-ionone (10.0 g, 0.052 mol) in ethanol (B145695) (20 mL).

  • Stir the reaction mixture for 4 hours at 55 °C.

  • Cool the mixture to room temperature, dilute with water (60 mL), and extract with ethyl acetate (3 x 80 mL).

  • Wash the combined organic phase with saturated NaHSO₃ solution (100 mL), dry over MgSO₄, and concentrate in vacuo to yield α-ionone oxime.

Step 2: Epoxidation of α-Ionone Oxime

  • Dissolve α-ionone oxime (5.1 g, 0.025 mol) and 10 wt% CTAOH aqueous solution (3.7 mL) in water (70 mL) at 0 °C.

  • Slowly add a pre-mixed solution of H₂O₂ (35 mL, 30% in water) and LiOH aqueous solution (5 mL, 6 mol/L) while keeping the temperature below 15 °C.

  • After 15 hours, extract the reaction mixture with CH₂Cl₂ (3 x 50 mL), dry over MgSO₄, and concentrate to give the epoxy oxime.

Step 3: Dehydration to Isoxazole

  • Add HCl (1.5 mL, 35% in water) dropwise to a solution of the epoxy oxime (2.0 g, 0.009 mol) in cyclohexane (B81311) (20 mL) at 35 °C.

  • After the addition, stir the mixture under reflux for 6 hours.

  • Dilute with water (50 mL), extract with CH₂Cl₂ (3 x 70 mL), neutralize the organic layer with 10% NaOH aqueous solution, and concentrate to yield the isoxazole intermediate.

Step 4: Reduction to α-Damascone This final step typically involves a reduction of the isoxazole, for which various methods can be employed, such as catalytic hydrogenation.

StepProductYield (%)Purity (GC, %)
1α-Ionone Oxime99.698
2α-Ionone Oxime Epoxide96.197
3α-Ionone Isoxazole79.592
Overall α-Damascone 54.9 97

Synthesis of Bioactive Molecules

The this compound scaffold is present in numerous natural products and has been utilized in the synthesis of various bioactive molecules, including anticancer and antimicrobial agents.

Synthesis of β-Ionone-Derived Chalcones with Antimicrobial Activity

Chalcones derived from β-ionone have been synthesized and screened for their antimicrobial properties.[5] The synthesis involves a Claisen-Schmidt condensation of β-ionone with various substituted benzaldehydes.

Chalcone_Synthesis beta_this compound β-Ionone condensation Claisen-Schmidt Condensation beta_this compound->condensation benzaldehyde Substituted Benzaldehyde benzaldehyde->condensation chalcone β-Ionone-Derived Chalcone condensation->chalcone

Caption: Synthesis of β-ionone-derived chalcones.

Experimental Protocol: Synthesis of β-Ionone-Derived Thiazolylhydrazones[6]

Step 1: Synthesis of β-Ionone Thiosemicarbazone

  • Dissolve thiosemicarbazide (B42300) in ethanol.

  • Add β-ionone to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture and filter the resulting solid.

  • Recrystallize the solid from ethanol to obtain pure β-ionone thiosemicarbazone.

Step 2: Synthesis of β-Ionone Thiazolylhydrazone Derivatives

  • Dissolve the β-ionone thiosemicarbazone (1 eq) in ethanol.

  • Add the appropriate 2-bromoacetophenone (B140003) derivative (1.2 eq).

  • Stir the mixture at 50 °C and monitor the reaction by TLC.

  • Upon completion, recrystallize the product from 70% ethanol to obtain the final thiazolylhydrazone derivative.

CompoundYield (%)Melting Point (°C)
β-Ionone Thiosemicarbazone86.84130-133 (decomposed)
Various Thiazolylhydrazones--

Note: Yields for the final thiazolylhydrazone derivatives vary depending on the substituent on the acetophenone.

Biotransformation of Ionones

The use of microorganisms and isolated enzymes for the transformation of ionones offers a green and selective alternative to traditional chemical methods. Fungi, in particular, have been shown to hydroxylate ionones at various positions, producing valuable derivatives for the fragrance and pharmaceutical industries.[6]

Fungal Biotransformation of this compound Isomers

Several fungal strains have been shown to convert α-, β-, and γ-ionone into a variety of hydroxylated and other oxidized products. The product distribution is highly dependent on both the this compound isomer and the fungal species used.[6]

Biotransformation_Workflow ionone_substrate This compound Substrate (α, β, or γ) fungal_culture Fungal Culture (e.g., Aspergillus niger) ionone_substrate->fungal_culture incubation Incubation (aerobic, controlled temp.) fungal_culture->incubation extraction Extraction of Products incubation->extraction analysis Analysis and Purification (GC-MS, Chromatography) extraction->analysis hydroxylated_products Hydroxylated this compound Derivatives analysis->hydroxylated_products

Caption: General workflow for the biotransformation of ionones.

Protocol for Fungal Biotransformation of Ionones[7]

Materials:

  • Fungal strain (e.g., Aspergillus niger)

  • Malt (B15192052) extract medium

  • This compound isomer (α, β, or γ)

  • Solvent for extraction (e.g., ethyl acetate)

  • Shaking incubator

Procedure:

  • Cultivate the selected fungal strain in a liquid malt extract medium in a shaking incubator under aerobic conditions at a controlled temperature (e.g., 25 °C).

  • After a suitable growth period (e.g., 48-72 hours), add the this compound substrate to the culture.

  • Continue the incubation for a period of 8 to 20 days, monitoring the transformation by periodically analyzing small aliquots of the culture.

  • After the incubation period, extract the entire culture broth with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the product mixture by GC-MS and purify the individual products by column chromatography.

Product Distribution from Biotransformation of β-Ionone by Penicillium roqueforti [6]

ProductRelative Amount (%)
4-Hydroxy-β-ionone25
4-Oxo-β-ionone10
3-Hydroxy-β-ionone5
Unreacted β-Ionone60

These application notes and protocols demonstrate the significant utility of ionones as versatile building blocks in organic synthesis. From the large-scale production of essential vitamins to the fine-tuned synthesis of fragrances and bioactive molecules, the chemical reactivity of the this compound scaffold continues to be a valuable asset for synthetic chemists.

References

Application Notes and Protocols for the Structural Elucidaion of Ionone Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ionone derivatives are a class of terpenoids known for their characteristic floral scents, particularly that of violets. They are widely used in the fragrance and flavor industries and serve as important precursors in the synthesis of carotenoids and vitamin A. Accurate structural elucidation of these derivatives is paramount for quality control, understanding structure-activity relationships, and for the development of new compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound derivatives in solution, providing detailed information about the carbon skeleton, substituent positions, and stereochemistry.[1][2]

These application notes provide a comprehensive guide, including detailed protocols, for the structural elucidation of this compound derivatives using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Experimental Protocols

A successful structural elucidation begins with meticulous sample preparation and the selection of appropriate NMR experiments.

The quality of the NMR spectrum is highly dependent on the sample preparation.[3]

  • Sample Purity: Ensure the this compound derivative sample is of high purity (>95%) to avoid complications from impurity signals in the spectra.[1]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is commonly used for this compound derivatives due to their good solubility.[4][5] The solvent should not have signals that overlap with important sample resonances.[1]

  • Concentration:

    • For ¹H NMR, dissolve 5-25 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[3][6]

    • For ¹³C NMR, a higher concentration is often required, typically 50-100 mg, to obtain a good signal-to-noise ratio in a reasonable time.[6]

  • Sample Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean and dry 5 mm NMR tube.[7][8]

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR). If concerned about reactivity, indirect referencing using the residual solvent signal can be performed.[6]

  • Labeling: Clearly label the NMR tube with the sample identification.

The following protocols are based on a 500 MHz NMR spectrometer.[4] Adjustments may be necessary for instruments with different field strengths.

  • ¹H NMR (Proton):

    • Purpose: Provides information on the number, chemical environment, and multiplicity of protons.

    • Typical Parameters:

      • Pulse Program: zg30

      • Number of Scans (ns): 16-64

      • Acquisition Time (aq): ~2-3 seconds

      • Relaxation Delay (d1): 1-2 seconds

      • Spectral Width (sw): 12-16 ppm

  • ¹³C NMR (Carbon):

    • Purpose: Shows all unique carbon signals, providing information about the carbon backbone.

    • Typical Parameters:

      • Pulse Program: zgpg30 (proton decoupled)

      • Number of Scans (ns): 1024 or more, depending on concentration

      • Acquisition Time (aq): ~1-2 seconds

      • Relaxation Delay (d1): 2 seconds

      • Spectral Width (sw): 220-250 ppm

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Purpose: Differentiates between CH, CH₂, and CH₃ groups. CH/CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.[1]

    • Setup: Run as a standard experiment available on the spectrometer software.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.[9][10]

    • Typical Parameters:

      • Pulse Program: cosygpqf

      • Number of Scans (ns): 2-4 per increment

      • Number of Increments: 256-512 in the F1 dimension

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation).[5][11]

    • Typical Parameters:

      • Pulse Program: hsqcedetgpsisp2.3

      • Number of Scans (ns): 2-8 per increment

      • Number of Increments: 128-256 in the F1 dimension

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations), which is crucial for connecting different spin systems and identifying quaternary carbons.[9][11]

    • Typical Parameters:

      • Pulse Program: hmbcgpndqf

      • Number of Scans (ns): 4-16 per increment

      • Number of Increments: 256-512 in the F1 dimension

Data Analysis and Interpretation Workflow

The structural elucidation of an this compound derivative is a stepwise process of piecing together the structural fragments identified from the various NMR spectra.

G cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_output Final Output A 1D NMR (¹H, ¹³C, DEPT) C Identify Spin Systems (from COSY) A->C D Assign Protons & Carbons (from HSQC) A->D B 2D NMR (COSY, HSQC, HMBC) B->C B->D E Connect Fragments (from HMBC) C->E D->E F Assemble Full Structure E->F G Elucidated Structure F->G

Caption: Workflow for NMR-based structural elucidation.

  • ¹H NMR Analysis: Determine the number of different proton signals, their integration (relative number of protons), and their splitting patterns (multiplicity).

  • ¹³C NMR and DEPT Analysis: Identify the total number of carbons and classify them into methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons.

  • COSY Analysis: Trace the ¹H-¹H coupling networks to identify connected protons, which helps to build structural fragments.

  • HSQC Analysis: Assign each proton to its directly attached carbon atom. This combines the information from ¹H and ¹³C NMR.

  • HMBC Analysis: Use the long-range ¹H-¹³C correlations to piece together the fragments identified from the COSY spectrum. This is particularly useful for connecting fragments across quaternary carbons or heteroatoms.

  • Structure Assembly: Combine all the information to propose a final structure. Verify that all observed correlations are consistent with the proposed structure.

Tabulated NMR Data for α-Ionone and β-Ionone

The following tables summarize the ¹H and ¹³C NMR chemical shift data for α-ionone and β-ionone in CDCl₃. The numbering scheme used is provided below.

Numbering scheme for alpha- and beta-ionone

Table 1: ¹H and ¹³C NMR Chemical Shift (δ) Data for α-Ionone in CDCl₃

Atom No.¹³C δ (ppm)¹H δ (ppm)Multiplicity
1198.26--
2131.956.07d
3148.936.60d
454.342.27m
5122.685.50m
6132.38--
732.53~1.57m
831.27--
923.040.93s
1027.800.86s
1122.771.67s
1226.942.25s
1326.83--

(Data sourced from ChemicalBook and PubChem)[12][13]

Table 2: ¹H and ¹³C NMR Chemical Shift (δ) Data for β-Ionone in CDCl₃

Atom No.¹³C δ (ppm)¹H δ (ppm)Multiplicity
1198.85--
2135.896.12d
3143.227.27d
4136.15--
5129.7 (calculated)--
634.04--
718.851.49t
833.541.63t
939.682.06t
1027.171.07s
1128.781.07s
1221.751.77s
1328.782.30s

(Data sourced from the Biological Magnetic Resonance Bank)[4]

Visualizing Key 2D NMR Correlations for β-Ionone

The following diagram illustrates the key HMBC and COSY correlations that are instrumental in assembling the structure of β-ionone.

References

Synthesis and Application of Ionone-Based Polymers: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Initial research into the direct synthesis and application of polymers derived from ionone as a monomeric unit has revealed a significant gap in the current scientific literature. While this compound is a well-known terpene used extensively in the fragrance industry and as a precursor for vitamin synthesis, its use as a primary building block for polymerization is not a widely documented field of study.[1][2][3]

However, the broader class of molecules to which this compound belongs, terpenes , represents a burgeoning area of research in polymer science.[4][5] Terpenes are renewable feedstocks derived from natural sources and are being explored for the creation of sustainable and functional polymers with significant potential in biomedical and drug delivery applications.[6][7][8][9][10][11]

This document will, therefore, focus on the synthesis and application of terpene-based polymers , providing researchers, scientists, and drug development professionals with a detailed overview of this promising and closely related field. We will explore the polymerization of common terpene monomers and their applications, particularly in the realm of drug delivery and biomaterials, adhering to the requested format of detailed application notes, protocols, data tables, and visualizations.

Introduction to Terpene-Based Polymers

Terpenes are a large and diverse class of organic compounds produced by a variety of plants.[7][11] Their inherent biocompatibility and the potential for chemical modification make them attractive as renewable monomers for polymer synthesis.[4][5] Polymers derived from terpenes, or "polyterpenes," offer a sustainable alternative to traditional petroleum-based plastics and are being investigated for a range of applications, from advanced biomaterials to drug delivery systems.[6][9][12]

Synthesis of Terpene-Based Polymers

Several terpenes, such as limonene (B3431351), myrcene, and β-pinene, can be polymerized through various methods, including radical, cationic, and anionic polymerization.[13][14][15][16] The choice of polymerization technique depends on the specific terpene monomer and the desired polymer characteristics.

Radical Polymerization of Limonene

Limonene, a cyclic terpene found in the peels of citrus fruits, can be polymerized via free-radical polymerization using an initiator like azobisisobutyronitrile (AIBN).[14]

Experimental Protocol: Free-Radical Polymerization of Limonene

  • Materials:

    • (R)-(+)-Limonene (purified by distillation)

    • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

    • Toluene (anhydrous)

  • Procedure:

    • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve a specific molar ratio of limonene and AIBN in anhydrous toluene. A typical monomer to initiator ratio can range from 100:1 to 500:1.

    • Stir the solution at a constant temperature, typically between 60-80 °C, for a predetermined time (e.g., 24-72 hours).

    • Monitor the polymerization progress by taking aliquots and analyzing the monomer conversion using Gas Chromatography (GC).

    • After the desired conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol.

    • Collect the precipitated poly(limonene) by filtration and dry it under vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

    • Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural analysis.

Cationic Polymerization of β-Pinene

β-Pinene, a bicyclic monoterpene, is another readily available monomer that can be polymerized using cationic initiators.

Experimental Protocol: Cationic Polymerization of β-Pinene

  • Materials:

    • β-Pinene (purified by distillation over calcium hydride)

    • Lewis acid initiator (e.g., aluminum trichloride, AlCl₃)

    • Dichloromethane (B109758) (anhydrous)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified β-pinene in anhydrous dichloromethane.

    • Cool the solution to the desired reaction temperature (e.g., -78 °C to 0 °C) using a suitable cooling bath.

    • Prepare a solution of the Lewis acid initiator in anhydrous dichloromethane and add it dropwise to the monomer solution with vigorous stirring.

    • Allow the reaction to proceed for the specified duration.

    • Terminate the polymerization by adding a quenching agent, such as methanol.

    • Wash the polymer solution with dilute hydrochloric acid and then with water to remove the catalyst residues.

    • Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.

    • Characterize the polymer for its molecular weight, structure, and thermal properties.

Applications of Terpene-Based Polymers in Drug Delivery

The unique chemical structures of terpenes can be leveraged to create polymers with desirable properties for drug delivery, such as biodegradability, biocompatibility, and the ability to encapsulate therapeutic agents.

Terpene-Based Nanoparticles for Drug Encapsulation

Polymers derived from terpenes can be formulated into nanoparticles (NPs) to encapsulate and deliver drugs. For example, cannabis-based terpenes like beta-myrcene and beta-caryophyllene (B1668595) have been encapsulated in poly(ethylene glycol)-poly(lactide-co-glycolide) (PEG-PLGA) nanoparticles for pain management.[12] While not a direct polymerization of the terpene, this highlights their use in drug delivery formulations. A more direct application involves creating polymers from terpene monomers for such purposes.

Experimental Protocol: Preparation of Poly(limonene)-based Nanoparticles for Drug Loading

  • Materials:

    • Poly(limonene) (synthesized as described above)

    • Model drug (e.g., ibuprofen, curcumin)

    • Poly(vinyl alcohol) (PVA) as a stabilizer

    • Dichloromethane (DCM)

    • Deionized water

  • Procedure (Solvent Evaporation Method):

    • Dissolve a known amount of poly(limonene) and the model drug in DCM.

    • Prepare an aqueous solution of PVA (e.g., 1-5% w/v).

    • Add the organic phase (polymer and drug solution) to the aqueous PVA solution under high-speed homogenization or sonication to form an oil-in-water emulsion.

    • Stir the emulsion at room temperature for several hours to allow the DCM to evaporate.

    • Collect the formed nanoparticles by centrifugation.

    • Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

    • Lyophilize the nanoparticles to obtain a dry powder.

    • Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and in vitro drug release profile.

Data Presentation

The following table summarizes representative data for terpene-based polymers and their drug delivery applications.

PolymerMonomerPolymerization MethodMolecular Weight (Mn, kDa)Polydispersity (Đ)Drug LoadedDrug Loading Efficiency (%)ApplicationReference
Poly(limonene)LimoneneRadical5 - 201.5 - 2.5--Biomaterial[14]
Poly(myrcene)β-MyrceneAnionic10 - 100< 1.2--Elastomer[15][16]
Poly(β-pinene)β-PineneCationic2 - 151.8 - 3.0--Tackifier Resin[17]
Terpene-Polyester BlendsLimonene OxideCopolymerization10 - 301.5 - 2.2--Scaffolds for Tissue Engineering[6]

Visualizations

General Workflow for Terpene-Based Polymer Synthesis

G cluster_synthesis Synthesis of Terpene-Based Polymer Terpene Monomer Terpene Monomer Purification Purification Terpene Monomer->Purification e.g., Distillation Polymerization Polymerization Purification->Polymerization Initiator, Solvent, Temp. Purification of Polymer Purification of Polymer Polymerization->Purification of Polymer e.g., Precipitation Characterization Characterization Purification of Polymer->Characterization GPC, NMR, FTIR

Caption: General workflow for the synthesis and characterization of terpene-based polymers.

Application in Drug Delivery: Nanoparticle Formulation

G cluster_formulation Nanoparticle Formulation for Drug Delivery Polyterpene Polyterpene Emulsification Emulsification Polyterpene->Emulsification Drug Drug Drug->Emulsification Solvent Solvent Solvent->Emulsification Solvent Evaporation Solvent Evaporation Emulsification->Solvent Evaporation Nanoparticle Collection Nanoparticle Collection Solvent Evaporation->Nanoparticle Collection Centrifugation Drug-loaded Nanoparticles Drug-loaded Nanoparticles Nanoparticle Collection->Drug-loaded Nanoparticles

Caption: Workflow for the formulation of drug-loaded nanoparticles from terpene-based polymers.

Conclusion

While the direct polymerization of this compound is not a well-established field, the broader family of terpenes provides a rich source of renewable monomers for the synthesis of advanced polymers. These polyterpenes exhibit promising properties for biomedical applications, including drug delivery and tissue engineering. The protocols and data presented here offer a starting point for researchers interested in exploring this exciting and sustainable area of polymer chemistry. Further research into the polymerization of a wider range of terpene-derived monomers and the functionalization of the resulting polymers will undoubtedly lead to the development of novel biomaterials with tailored properties for advanced therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Resolution of Ionone Isomers in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in resolving common issues related to the gas chromatographic (GC) separation of ionone isomers. The following troubleshooting guides and frequently asked questions (FAQs) address specific problems you may encounter during your experiments.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving poor resolution of this compound isomers.

Problem: Co-elution or Poor Separation of α- and β-Ionone

Potential Cause 1: Inappropriate GC Column

  • Suggested Solution: The selection of the stationary phase is the most critical factor for achieving selectivity between isomers.[1][2] For non-chiral separation of α- and β-ionone, a mid-polarity to high-polarity column is generally recommended. Non-polar columns separate primarily by boiling point, which may not be sufficient for these structural isomers.[3] Consider a stationary phase with a higher cyanopropyl content for increased polarity.[2]

Potential Cause 2: Suboptimal Oven Temperature Program

  • Suggested Solution: A slow oven temperature ramp rate will generally provide better resolution.[3] If peaks are eluting too quickly, they will not have sufficient time to interact with the stationary phase, leading to poor separation.

    • Action: Decrease the temperature ramp rate (e.g., from 10°C/min to 2-5°C/min).[3]

    • Action: Lower the initial oven temperature to increase the retention of early-eluting isomers.[4]

Potential Cause 3: Incorrect Carrier Gas Flow Rate

  • Suggested Solution: Each column has an optimal linear velocity (or flow rate) for maximum efficiency. Operating above or below this optimum will decrease resolution.

    • Action: Determine and set the optimal flow rate for your carrier gas (Helium or Hydrogen) and column dimensions. Hydrogen can provide better efficiency and faster analysis times.[3]

Problem: Poor Resolution of α-Ionone Enantiomers (R- and S-isomers)

Potential Cause 1: Use of a Non-Chiral GC Column

  • Suggested Solution: Enantiomers have identical physical properties (e.g., boiling point) and cannot be separated on a standard non-chiral column.[5] A chiral stationary phase is mandatory for this separation.

    • Action: Utilize a GC column with a chiral selector, such as a derivatized cyclodextrin (B1172386). Cyclodextrin-based columns are widely used for the separation of chiral compounds, including terpenes and flavor compounds.[6][7][8] Specifically, octakis(2,3-di-O-pentyl-6-O-methyl)-γ-cyclodextrin has been successfully used for the enantioselective analysis of α-ionone.[8]

Potential Cause 2: Suboptimal Analysis Temperature

  • Suggested Solution: Chiral separations are often highly temperature-dependent.

    • Action: Lower the oven temperature. Enantiomeric resolution on cyclodextrin phases often improves at lower temperatures.[4] Experiment with different isothermal temperatures or a very slow temperature ramp to find the optimal condition.

Problem: General Peak Broadening and Loss of Resolution

Potential Cause 1: Column Overload

  • Suggested Solution: Injecting too much sample can saturate the column, leading to broad, asymmetric peaks.[3][9]

    • Action: Reduce the injection volume or dilute the sample.[3]

    • Action: If using a split/splitless injector, increase the split ratio to reduce the amount of sample reaching the column.[9]

Potential Cause 2: Poor Column Installation

  • Suggested Solution: Incorrect column installation in the injector or detector can create dead volume, leading to peak broadening.[9]

    • Action: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into both the inlet and the detector.

Potential Cause 3: System Leaks

  • Suggested Solution: Oxygen entering the system through leaks can degrade the stationary phase, especially at high temperatures, leading to increased column bleed and poor peak shape.[9][10]

    • Action: Perform a leak check of the system, paying close attention to the septum, column fittings, and gas lines. Replace the septum regularly.[11][12]

Potential Cause 4: Contamination

  • Suggested Solution: Contamination in the injector liner or at the head of the column can cause peak tailing and broadening.[9][13]

    • Action: Deactivate and clean or replace the injector liner.[12]

    • Action: Trim the first few centimeters of the column from the inlet side to remove non-volatile residues.[14]

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting poor resolution issues.

G cluster_0 Troubleshooting Poor Resolution cluster_1 Peak Shape Issues cluster_2 Separation Issues start Poor Resolution Observed check_peaks Assess Peak Shape (Tailing, Fronting, Broad?) start->check_peaks peak_shape_yes Address Peak Shape: - Check for leaks - Clean/replace liner - Reduce sample volume - Trim column check_peaks->peak_shape_yes Yes check_column Is the correct column type being used? (e.g., Chiral for enantiomers) check_peaks->check_column No peak_shape_yes->check_column select_column Select Appropriate Column: - Chiral for enantiomers - Polar for structural isomers check_column->select_column No optimize_params Optimize GC Parameters: - Lower oven temperature - Decrease ramp rate - Optimize flow rate check_column->optimize_params Yes select_column->optimize_params end Resolution Improved optimize_params->end

Caption: A workflow for diagnosing and resolving poor GC resolution.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for separating α- and β-ionone?

A1: For separating structural isomers like α- and β-ionone, a column with a stationary phase that offers different selectivity than just separation by boiling point is needed. A mid- to high-polarity column, such as one containing a significant percentage of cyanopropyl functional groups (e.g., a "WAX" or polyethylene (B3416737) glycol phase, or a cyanopropylphenyl-dimethylpolysiloxane phase), is generally a good choice.[2][15] The principle of "like dissolves like" applies; the polarity of the stationary phase should be matched to the polarity of the analytes to enhance separation.[1]

Q2: How do I choose a column to separate the enantiomers of α-ionone?

A2: You must use a chiral column.[5] The most common and effective chiral selectors for this type of analysis are cyclodextrin derivatives.[7] Columns with permethylated β-cyclodextrin or other modified cyclodextrins are widely used for separating chiral flavor and fragrance compounds.[6][7]

GC Column Selection Guide

The choice of a GC column is paramount and depends on four key factors: stationary phase, internal diameter (I.D.), film thickness, and length.[1]

Data Presentation: GC Column Characteristics and Their Impact on Resolution
ParameterEffect on ResolutionTypical Range for this compound AnalysisConsiderations
Stationary Phase Primary factor for selectivity (α). [16] Determines the chemical interactions that separate analytes.Structural Isomers: Mid- to high-polarity (e.g., WAX, phases with high cyanopropyl content).[2] Enantiomers: Chiral phase (e.g., derivatized cyclodextrin).[6]This is the most important decision.[16] An incorrect phase cannot be compensated for by other parameters.
Column Length (L) Resolution increases with the square root of the length.[4] Doubling the length increases resolution by ~40%.15 m - 60 mLonger columns increase analysis time and cost. A 30 m column is a good starting point for most applications.[17]
Column I.D. (dc) Efficiency (N) increases as I.D. decreases.[18] Narrower columns produce sharper peaks.0.18 mm - 0.32 mmNarrow bore columns (<0.25 mm) have lower sample capacity and may require higher head pressure. 0.25 mm is a common choice, balancing efficiency and capacity.[1][17]
Film Thickness (df) Affects retention (k) and sample capacity. Thicker films increase retention.0.15 µm - 1.0 µmThicker films are for volatile analytes. Thinner films are better for less volatile compounds and can improve peak shape but have lower capacity.[15][18]

Column Selection Decision Tree

G cluster_0 GC Column Selection for this compound Isomers start What isomers need to be separated? q1 Structural Isomers (α- vs. β-ionone) start->q1 q2 Enantiomers (e.g., R- vs. S-α-ionone) start->q2 ans1 Select a Mid- to High-Polarity Column (e.g., WAX, Cyanopropyl) q1->ans1 ans2 Select a Chiral Column (e.g., Cyclodextrin-based) q2->ans2

Caption: A decision guide for selecting the correct GC column type.

Experimental Protocols

Key Experiment: Chiral GC-MS Analysis of α-Ionone Enantiomers

This protocol is a representative methodology based on common practices for the chiral separation of this compound isomers.[6][8]

1. Objective: To separate and identify the (R)- and (S)-enantiomers of α-ionone in a sample matrix.

2. Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Chiral GC Column: e.g., a column containing octakis(2,3-di-O-pentyl-6-O-methyl)-γ-cyclodextrin as the stationary phase.

  • Carrier Gas: Helium or Hydrogen, high purity (99.999%).

  • Sample: this compound standard or sample extract in a suitable solvent (e.g., hexane, dichloromethane).

  • Syringe: Appropriate volume for the injection method (e.g., 10 µL for autosampler).

3. GC-MS Parameters:

ParameterRecommended SettingRationale
Injector Type Split/SplitlessAllows for flexibility with sample concentration.
Injector Temp. 230 - 250 °CEnsures complete vaporization without thermal degradation.
Split Ratio 20:1 to 50:1Prevents column overload; adjust based on sample concentration.
Carrier Gas HeliumInert and safe.
Flow Rate ~1.0 - 1.5 mL/min (Constant Flow)Optimized for column dimensions to ensure maximum efficiency.
Oven Program Initial: 60°C, hold 2 minEnsures sharp initial peaks.
Ramp: 2°C/min to 180°CSlow ramp is crucial for resolving enantiomers.
Final Hold: 5 minEnsures all components elute.
MS Transfer Line Temp. 250 °CPrevents condensation of analytes.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Scan Range 40 - 250 m/zCovers the mass fragments of this compound isomers.

4. Procedure:

  • System Preparation: Install the chiral column and condition it according to the manufacturer's instructions. Perform a leak check.

  • Method Setup: Program the GC oven, injector, and MS parameters as detailed in the table above.

  • Blank Run: Inject a solvent blank to ensure the system is clean and free of ghost peaks.[3]

  • Standard Injection: Inject a standard solution containing racemic α-ionone to determine the retention times and confirm the resolution of the enantiomers.

  • Sample Injection: Inject the prepared sample.

  • Data Analysis: Integrate the peaks corresponding to the α-ionone enantiomers and compare their retention times to the standard. Use the mass spectra to confirm the identity of the peaks.

5. Expected Outcome: Baseline or near-baseline separation of the (R)- and (S)-α-ionone enantiomers. The elution order will depend on the specific chiral stationary phase used.

Q3: Can derivatization improve the separation of this compound isomers?

A3: Derivatization is a technique used to modify an analyte to make it more suitable for GC analysis, often by increasing volatility or thermal stability.[19] For this compound isomers, which are already volatile and thermally stable, derivatization is generally not necessary and is unlikely to improve the resolution of the isomers themselves. The separation of these compounds relies almost entirely on the selectivity of the stationary phase.[16] The focus should be on optimizing the column and chromatographic conditions rather than on chemical modification of the analytes.

References

Technical Support Center: Optimization of Ionone Extraction from Violet Flowers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of ionone extraction from violet flowers (Viola odorata). This resource is designed for researchers, scientists, and professionals in drug development and perfumery. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are ionones and why are they important in violet flower extracts? A1: Ionones are a series of closely related chemical substances, specifically rose ketones, that are responsible for the characteristic scent of violets.[1] The primary isomers, α-ionone and β-ionone, are derived from the enzymatic degradation of carotenoids, particularly β-carotene.[1][2][3][4] Beyond their use in fragrance, ionones are investigated for various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial actions, making them of interest for drug development.[2][5]

Q2: Which extraction method is best for obtaining ionones from delicate violet flowers? A2: For delicate floral material like violets, methods that use low temperatures are generally preferred to prevent the degradation of thermolabile compounds.

  • Solvent Extraction: This is the traditional method for producing "violet leaf absolute." It involves using a non-polar solvent like hexane (B92381) to create a concrete, which is then washed with ethanol (B145695) to yield the absolute.[6][7] This method is effective for capturing the full aromatic profile but may leave trace amounts of solvent.[8]

  • Supercritical Fluid Extraction (SFE): This is a modern "green" technology that uses supercritical CO2 as a solvent.[9] It is highly efficient for extracting lipophilic compounds like ionones at low temperatures, avoiding thermal degradation and leaving no toxic solvent residue.[10][11]

  • Steam Distillation: While a common method for many essential oils, steam distillation is generally too harsh for violet flowers and can destroy the delicate aromatic compounds, resulting in a low yield or an unrepresentative scent profile.[8][12][13] It is not the recommended method for high-quality this compound extraction from violets.

Q3: The yield of violet oil is notoriously low. What kind of yield can I realistically expect? A3: The yield is indeed very low, which has historically made violet oil extremely expensive (a classic figure cites needing 33,000 kg of flowers to produce 1 kg of oil).[2] Modern methods have improved efficiency, but yields remain low compared to other botanicals.

  • Supercritical Fluid Extraction (SFE): One study on Viola odorata reported a total extraction yield of 1.43% (w/w) using ScCO2.[14]

  • Solvent Extraction: For violet leaf concrete using hexane, a yield of approximately 0.09% has been reported.[6]

  • Hydrodistillation (from leaves): An essential oil yield of 1.2% was reported from Viola odorata leaves using a hydrodistillation-solvent extraction technique.[15]

It is critical to note that yields can vary significantly based on the plant material (flowers vs. leaves), geographical origin, harvest time, and specific extraction parameters.[16][17]

Q4: My GC-MS results show significant variation in this compound content compared to published data. Why is this? A4: Chemical variability in Viola odorata extracts is a well-documented issue.[16] Several factors can contribute to this:

  • Plant Chemotype: Different populations of Viola odorata can have naturally different chemical profiles.[16][18]

  • Plant Part Used: Extracts from leaves and flowers will have different compositions.[2]

  • Adulteration: Commercial oils may be adulterated with synthetic compounds to enhance their aroma, which can lead to discrepancies.[19]

  • Extraction Method: The choice of extraction method and parameters (e.g., solvent, temperature, pressure) will selectively extract different compounds, altering the final chemical profile.[19]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Extract 1. Improper Plant Material: The flowers may have been harvested post-peak, dried improperly, or stored for too long, leading to the loss of volatile compounds.[18] 2. Inefficient Extraction: The particle size of the plant material may be too large, or the solvent may not be adequately penetrating the tissue.[16] For SFE, pressure and temperature may be suboptimal.[9] 3. Insufficient Plant Material: The quantity of violet flowers being processed is too small for the apparatus, as the oil yield is inherently very low.[17]1. Harvest flowers in the early morning when aromatic compounds are at their peak. Process them as quickly as possible after harvesting to minimize degradation.[15] 2. Coarsely grind the dried flowers to increase surface area. Ensure proper solvent-to-material ratio. For SFE, optimize pressure and temperature; increasing pressure generally increases solvent density and solubility.[9] 3. Use a substantial amount of starting material. For lab-scale extractions, this may mean several hundred grams to obtain a measurable yield.
Low Concentration of Ionones in the Final Extract 1. Thermal Degradation: The extraction temperature may be too high, particularly with steam or hydrodistillation, causing the breakdown of ionones.[8] 2. Wrong Solvent Polarity (Solvent Extraction): The solvent used may not be optimal for selectively extracting non-polar ionones. 3. Suboptimal SFE Parameters: In Supercritical Fluid Extraction, the CO2 density (a function of temperature and pressure) might not be ideal for this compound solubility.1. Use low-temperature methods like SFE or solvent extraction. For SFE, keep the temperature between 40-60°C.[9][14] 2. Use a non-polar solvent such as hexane or petroleum ether for the initial extraction.[6][13] 3. Systematically vary the pressure (e.g., 100-350 bar) and temperature (e.g., 40-60°C) to find the optimal conditions for this compound extraction. The addition of a co-solvent like ethanol (e.g., 5%) can sometimes improve the extraction of certain compounds.[9]
Presence of Impurities or Waxes in the Final Product 1. Co-extraction of Non-target Compounds: In solvent extraction, pigments, waxes, and other lipids are often co-extracted with the aromatic compounds.[6] 2. Incomplete Solvent Removal: Residual solvent from the extraction process remains in the final product.1. For solvent extracts, perform a secondary extraction (washing) with cold ethanol. Waxes and lipids are less soluble in cold ethanol and will precipitate, allowing them to be filtered out to produce an "absolute."[6] 2. Use a rotary evaporator under vacuum to gently remove the solvent. Ensure sufficient time and appropriate temperature to avoid both thermal degradation and residual solvent.

Data Presentation: Comparative Analysis of Extraction Methods

The following tables summarize quantitative data gathered from various studies. Note that direct comparison is challenging due to variations in plant material (leaves vs. flowers), origin, and analytical methods.

Table 1: Extraction Yield from Viola odorata

Extraction MethodPlant PartYield (% w/w)Source
Supercritical Fluid Extraction (ScCO₂)Aerial Parts1.43%[14]
Solvent Extraction (Hexane)Leaves~0.09% (Concrete)[6]
Hydrodistillation-Solvent ExtractionLeaves1.2%[15]
Soxhlet Extraction (Methanol)Aerial Parts7.88%[17]

Table 2: this compound Composition in Commercial Viola odorata Oil (GC-MS Analysis)

CompoundSample 1 (%)Sample 2 (%)Source
α-Ionone16.52%-
β-Ionone12.87% (trans)5.04%[5]
α-Isomethyl this compound5.00%-
6-Methyl γ-ionone-2.29%[5]

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) of Ionones

This protocol is based on typical parameters for extracting lipophilic compounds from botanicals.

  • Preparation of Plant Material:

    • Obtain fresh violet flowers and air-dry them in a dark, well-ventilated area until brittle.

    • Coarsely grind the dried flowers to a particle size of approximately 0.5-1.0 mm.

  • SFE Apparatus Setup:

    • Load the ground plant material into the extraction vessel of the SFE system.

    • Set the system parameters. Based on literature, optimal starting conditions are:

      • Pressure: 300 bar[14]

      • Temperature: 40°C[14]

      • CO₂ Flow Rate: 2-4 L/min (for a lab-scale system)

      • Co-solvent (Optional): Ethanol at 5% can be added to modify polarity.[9]

  • Extraction Process:

    • Pressurize the system with CO₂ to the desired setpoint.

    • Initiate the CO₂ flow through the extraction vessel. The supercritical CO₂ will act as a solvent, dissolving the ionones and other lipophilic compounds.

    • The extract-laden CO₂ then flows into a separator vessel at a lower pressure and temperature (e.g., 60 bar, 25°C).

    • In the separator, the CO₂ returns to a gaseous state, losing its solvent power and precipitating the extract, which is collected at the bottom.

  • Collection and Analysis:

    • Continue the extraction for a set period (e.g., 2-4 hours).[14]

    • Depressurize the system safely.

    • Collect the raw extract from the separator. The extract will be a concentrated, waxy substance.

    • Analyze the extract for this compound content using GC-MS.

Protocol 2: Solvent Extraction of Violet Absolute

This protocol describes the two-step process to produce a violet absolute.

  • Preparation of Plant Material:

    • Use fresh, fragrant violet flowers. Packing the extractor tightly is crucial.

  • Step 1: Concrete Extraction

    • Place the fresh flowers in an extractor and submerge them in a non-polar solvent, typically hexane.[6][13]

    • Allow the material to macerate for several hours to allow the solvent to dissolve the aromatic compounds, waxes, and pigments.

    • Perform two to three successive extractions with fresh solvent to maximize yield.

    • Combine the solvent washes and filter to remove plant material.

    • Remove the hexane under vacuum using a rotary evaporator at a low temperature (e.g., <40°C). The resulting waxy, highly aromatic paste is the concrete .

  • Step 2: Absolute Production

    • Dissolve the concrete in warm, high-proof ethanol.

    • Chill the alcoholic solution to a low temperature (e.g., -15°C to 4°C) for 12-48 hours.[6] This causes the waxes and other less soluble materials to precipitate.

    • Perform cold filtration to remove the precipitated waxes.

    • Remove the ethanol from the filtrate using a rotary evaporator under vacuum at a low temperature.

    • The remaining viscous, highly concentrated liquid is the violet absolute .

  • Analysis:

    • Analyze the absolute for α- and β-ionone content using GC-MS.

Visualizations

Biosynthesis of β-Ionone

Ionone_Biosynthesis beta_carotene β-Carotene cleavage Enzymatic Cleavage (9,10 & 9',10' bonds) beta_carotene->cleavage beta_this compound β-Ionone cleavage->beta_this compound apocarotenal β-10'-Apocarotenal cleavage->apocarotenal bco2 BCO2 / CCD1 (Dioxygenase Enzymes) bco2->cleavage

Caption: Biosynthesis of β-ionone from β-carotene via enzymatic cleavage.

Generalized Experimental Workflow for this compound Extraction

Extraction_Workflow start Violet Flowers (Viola odorata) prep Drying & Grinding start->prep extraction Extraction prep->extraction sfe Supercritical Fluid Extraction (SFE) extraction->sfe Method A solvent_ext Solvent Extraction (e.g., Hexane) extraction->solvent_ext Method B sfe_sep Depressurization (CO2 Removal) sfe->sfe_sep solvent_sep Solvent Evaporation (Rotovap) solvent_ext->solvent_sep separation Separation sfe_extract Raw SFE Extract sfe_sep->sfe_extract concrete Concrete solvent_sep->concrete analysis GC-MS Analysis sfe_extract->analysis purification Purification (Ethanol Wash & Filtration) concrete->purification absolute Violet Absolute purification->absolute absolute->analysis

Caption: General workflow for this compound extraction from violet flowers.

References

Technical Support Center: Improving Ionone Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the yield and selectivity of ionone synthesis reactions.

General Troubleshooting Workflow

Before diving into specific reaction steps, a systematic approach can help diagnose and resolve issues efficiently. The following workflow outlines a general strategy for troubleshooting your this compound synthesis.

Caption: General troubleshooting workflow for this compound synthesis.

Part 1: Pseudothis compound (B86502) Synthesis via Aldol (B89426) Condensation

The first stage of this compound synthesis involves the base-catalyzed aldol condensation of citral (B94496) with acetone (B3395972) to produce pseudothis compound.[1][2] Typical yields for this step range from 70-80%.[1][2]

Frequently Asked Questions & Troubleshooting

Q1: My pseudothis compound yield is below 70%. What are the common causes and solutions?

A1: Low yields are often traced back to the choice of catalyst, reaction conditions, or reagent quality.

  • Catalyst Inactivity: Traditional catalysts like sodium hydroxide (B78521) can be effective, but heterogeneous or alternative catalysts may offer higher yields. Using solid catalysts like lithium-promoted magnesium oxide (Li/MgO) has been shown to achieve pseudothis compound yields as high as 93%.[3] Ion-exchange resins are also an excellent option for high yields and cleaner reactions.[1][2]

  • Side Reactions: Citral and the resulting pseudothis compound can be sensitive and may polymerize in the presence of aqueous sodium hydroxide.[4] Additionally, the self-condensation of acetone can occur, consuming one of the reactants.[5] Using a heterogeneous catalyst or a solventless flow process can mitigate some of these side reactions.[5]

  • Reaction Temperature: Temperature control is crucial. For instance, with a hydrotalcite catalyst, a decrease in temperature below the boiling point of acetone (56°C) was found to significantly reduce the product quantity.[1] Ensure your temperature is optimized for your specific catalyst system.

Q2: I'm observing significant byproduct formation. How can I improve selectivity?

A2: Byproduct formation is often due to the self-condensation of acetone or citral polymerization.

  • Minimize Water Content: Using absolute alcohol as a solvent instead of aqueous solutions can reduce side reactions.[1]

  • Catalyst Choice: Phase-transfer catalysts have been used to improve pseudothis compound yield by minimizing side reactions.[6] Solid catalysts like 1 wt% La₂O₃/CaO have demonstrated high selectivity (90%) towards pseudothis compound.[5]

  • Reactant Ratio: Maintaining an optimal mole ratio of citral to acetone is important. A 1:4 ratio of citral to acetone was found to be effective in a solventless system, preventing the self-condensation of citral.[5]

Data Presentation: Catalyst Performance in Pseudothis compound Synthesis
Catalyst SystemReactant Ratio (Citral:Acetone)Temperature (°C)Reaction Time (h)Yield (%)Reference(s)
Sodium Hydroxide (aq)-60 - 705 - 660 - 70[6]
Sodium Ethoxide-< -5--[4]
Hydrotalcite1:1056--[1]
0.5 wt% Li/MgO-80693[3]
1 wt% La₂O₃/CaO1:4130-~82 (91% conv., 90% sel.)[5]
Experimental Protocol: High-Yield Pseudothis compound Synthesis with Li/MgO Catalyst

This protocol is adapted from studies on alkali-promoted MgO catalysts.[3][7]

  • Catalyst Preparation: Prepare a 0.5 wt% Li/MgO catalyst by impregnating high-surface-area MgO with a solution of a lithium salt (e.g., lithium nitrate), followed by drying and calcination.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 0.5 wt% Li/MgO catalyst. The recommended catalyst/citral weight ratio is 0.2.[3]

  • Reagent Addition: Add acetone and citral to the flask.

  • Reaction Conditions: Heat the mixture to 353 K (80°C) and stir vigorously for 6 hours.[3]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and separate the solid catalyst by filtration.

    • Remove the excess acetone under reduced pressure.

    • The resulting crude pseudothis compound can be purified by vacuum distillation.

Part 2: this compound Synthesis via Acid-Catalyzed Cyclization

In the second step, pseudothis compound is cyclized in an acidic environment to a mixture of α-ionone and β-ionone.[1][2] The ratio of these isomers is highly dependent on the reaction conditions.[1][2]

Frequently Asked Questions & Troubleshooting

Q1: How can I control the ratio of α-ionone to β-ionone?

A1: The α/β isomer ratio is primarily dictated by the choice and concentration of the acid catalyst and the reaction temperature. The α-ionone is the kinetic product, which can then rearrange to the more thermodynamically stable β-ionone.[1]

  • To Favor α-ionone: Use weaker or less concentrated acids. 85% phosphoric acid is known to primarily produce α-ionone.[1]

  • To Favor β-ionone: Use strong, concentrated acids. Concentrated sulfuric acid is effective for producing β-ionone.[1] Adding dry ice to the reaction can prevent localized overheating, leading to very high selectivity (>99.0%) for β-ionone.[6][8]

  • Temperature Effect: Isomerization from α- to β-ionone is rapid at higher temperatures.[1] Weaker acids like phosphoric acid may not induce this isomerization even at 40°C.[1]

Q2: My total this compound yield is low after cyclization. What could be the problem?

A2: Low yields in this step are typically caused by polymerization, side reactions, or incomplete conversion.

  • Catalyst Concentration: The molar ratio of the acid catalyst to pseudothis compound is critical. Insufficient catalyst may lead to incomplete reaction, while excessive acid can promote polymerization and the formation of resinous byproducts.

  • Solvent Choice: The reaction can proceed without a solvent, but yields are often improved when using hydrocarbon solvents like toluene (B28343) or their halogen derivatives.[1]

  • Temperature and Time: Overly harsh conditions (high temperature, long reaction times) can lead to degradation and polymerization. Monitor the reaction progress (e.g., by GC) to determine the optimal endpoint.

Data Presentation: Effect of Acid Catalyst on this compound Isomer Distribution
Acid CatalystConditionsPredominant Product(s)Reference(s)
Concentrated H₂SO₄-β-ionone[1]
Dilute H₂SO₄ (5%)-Mixture of α- and β-ionone[1]
85% H₃PO₄80°C, Toluene solventPrimarily α-ionone[1]
H₃PO₄ on Kieselguhr80°C, Toluene solventLower yield than sole H₃PO₄[1]
Solid Acids (e.g., HPA/SiO₂)110°C, 1.5 hHigh total this compound yield (79%)[9]
Cyclization Mechanism & Isomer Formation

The cyclization of pseudothis compound proceeds via a carbocation intermediate. The final position of the double bond in the cyclohexene (B86901) ring determines whether the α or β isomer is formed.

Cyclization_Mechanism cluster_input Reactant cluster_intermediate Intermediate cluster_products Products Pseudo Pseudothis compound Protonation Protonation (H+) Pseudo->Protonation Carbocation Carbocation Intermediate Protonation->Carbocation Electrophilic attack Alpha_this compound α-Ionone (Kinetic Product) Carbocation->Alpha_this compound Deprotonation (weaker acid, lower temp) Beta_this compound β-Ionone (Thermodynamic Product) Carbocation->Beta_this compound Deprotonation (stronger acid, higher temp) Alpha_this compound->Beta_this compound Isomerization (H+)

Caption: Simplified mechanism for acid-catalyzed cyclization of pseudothis compound.

Experimental Protocol: Selective Cyclization to α-Ionone

This protocol is based on a procedure optimized for high α-ionone yield.[1]

  • Reaction Setup: To a flask equipped with a stirrer, thermometer, and dropping funnel, add pseudothis compound and toluene (e.g., a 1:7 molar ratio of pseudothis compound to toluene).[1]

  • Catalyst Addition: While stirring, add 85% phosphoric acid (H₃PO₄). An optimized reaction used 0.2 mol of H₃PO₄.[1]

  • Reaction Conditions: Heat the mixture to 80°C and maintain this temperature while stirring. Monitor the reaction's progress using GC analysis.

  • Work-up and Purification:

    • Once the desired conversion is achieved, cool the reaction mixture.

    • Carefully neutralize the acid by washing with a saturated sodium bicarbonate solution, followed by water.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Remove the solvent (toluene) by rotary evaporation.

    • The resulting mixture of ionones can be purified and separated by fractional vacuum distillation or column chromatography.

References

Technical Support Center: Matrix Effects in Ionone Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting matrix effects in the quantification of ionones by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides answers to frequently asked questions and detailed troubleshooting steps to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect ionone quantification?

A: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (e.g., proteins, lipids, salts in a plasma sample).[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, such as ionones, in the mass spectrometer's ion source.[2] This interference can lead to either a decrease in the analyte signal, known as ion suppression, or an increase in the signal, known as ion enhancement.[1][3] Both phenomena can significantly impact the accuracy, precision, and sensitivity of your quantitative results, leading to erroneous data.[2][4]

Q2: What are the common causes of matrix effects in LC-MS/MS?

A: Matrix effects are primarily caused by co-eluting endogenous or exogenous compounds from the sample matrix that compete with the analyte for ionization.[1][5] Key culprits include phospholipids (B1166683) from biological samples, which are notorious for causing ion suppression in electrospray ionization (ESI).[5][6] Other sources can be salts, detergents, and metabolites that alter the physical properties of the droplets in the ESI source, affecting the efficiency of analyte ionization.[5] The chemical properties of the analyte and the matrix components, such as polarity and basicity, also play a significant role.[4]

Q3: How can I detect and quantify matrix effects in my this compound analysis?

A: Several methods can be employed to assess the presence and magnitude of matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[7] A constant flow of the this compound standard is infused into the LC eluent after the analytical column, and a blank matrix sample is injected. Any dip or rise in the baseline signal of the this compound indicates the presence of matrix effects at that retention time.[8]

  • Post-Extraction Spike Method: This is a quantitative approach to measure the absolute matrix effect.[9] The response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat (pure) solvent. The matrix effect is calculated as the ratio of these two responses.[8] A value less than 100% indicates ion suppression, while a value greater than 100% signifies ion enhancement.[8]

Q4: What is the most effective way to compensate for matrix effects?

A: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard for compensating for matrix effects.[4][10] A SIL-IS is a version of the analyte where some atoms are replaced with their stable heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[11] Because it is chemically almost identical to the analyte, it co-elutes and experiences the same matrix effects.[10] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized, leading to accurate and precise quantification.

Q5: When should I use matrix-matched calibration standards?

A: Matrix-matched calibration standards are highly recommended when a suitable SIL-IS is not available.[7] This technique involves preparing the calibration standards in a blank matrix that is representative of the study samples.[1][2] This approach helps to compensate for matrix effects as the standards and the samples will experience similar ionization suppression or enhancement.[1] However, the main challenge is obtaining a truly blank matrix that is free of the analyte of interest.[7]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues related to matrix effects during this compound quantification.

Issue 1: Low or No Signal for this compound Analyte

Possible Cause: Significant ion suppression due to co-eluting matrix components.[12]

Troubleshooting Steps:

  • Improve Sample Cleanup: Enhance your sample preparation protocol to remove more interfering compounds.[12]

    • Solid-Phase Extraction (SPE): This is often more effective than protein precipitation (PPT) or liquid-liquid extraction (LLE) at removing phospholipids and other interferences.[6][13]

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract the this compound while leaving interferences behind.[6]

  • Optimize Chromatography: Modify your LC method to achieve better separation between the this compound peak and interfering matrix components.[1] This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a column with a smaller particle size (e.g., UPLC) for better resolution.[13]

  • Dilute the Sample: If the sensitivity of your assay allows, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact on ionization.[7][12]

Issue 2: Poor Reproducibility and Inaccurate Results

Possible Cause: Variable matrix effects from sample to sample.[12]

Troubleshooting Steps:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution to correct for variability in matrix effects between different samples.[10][12]

  • Use Matrix-Matched Calibrators: If a SIL-IS is not an option, prepare your calibration curve in a pooled blank matrix to mimic the average matrix effect of your samples.[12]

  • Standardize Sample Preparation: Ensure that your sample collection, handling, and preparation procedures are highly consistent to minimize variations in the matrix composition.[12]

Issue 3: Unexpectedly High Signal Intensity (Ion Enhancement)

Possible Cause: Co-eluting matrix components are enhancing the ionization of the this compound analyte.[1][12]

Troubleshooting Steps:

  • Improve Chromatographic Separation: Separate the this compound peak from the enhancing compounds by optimizing the LC method.[12]

  • Re-evaluate Sample Preparation: Your cleanup method might be unintentionally concentrating a compound that enhances the this compound signal. Consider alternative extraction or cleanup steps.[12]

Issue 4: Peak Tailing or Splitting

Possible Cause: High concentration of matrix components overloading the analytical column or interfering with the peak shape.[12][14]

Troubleshooting Steps:

  • Dilute the Sample: Reducing the concentration of the injected sample can often resolve peak shape issues caused by matrix overload.[12]

  • Enhance Sample Cleanup: A more rigorous sample preparation method can remove the interfering components that are affecting the chromatography.[6][13]

  • Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components that can lead to peak shape distortion.[14]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

Objective: To quantify the degree of ion suppression or enhancement for this compound analysis in a specific matrix.

Materials:

  • Blank matrix (e.g., plasma, urine) free of ionones.

  • This compound standard solution of known concentration.

  • LC-MS grade solvents (e.g., methanol (B129727), acetonitrile (B52724), water).

  • Sample preparation materials (e.g., SPE cartridges, protein precipitation reagents).

Procedure:

  • Prepare Two Sets of Samples (n≥5 for statistical significance):

    • Set A (Neat Solution): Spike the this compound standard into the reconstitution solvent to a final concentration (e.g., mid-QC level).

    • Set B (Post-Spiked Matrix): Process the blank matrix using your established sample preparation method. Spike the same amount of this compound standard into the final, extracted matrix sample.[9][12]

  • LC-MS/MS Analysis: Analyze both sets of samples using your validated LC-MS/MS method.

  • Calculation:

    • Calculate the average peak area for both Set A and Set B.

    • Matrix Effect (%) = (Average Peak Area of Set B / Average Peak Area of Set A) x 100[8]

Data Interpretation:

Matrix Effect (%)Interpretation
< 100%Ion Suppression
> 100%Ion Enhancement
85% - 115%Generally considered acceptable

Table 1: Interpretation of quantitative matrix effect results.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup

Objective: To remove interfering matrix components from a biological sample prior to LC-MS/MS analysis of ionones.

Materials:

  • SPE cartridge (e.g., C18, mixed-mode cation exchange).

  • Biological sample containing ionones.

  • Conditioning solvent (e.g., methanol).

  • Equilibration solvent (e.g., water).

  • Wash solvent (e.g., 5% methanol in water).

  • Elution solvent (e.g., acetonitrile or methanol with a modifier like formic acid).

  • SPE vacuum manifold or positive pressure processor.

Procedure:

  • Conditioning: Pass the conditioning solvent (e.g., 1 mL of methanol) through the SPE cartridge.[12]

  • Equilibration: Pass the equilibration solvent (e.g., 1 mL of water) through the cartridge.[12]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate.

  • Washing: Pass the wash solvent through the cartridge to remove weakly bound interferences.[12]

  • Elution: Elute the this compound from the cartridge using the elution solvent into a clean collection tube.[12]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[12]

Visual Guides

Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_mitigation Mitigation Strategies cluster_outcome Desired Outcome start Poor Quantitative Data (Low Signal, Poor Reproducibility) quantify_me Quantify Matrix Effect (Post-Extraction Spike) start->quantify_me check_is Check Internal Standard (Co-elution with Analyte) quantify_me->check_is Matrix Effect > 15%? improve_sp Improve Sample Prep (SPE, LLE) quantify_me->improve_sp Significant ME check_is->improve_sp IS not co-eluting? use_sil_is Use SIL-IS check_is->use_sil_is No IS or poor IS? optimize_lc Optimize Chromatography (Gradient, Column) improve_sp->optimize_lc optimize_lc->use_sil_is matrix_match Use Matrix-Matched Calibrators optimize_lc->matrix_match SIL-IS unavailable end Accurate & Reproducible Quantification use_sil_is->end matrix_match->end

Caption: Troubleshooting workflow for matrix effects in LC-MS/MS.

Caption: General experimental workflow for this compound quantification.

References

Technical Support Center: Large-Scale Ionone Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale production of ionones. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chemical synthesis and biotechnological production of ionones. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale production of ionones?

A1: The large-scale production of ionones faces several hurdles, broadly categorized into chemical synthesis and biotechnological production challenges.

  • Chemical Synthesis: While being a traditional method, chemical synthesis is often costly and not environmentally friendly, involving high temperatures and pressures.[1] A significant challenge is controlling the reaction to produce the desired isomer (α-, β-, or γ-ionone), as the process often yields a mixture of isomers that are difficult to separate.[2][3] The use of strong acids and organic solvents also presents environmental and safety concerns.[4]

  • Biotechnological Production: This approach is gaining traction due to consumer preference for "natural" ingredients.[1][5] However, it faces its own set of challenges, including:

    • Low Titers and Yields: Current microbial strains often produce ionones at concentrations that are not yet commercially viable.[6][7]

    • Metabolic Burden: Engineering microorganisms to produce ionones can place a significant metabolic load on the host, potentially affecting cell growth and productivity.[7][8]

    • Product Toxicity: Ionones can be toxic to the microbial hosts, inhibiting cell growth and limiting the final product concentration in the fermentation broth.[9]

    • Strain Instability: Engineered strains can lose their productivity during scale-up from lab to industrial fermenters.[10]

    • Downstream Processing: Recovering and purifying ionones from complex fermentation broths is a significant challenge, contributing to the overall process cost.[11]

Q2: How can I improve the yield of ionones in my microbial fermentation?

A2: Improving this compound yield in microbial systems is a multi-faceted problem. Here are several strategies you can employ:

  • Optimize Precursor Supply: Ionones are derived from the carotenoid pathway. Enhancing the metabolic flux towards the precursor, β-carotene, is crucial. This can be achieved by overexpressing key enzymes in the mevalonate (B85504) (MVA) pathway.[12][13]

  • Enhance Carotenoid Cleavage: The conversion of β-carotene to β-ionone is catalyzed by carotenoid cleavage dioxygenase (CCD) enzymes. The activity of this enzyme is often a rate-limiting step.[10] Consider using CCD variants with higher catalytic efficiency or improved localization within the cell.[6][12]

  • Alleviate Product Toxicity: Implement in situ product recovery (ISPR) techniques, such as liquid-liquid extraction, to continuously remove ionones from the fermentation broth, thereby reducing their toxic effects on the cells.[9][14]

  • Address Oxidative Stress: Overexpression of enzymes like CCD1 can lead to the production of reactive oxygen species (ROS), which can damage the cells and degrade precursors. Co-expression of antioxidant enzymes can help mitigate this issue.[10]

  • Optimize Fermentation Conditions: Systematically optimize parameters such as temperature, pH, aeration, and nutrient feeding strategies to enhance cell growth and this compound production.

Q3: What are the key differences between α-ionone and β-ionone, and how does that affect production?

A3: α-ionone and β-ionone are isomers that differ in the position of the double bond within their cyclohexene (B86901) ring.[3][15] This structural difference leads to distinct aroma profiles, with α-ionone having a violet-like, fruity scent and β-ionone possessing a woody, floral aroma.[13]

From a production standpoint:

  • Chemical Synthesis: The ratio of α- to β-ionone can be controlled by the choice of acid catalyst and reaction conditions during the cyclization of pseudothis compound (B86502). Weaker acids tend to favor the formation of α-ionone, while strong acids promote the formation of the more thermodynamically stable β-ionone.[2][3]

  • Biotechnological Production: The specific isomer produced depends on the substrate and the enzyme used. For example, the cleavage of β-carotene by CCD1 primarily yields β-ionone.[16] The production of α-ionone often requires different precursors or specific enzymes capable of forming the α-ring structure.

The separation of these isomers is challenging due to their similar physicochemical properties, often requiring specialized chromatographic techniques.[17][18][19]

Troubleshooting Guides

Problem 1: Low Yield of Pseudothis compound in Aldol Condensation

Symptoms:

  • Low conversion of citral.

  • Formation of side products.

Possible Causes & Solutions:

CauseRecommended Action
Incorrect Catalyst Concentration Optimize the concentration of the base catalyst (e.g., NaOH). Both too low and too high concentrations can negatively impact the yield.[2]
Suboptimal Temperature Control the reaction temperature. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts.[2]
Inappropriate Solvent The choice of solvent can influence the reaction. An excess of acetone (B3395972) can serve as both reactant and solvent.[2]
Reaction Time Monitor the reaction progress over time to determine the optimal reaction time that maximizes pseudothis compound formation before significant side reactions occur.[2]
Problem 2: Poor Selectivity in Pseudothis compound Cyclization (Undesired Isomer Ratio)

Symptoms:

  • Formation of a mixture of α-, β-, and γ-ionones when a specific isomer is desired.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Acid Catalyst The strength of the acid catalyst is a critical factor. Use strong acids like concentrated sulfuric acid to favor the formation of β-ionone.[2][3][4] Use weaker acids like phosphoric acid to favor the formation of α-ionone.[2][3]
Incorrect Reaction Temperature Temperature influences the isomerization of α-ionone to the more stable β-ionone. Higher temperatures can promote this conversion.[2]
Local Overheating In large-scale reactions, localized overheating can lead to undesired side reactions and impact isomer selectivity. Ensure efficient mixing and cooling. One industrial method suggests adding carbon dioxide ice to control temperature.[20]
Problem 3: Low this compound Titer in Microbial Fermentation

Symptoms:

  • Low final concentration of this compound in the fermentation broth.

Possible Causes & Solutions:

CauseRecommended Action
Precursor Limitation The supply of the precursor, β-carotene, may be insufficient. Analyze the accumulation of intermediates in the carotenoid pathway. Overexpress rate-limiting enzymes in the upstream pathway.[21]
Low CCD Enzyme Activity The carotenoid cleavage dioxygenase (CCD) may have low efficiency. Consider using a codon-optimized gene or a CCD variant with higher reported activity. Ensure proper protein folding and expression.[10][12]
Product Toxicity High concentrations of this compound can be toxic to the microbial cells, inhibiting growth and further production. Implement in situ product recovery (ISPR) methods like two-phase fermentation or solvent extraction.[9][14]
Suboptimal Fermentation Conditions The culture conditions may not be optimal for this compound production. Perform a design of experiments (DoE) to optimize temperature, pH, aeration, and media composition.
Strain Instability The engineered metabolic pathway may be unstable, leading to a loss of productivity over time. Integrate the expression cassettes into the host genome for improved stability.[7]

Quantitative Data Summary

Table 1: Comparison of β-Ionone Production in Different Engineered Microorganisms

Host OrganismProduction MethodTiter (mg/L)Productivity (mg/L/h)Reference
Yarrowia lipolyticaFermentation of food waste hydrolysate400013.9[12][22]
Escherichia coliBioreactor fermentation50010.0[12][23]
Saccharomyces cerevisiaeTwo-phase fermentation in shake flasks1802.5[12][23]
Yarrowia lipolyticaFed-batch fermentation10002.7[12]

Experimental Protocols

Protocol 1: Extraction and Quantification of β-Ionone from Fermentation Broth

Objective: To extract and quantify the concentration of β-ionone from a microbial fermentation culture.

Materials:

  • Fermentation broth

  • Dodecane (B42187) (or another suitable organic solvent like hexane)[11][12]

  • Anhydrous sodium sulfate (B86663)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • β-ionone standard

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Collection: Collect a known volume of the fermentation broth.

  • Solvent Extraction: If not already a two-phase fermentation, add an equal volume of dodecane to the broth in a centrifuge tube.

  • Mixing: Vortex the mixture vigorously for 5 minutes to ensure thorough extraction of β-ionone into the organic phase.

  • Phase Separation: Centrifuge the mixture at 5000 x g for 10 minutes to separate the organic and aqueous phases.

  • Collection of Organic Phase: Carefully collect the upper organic phase (dodecane layer).

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • GC-MS Analysis:

    • Prepare a standard curve using known concentrations of β-ionone standard dissolved in dodecane.

    • Inject a sample of the extracted organic phase into the GC-MS.

    • Identify the β-ionone peak based on its retention time and mass spectrum compared to the standard.

    • Quantify the concentration of β-ionone in the sample by comparing its peak area to the standard curve.

  • Calculation: Calculate the titer of β-ionone in the original fermentation broth (e.g., in mg/L).

Visualizations

Ionone_Production_Challenges Ionone_Production Large-Scale this compound Production Chem_Synth Chemical Synthesis Ionone_Production->Chem_Synth Bio_Prod Biotechnological Production Ionone_Production->Bio_Prod Isomer_Control Isomer Control (α vs β) Chem_Synth->Isomer_Control Challenge Harsh_Conditions Harsh Reaction Conditions Chem_Synth->Harsh_Conditions Challenge Env_Impact Environmental Impact Chem_Synth->Env_Impact Challenge Low_Titer Low Titer & Yield Bio_Prod->Low_Titer Challenge Product_Toxicity Product Toxicity Bio_Prod->Product_Toxicity Challenge Strain_Instability Strain Instability Bio_Prod->Strain_Instability Challenge Downstream Downstream Processing Bio_Prod->Downstream Challenge Ionone_Biosynthesis_Pathway AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway AcetylCoA->MVA_Pathway GGPP GGPP MVA_Pathway->GGPP Carotenogenesis Carotenogenesis GGPP->Carotenogenesis Beta_Carotene β-Carotene Carotenogenesis->Beta_Carotene CCD1 CCD1 Enzyme Beta_Carotene->CCD1 Beta_this compound β-Ionone CCD1->Beta_this compound Troubleshooting_Workflow_Low_Yield Start Low this compound Yield Detected Check_Precursor Analyze Precursor Levels (e.g., β-carotene) Start->Check_Precursor Precursor_Low Precursor Low? Check_Precursor->Precursor_Low Upstream_Eng Engineer Upstream Pathway (MVA) Precursor_Low->Upstream_Eng Yes Check_Enzyme Assess CCD Enzyme Activity/Expression Precursor_Low->Check_Enzyme No Upstream_Eng->Check_Enzyme Enzyme_Low Enzyme Activity Low? Check_Enzyme->Enzyme_Low Enzyme_Eng Use High-Activity CCD / Optimize Expression Enzyme_Low->Enzyme_Eng Yes Check_Toxicity Evaluate Product Toxicity Enzyme_Low->Check_Toxicity No Enzyme_Eng->Check_Toxicity Toxicity_High Toxicity Observed? Check_Toxicity->Toxicity_High ISPR Implement In Situ Product Recovery (ISPR) Toxicity_High->ISPR Yes End Yield Improved Toxicity_High->End No ISPR->End

References

"purification of ionone from complex natural extracts"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ionone Purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the purification of this compound from complex natural extracts.

Troubleshooting Guide

This section addresses specific issues that may arise during your experimental work.

Problem 1: Low Recovery of this compound After Extraction

Q: I'm experiencing very low yields of this compound after my initial extraction from a plant or fermentation broth. What are the likely causes and how can I improve my recovery rate?

A: Low recovery is a common challenge due to the complexity of natural mixtures and the low native concentrations of this compound.[1] Several factors could be affecting your yield. Let's troubleshoot the key parameters:

  • Solvent Selection: The choice of extraction solvent is critical. For liquid-liquid extraction (LLE) from aqueous phases like fermentation broths, solvents such as 2-methyl-2-butanol, 1-pentanol, 1-octanol, and methyl isobutyl ketone have been identified as effective.[2] For solid-liquid extraction from biomass, n-hexane has been used successfully.[3] The ideal solvent should have a high partition coefficient for this compound and low miscibility with the aqueous phase.[4][5]

  • pH of the Aqueous Phase: The pH of your sample can influence the extraction efficiency. For the LLE of β-ionone from water, a pH of 9 has been found to be optimal.[6][7]

  • Ionic Strength: The effect of salt concentration can vary. For instance, in the extraction of α-ionone and β-ionone from raspberry, the addition of sodium chloride had a negative effect.[1] However, for other compounds, adjusting ionic strength can improve phase separation and extraction. It is recommended to test your specific matrix with and without added salt.[6][7]

  • Extraction Time: Ensure sufficient time for the partition equilibrium to be reached. For LLE, an extraction time of 8 minutes has been identified as optimal in some protocols.[6][7] For solid-liquid extraction from biomass, 90 minutes may be required.[3]

  • Emulsion Formation: Particularly with complex matrices, emulsions can form at the solvent-water interface, trapping your target compound. If this occurs, consider centrifugation to break the emulsion or using a different solvent system.

Problem 2: Difficulty Separating α-Ionone and β-Ionone

Q: My purified fraction contains a mixture of α-ionone and β-ionone. How can I separate these two isomers?

A: Separating α- and β-ionone is challenging due to their structural similarity. However, their different physical properties can be exploited.

  • Fractional Distillation: This is a viable method as the boiling points of the two isomers are distinct. The boiling point of α-ionone is approximately 237-238°C, while β-ionone's is around 275-276°C. This significant difference allows for their separation through careful fractional distillation.[8]

  • Chromatographic Methods: While challenging, advanced chromatographic techniques can be employed. Multidimensional gas chromatography has been used successfully for the analytical separation of these isomers.[9][10] For preparative scale, you may need to screen different stationary phases and optimize mobile phase conditions in liquid chromatography.

  • Inclusion Complex Formation: A specialized method involves inclusion complex formation, which can selectively isolate conformational isomers of α- and β-ionones.[8]

Problem 3: Co-elution of Impurities During Chromatography

Q: I'm using column chromatography for purification, but other compounds are co-eluting with my this compound fraction. How can I improve the resolution?

A: Improving chromatographic resolution requires a systematic approach to optimizing the separation parameters.

  • Choice of Stationary Phase: Ensure you are using the appropriate type of chromatography. Ion-exchange chromatography (IEC) separates molecules based on their surface charge.[11] If your target this compound and impurities have different charge properties at a specific pH, IEC can be very effective.[12] For neutral compounds, normal-phase or reverse-phase chromatography would be more suitable.

  • Elution Strategy:

    • Gradient Elution: For unknown mixtures or for achieving high resolution, using a gradient elution (gradually changing the mobile phase composition) is recommended.[13] For IEC, this typically involves a linear salt gradient to elute bound molecules.[12]

    • Step Elution: If the separation has been optimized, a step elution can be faster.[13]

  • Sample Preparation: Proper sample preparation is crucial. Before loading onto an ion-exchange column, the sample buffer should ideally match the starting buffer in terms of pH and have a low ionic strength to ensure binding.[13][14]

  • Flow Rate: Reducing the flow rate can often increase the interaction time with the stationary phase and improve separation efficiency.

Troubleshooting Low Yield Logic

G Start Start: Low this compound Yield CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckPurification Review Purification Protocol Start->CheckPurification Solvent Is Solvent Choice Optimal? CheckExtraction->Solvent Resolution Poor Chromatographic Resolution? CheckPurification->Resolution pH Is pH Correct? Solvent->pH Yes OptimizeSolvent Action: Test Alternative Solvents (e.g., MIBK, 1-octanol) Solvent->OptimizeSolvent No Time Is Extraction Time Sufficient? pH->Time Yes OptimizepH Action: Adjust pH (e.g., to pH 9 for LLE) pH->OptimizepH No OptimizeTime Action: Increase Extraction Time Time->OptimizeTime No End End: Yield Improved Time->End Yes Degradation Potential Degradation? Resolution->Degradation No OptimizeChroma Action: Use Gradient Elution, Check Stationary Phase Resolution->OptimizeChroma Yes CheckTemp Action: Use Lower Temperatures, Avoid Harsh pH Degradation->CheckTemp Yes Degradation->End No OptimizeSolvent->End OptimizepH->End OptimizeTime->End OptimizeChroma->End CheckTemp->End

Caption: Troubleshooting workflow for low this compound yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting this compound from natural sources?

A1: The primary methods depend on the source material.

  • From Plant Material: Methods like steam distillation, hydrodistillation, and organic solvent extraction are traditionally used for essential oils which may contain ionones.[15]

  • From Fermentation Broths: In situ liquid-liquid extraction (LLE) is a common technique. This method removes the this compound as it is produced, which can alleviate product toxicity to the microorganisms.[2][4] Solid-liquid extraction from the biomass and adsorption from the aqueous supernatant are also effective.[3]

Q2: What are the main challenges in purifying this compound from complex natural extracts?

A2: The main challenges include:

  • Low Concentration: Ionones are often present at very low levels in natural sources.[1]

  • Complexity of the Matrix: Natural extracts are complex mixtures containing numerous compounds with similar physicochemical properties, making selective isolation difficult.[1]

  • Low Recovery Rates: The extraction and purification processes can result in significant loss of the target compound.[1]

  • Compound Stability: Essential oil components can be sensitive to heat, light, or extreme pH, leading to degradation during processing.

Q3: How can I accurately quantify the amount of this compound in my samples?

A3: Gas chromatography-mass spectrometry (GC-MS) is a highly effective and widely used technique for the quantification of this compound.[6] For trace-level analysis, methods like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS provide excellent sensitivity and selectivity.[9][10]

Q4: What kind of quantitative results can I expect from my purification?

A4: The recovery and purity can vary significantly based on the starting material and methods used. The following tables summarize some reported quantitative data.

Table 1: Recovery and Detection Limits for β-Ionone Analysis
ParameterValueMatrixMethodSource
Recovery 88%–95%Ultrapure WaterLLE-GC-MS[6][7]
Recovery 110%–114%Tap WaterLLE-GC-MS[6][7]
Method Detection Limit (MDL) 1.98 µg/LWaterLLE-GC-MS[6][7]
Linear Range 10–500 µg/LWaterLLE-GC-MS[6][7]
Relative Standard Deviation (RSD) < 10%WaterLLE-GC-MS[6][7]
Table 2: this compound Concentrations in Wine Samples
AnalyteConcentration Range (Authentic Wines)Concentration Range (Commercial Wines)MethodSource
α-Ionone Up to 4.6 µg/LHS-SPME-GC-MS/MS[9][10]
β-Ionone Up to 3.6 µg/LHS-SPME-GC-MS/MS[9][10]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) for β-Ionone from an Aqueous Sample

This protocol is a general guideline based on established methods for extracting β-ionone from water.[6][7]

  • Sample Preparation: Take a defined volume of your aqueous sample (e.g., 100 mL). Adjust the pH to 9 using a suitable base (e.g., 0.1 M NaOH).

  • Solvent Addition: Add an appropriate volume of a pre-selected, water-immiscible organic solvent (e.g., 20 mL of methyl isobutyl ketone).

  • Extraction: Agitate the mixture vigorously for 8-10 minutes using a shaker or by manual inversion in a separatory funnel.

  • Phase Separation: Allow the layers to separate completely. If an emulsion forms, centrifuge the sample at a moderate speed (e.g., 3000 x g) for 10 minutes.

  • Collection: Carefully collect the organic layer, which now contains the extracted β-ionone.

  • Drying: Dry the organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen before analysis by GC-MS.

Protocol 2: Ion-Exchange Chromatography (IEC) for Fractionation

This protocol provides a basic framework for purifying charged molecules from a crude extract. The choice of anion- or cation-exchanger depends on the pI of your target and contaminants.[11][12]

  • Column Preparation:

    • Select an appropriate ion-exchange resin (e.g., DEAE-Sepharose for anion exchange).[12]

    • Pack the resin into a chromatography column and wash with several column volumes of deionized water.

  • Equilibration:

    • Equilibrate the column by washing with 5-10 column volumes of the starting buffer (e.g., a low ionic strength buffer like 20 mM Tris-HCl, pH 8.0).

    • Ensure the pH and conductivity of the eluate match the starting buffer.[11]

  • Sample Loading:

    • Prepare your sample by ensuring it is in the starting buffer, filtered or centrifuged to remove particulates.[14]

    • Carefully load the sample onto the column at a controlled flow rate.

  • Wash:

    • Wash the column with 3-5 column volumes of the starting buffer to remove any unbound molecules.[12] Collect these fractions for analysis.

  • Elution:

    • Elute the bound molecules by applying an elution buffer. This is typically the starting buffer containing a high concentration of salt (e.g., 1 M NaCl).[11]

    • A linear gradient from low to high salt concentration is often used to separate molecules with different charge strengths.

  • Fraction Collection:

    • Collect fractions of a defined volume throughout the wash and elution steps.

  • Analysis:

    • Analyze the collected fractions for the presence of your target this compound using a suitable analytical method like GC-MS.

General this compound Purification Workflow

G cluster_0 Upstream cluster_1 Extraction cluster_2 Purification cluster_3 Analysis & Final Product Source Natural Source (e.g., Plant, Fermentation Broth) Extraction Initial Extraction (LLE, Distillation, etc.) Source->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Chromatography / Distillation CrudeExtract->Purification Fractions Purified Fractions Purification->Fractions Analysis Purity Analysis (GC-MS) Fractions->Analysis Analysis->Purification Re-purify if needed FinalProduct Pure this compound Analysis->FinalProduct

Caption: A generalized workflow for this compound purification.

References

Technical Support Center: Trace Analysis of Ionones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for the method development of trace analysis of ionones, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for trace analysis of ionones?

A1: The most prevalent and effective technique is Gas Chromatography coupled with Mass Spectrometry (GC-MS). For complex matrices, such as wine, heart-cut multidimensional gas chromatography with tandem mass spectrometry (MDGC-MS/MS) is employed for enhanced selectivity and sensitivity at trace levels.[1] Headspace solid-phase microextraction (HS-SPME) is a frequently used sample preparation method prior to GC-MS analysis.[1]

Q2: How can I choose the right solid-phase microextraction (SPME) fiber for ionone analysis?

A2: The choice of SPME fiber coating is critical and depends on the specific ionones and the sample matrix. A commonly used fiber for volatile and semi-volatile compounds like ionones is one with a mixed-phase coating, such as Carboxen/Divinylbenzene/Polydimethylsiloxane (CAR/DVB/PDMS).[2] This type of fiber offers a broad range of selectivity for different analytes. It is crucial to optimize extraction parameters like time and temperature for your specific application.[2]

Q3: What are typical concentration ranges for ionones found in food and beverage matrices like wine?

A3: this compound concentrations can be very low, often at the µg/L level. In authentic wines, concentrations can range from 1] However, in commercial wines with strong flavor profiles, concentrations can be significantly higher, reaching up to 4.6 µg/L for α-ionone and 3.6 µg/L for β-ionone.[1]

Q4: Can the enantiomeric ratio of α-ionone be used for authenticity control?

A4: Yes, the enantiomeric distribution of α-ionone can be a valuable marker for authenticity. In authentic wines, α-ionone typically shows a high enantiomeric ratio in favor of the (R)-enantiomer.[1] An illegal addition of synthetic, racemic α-ionone would alter this natural ratio, making it a useful indicator of adulteration.[1]

Troubleshooting Guides

Problem 1: Low or No Analyte Response (Poor Sensitivity)

Possible Causes & Solutions

  • Sub-optimal SPME Conditions: Extraction time, temperature, or fiber choice may be inadequate.

    • Solution: Systematically optimize SPME parameters. Increase extraction time and/or temperature. Ensure the chosen fiber coating is appropriate for the polarity of ionones.[2]

  • GC Inlet Issues: Contamination in the liner or improper injection technique can lead to analyte loss.

    • Solution: Replace the GC liner and septum. Ensure the liner is deactivated to prevent active sites.[3][4] Verify that the desorption time and temperature in the injector are sufficient to transfer all analytes from the SPME fiber to the column.[5]

  • MS Detector Problems: The detector may be dirty or the filament may be failing.

    • Solution: Check the MS tune report for signs of low sensitivity or contamination.[6] If necessary, clean the ion source or replace the electron multiplier.[7]

  • Matrix Effects: Components in the sample matrix (e.g., sugars, phenols in wine) can interfere with the extraction or ionization of ionones.

    • Solution: Employ matrix-matched calibration standards. Consider using a cleanup step like solid-phase extraction (SPE) before SPME analysis if the matrix is particularly complex.

Low_Sensitivity_Troubleshooting Troubleshooting Workflow: Low Sensitivity start Low/No Peak Response check_spme Verify SPME Parameters start->check_spme check_gc Inspect GC Inlet (Liner, Septum) check_spme->check_gc OK optimize_spme Optimize Extraction (Time, Temp, Fiber) check_spme->optimize_spme Sub-optimal check_ms Review MS Tune & Check Detector check_gc->check_ms OK clean_inlet Replace Liner & Septum check_gc->clean_inlet Contaminated clean_ms Clean Ion Source / Replace Multiplier check_ms->clean_ms Poor Tune matrix_effects Consider Matrix Effects (Matrix-Matched Standards) check_ms->matrix_effects OK end_ok Problem Resolved optimize_spme->end_ok clean_inlet->end_ok clean_ms->end_ok matrix_effects->end_ok SPME_GCMS_Workflow General Workflow: this compound Analysis sample_prep Sample Preparation (Vial, Salt, IS) hs_spme HS-SPME Extraction (Fiber Exposure) sample_prep->hs_spme desorption Thermal Desorption (GC Inlet) hs_spme->desorption gc_sep GC Separation (Capillary Column) desorption->gc_sep ms_detect MS Detection (Scan or SIM) gc_sep->ms_detect data_proc Data Processing (Quantification) ms_detect->data_proc

References

Technical Support Center: Optimization of Fermentation Conditions for Ionone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for ionone production.

Troubleshooting Guides

This section addresses common issues encountered during the fermentation of ionones, providing potential causes and actionable solutions.

Issue 1: Low or No this compound Titer

  • Question: My fermentation is complete, but I'm detecting very low or no this compound in my culture broth. What could be the problem?

  • Possible Causes and Solutions:

    • Inefficient Precursor Supply: The production of ionones, such as β-ionone, is dependent on the availability of carotenoid precursors like β-carotene.[1][2][3] Low precursor levels will directly limit this compound synthesis.

      • Solution: Enhance the expression of genes in the upstream pathway. For example, in Saccharomyces cerevisiae, overexpressing a truncated HMG-CoA reductase (tHMG1) can alleviate a known bottleneck in the mevalonate (B85504) pathway, boosting precursor supply.[1][2][3] Fine-tuning the expression of heterologous carotenogenic genes (e.g., crtE, crtYB, crtI from Xanthophyllomyces dendrorhous) is also critical.[1][2][3]

    • Suboptimal Enzyme Activity: The carotenoid cleavage dioxygenase (CCD1) enzyme, which converts β-carotene to β-ionone, may have low activity or be poorly expressed.[4]

      • Solution: Increase the gene dosage of the CCD1 gene.[1][2] Additionally, consider protein engineering or fusing the enzyme with membrane-targeting peptides to improve its localization and access to the hydrophobic β-carotene substrate.[1]

    • Incorrect Fermentation Conditions: Non-optimal pH, temperature, or aeration can negatively impact microbial growth and product formation.

      • Solution: Systematically optimize fermentation parameters using methods like response surface methodology (RSM).[5][6] Key parameters to investigate include temperature, pH, agitation speed, and aeration rate.[7][8]

    • Low Initial Cell Count: A common issue in fermentation is a "stuck" process due to an insufficient initial population of microorganisms.

      • Solution: Ensure an adequate inoculum size. If relying on spontaneous fermentation, consider inoculating with a suitable starter culture to ensure a critical mass of cells is present from the beginning.

Issue 2: High Oxidative Stress Leading to Poor Yield (Especially in E. coli)

  • Question: I'm observing poor growth and low α-ionone production in my E. coli culture, particularly at higher aeration rates. Could this be related to oxidative stress?

  • Possible Causes and Solutions:

    • Reactive Oxygen Species (ROS) Accumulation: Increased expression of enzymes like CCD1 can lead to elevated oxidative stress and the accumulation of ROS, such as hydrogen peroxide (H₂O₂).[4] H₂O₂ can degrade precursors like lycopene (B16060), reducing the carbon flux towards this compound synthesis.[4]

      • Solution: Overexpress native E. coli genes that help mitigate oxidative stress. For instance, co-expressing alkyl hydroperoxide reductase (AhpC/F) or catalase (KatG) can help scavenge excess H₂O₂ and improve strain robustness and this compound production.[4]

Frequently Asked Questions (FAQs)

Q1: Which microbial hosts are suitable for this compound production?

A1: Several microorganisms have been successfully engineered for this compound production. The most common choices include:

  • Saccharomyces cerevisiae : A well-characterized yeast that is generally recognized as safe (GRAS). It has been engineered to produce β-ionone by expressing carotenogenic genes and a carotenoid cleavage dioxygenase.[1][2][3][9]

  • Escherichia coli : A fast-growing bacterium that can be engineered for high-level production of various biochemicals, including α-ionone and β-ionone.[4][10]

  • Yarrowia lipolytica : An oleaginous yeast that is a promising host due to its ability to produce high levels of acetyl-CoA, a key precursor for terpenoids.[11][12][13]

Q2: What is the general metabolic pathway for β-ionone production in yeast?

A2: The production of β-ionone in a non-carotenogenic yeast like S. cerevisiae requires metabolic engineering. The general strategy involves:

  • Enhancing the Mevalonate (MVA) Pathway: Overexpression of key enzymes like a truncated HMG-CoA reductase (tHMG1) increases the supply of the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[1][2][9]

  • Introducing the β-Carotene Biosynthesis Pathway: Heterologous expression of carotenogenic genes is necessary. A common set of genes is derived from Xanthophyllomyces dendrorhous and includes:

    • crtE (geranylgeranyl diphosphate synthase)

    • crtYB (phytoene synthase and lycopene cyclase)

    • crtI (phytoene desaturase)[1][2][14]

  • Cleavage of β-Carotene: Expression of a carotenoid cleavage dioxygenase 1 (CCD1) from a plant source, such as Petunia hybrida (PhCCD1), catalyzes the final step of cleaving β-carotene to produce β-ionone.[1][2][10]

Ionone_Biosynthesis_Pathway AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate Pathway (Enhanced by tHMG1) AcetylCoA->MVA_Pathway FPP Farnesyl Diphosphate (FPP) MVA_Pathway->FPP GGPP Geranylgeranyl Diphosphate (GGPP) FPP->GGPP crtE BetaCarotene β-Carotene GGPP->BetaCarotene crtYB, crtI Betathis compound β-Ionone BetaCarotene->Betathis compound CCD1

Caption: Engineered β-ionone biosynthetic pathway in Saccharomyces cerevisiae.

Q3: How can I optimize the fermentation medium for better this compound yield?

A3: Medium optimization is crucial for maximizing product titers.[7][8] A systematic approach is recommended:

  • Start with a rich basal medium: For yeast, this is often a YPD-based medium (Yeast extract, Peptone, Dextrose).[12]

  • Identify key components: Carbon and nitrogen sources are the most critical.[8] Test different sugars (e.g., glucose, sucrose) and nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) sulfate) at various concentrations.[6][15]

  • Use statistical methods: Employ Design of Experiments (DoE) approaches like Plackett-Burman or response surface methodology (RSM) to efficiently screen multiple factors and their interactions.[5][6][16] This is more effective than the one-factor-at-a-time (OFAT) method.[16]

  • Consider micronutrients: Investigate the effect of essential minerals and vitamins, as these can be limiting factors.

Q4: What analytical methods are used to quantify ionones in a fermentation broth?

A4: Due to their volatile nature and typically low concentrations, sensitive analytical techniques are required. A common workflow involves:

  • Extraction: Ionones are often extracted from the fermentation broth using a solvent (e.g., n-hexane, dodecane) or by solid-phase microextraction (SPME), particularly headspace SPME (HS-SPME).[17][18] Dodecane (B42187) can also be used for in situ product recovery during fermentation.[12][19]

  • Analysis: The extracted compounds are then typically analyzed by:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for separating and identifying volatile compounds like ionones.[18]

    • Multidimensional Gas Chromatography (MDGC): This can be used for more complex samples or for separating enantiomers.[18]

Data Presentation

Table 1: Comparison of β-Ionone Production in Different Microbial Hosts

Microbial HostScaleFermentation Time (h)Titer (mg/L)Reference
Saccharomyces cerevisiaeShake Flask7233[1][2][3]
Saccharomyces cerevisiaeBioreactor-5[14]
Escherichia coliShake Flask-32[1][10]
Escherichia coliBioreactor-500[1][10]
Yarrowia lipolyticaShake Flask-60[1][10]
Yarrowia lipolyticaBioreactor-380[1][10]

Experimental Protocols

Protocol 1: Shake Flask Fermentation of β-Ionone Producing S. cerevisiae

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).

    • Incubate at 30°C with shaking at 250 rpm for 16-24 hours.

  • Fermentation:

    • Inoculate 25 mL of YPD medium in a 250 mL baffled shake flask with the seed culture to an initial optical density at 600 nm (OD₆₀₀) of ~0.2.

    • If using a two-phase system for in situ product recovery, add a sterile organic solvent like dodecane to the medium (e.g., 10% v/v).[12]

    • Incubate at a lower temperature, typically around 20°C, to favor product formation, with shaking at 250 rpm.[12][13]

    • Continue the fermentation for 72 to 120 hours.

  • Sampling and Analysis:

    • At desired time points, withdraw a sample of the culture.

    • If a two-phase system is used, separate the organic layer for this compound analysis.

    • Extract the this compound from the broth and/or the organic layer using a suitable solvent (e.g., ethyl acetate).

    • Analyze the extract using GC-MS to quantify the this compound concentration.

Fermentation_Workflow Inoculum 1. Inoculum Preparation (YPD, 30°C, 250 rpm) Fermentation 2. Shake Flask Fermentation (25 mL YPD in 250 mL flask, 20°C) Inoculum->Fermentation TwoPhase Optional: Add Dodecane (10% v/v) for in situ recovery Fermentation->TwoPhase Sampling 3. Sampling Fermentation->Sampling TwoPhase->Sampling Extraction 4. Solvent Extraction Sampling->Extraction Analysis 5. GC-MS Analysis Extraction->Analysis

Caption: General workflow for shake flask fermentation and analysis of this compound.

References

"reducing by-product formation in ionone synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize by-product formation and optimize the synthesis of ionones.

Frequently Asked Questions (FAQs)

Q1: What are the primary steps and common by-products in ionone synthesis?

This compound synthesis is typically a two-step process.[1][2] The first step is a base-catalyzed aldol (B89426) condensation of citral (B94496) and acetone (B3395972) to form pseudothis compound (B86502). The second step is an acid-catalyzed cyclization of pseudothis compound to produce a mixture of this compound isomers (α, β, and γ).[1][2]

The primary "by-products" are often the undesired isomers of this compound. For instance, if the target is β-ionone, then α-ionone is considered a major by-product. Other significant by-products can include polymers, which tend to form at elevated temperatures during the highly exothermic cyclization step, and products from secondary or consecutive reactions if reaction times are not optimal.[2][3][4]

Q2: How can I control the isomeric ratio (α-ionone vs. β-ionone) during cyclization?

The ratio of α- to β-ionone is highly dependent on the reaction conditions, particularly the choice of acid catalyst and the temperature.[1][2]

  • To favor α-ionone: Use weaker acids like 85% phosphoric acid or a dilute (e.g., 5%) sulfuric acid solution.[2][5]

  • To favor β-ionone: Use a strong, concentrated acid. Sulfuric acid with a concentration of at least 90% is effective.[3] β-ionone is thermodynamically more stable, and α-ionone can rearrange to β-ionone under the influence of a strong acid catalyst, especially at increased temperatures.[2][6]

Q3: What methods can be used to separate α-ionone and β-ionone after synthesis?

Due to a significant difference in their boiling points (α-ionone: ~237°C, β-ionone: ~275°C), fractional distillation is a viable method for separating the isomers.[7] An alternative chemical separation method involves the crystallization of hydrosulfonic salts, which can precipitate the α-ionone derivative from the mixture.[8]

Troubleshooting Guide

Problem 1: Low yield of pseudothis compound in the first step.

Potential Cause Troubleshooting Suggestion Supporting Data/Rationale
Suboptimal Catalyst Ensure an appropriate basic catalyst is used, such as sodium hydroxide (B78521), potassium hydroxide, or an ion-exchange resin.[1][2]Ion-exchangers can produce high yields with fewer waste substances.[1][2]
Incorrect Molar Ratio Increase the molar excess of acetone relative to citral.Increasing the citral:acetone molar ratio from 1:5 to 1:20 has been shown to increase the quantity of pseudothis compound formed.[2]
Inappropriate Temperature Optimize the reaction temperature. For NaOH-catalyzed reactions, 56°C has been identified as optimal.[2]The reaction rate increases with temperature, but excessively high temperatures can promote side reactions.[2]
Reaction Time Too Long A short reaction time of around 15 minutes can be optimal for NaOH-catalyzed condensation to avoid consecutive reactions that consume the product.[2]After reaching a maximum concentration, the quantity of pseudothis compound can decrease due to consecutive reactions.[2]

Problem 2: Significant polymer formation during cyclization.

Potential Cause Troubleshooting Suggestion Supporting Data/Rationale
High Reaction Temperature Maintain a low reaction temperature. The cyclization is highly exothermic.[4][9]A temperature range of -15°C to 15°C is recommended, with a preferred range of -5°C to 10°C to minimize polymer by-products.[3]
Inefficient Heat Removal Use a reactor with efficient heat transfer capabilities, such as a microreactor, or ensure vigorous stirring and external cooling.[4]Limited heat and mass transfer rates can lead to localized hot spots, promoting polymerization.[4] Using a microreactor can significantly reduce hot spot temperatures.[4]
Incorrect Reagent Addition Add the pseudothis compound to the acid catalyst slowly and in a controlled manner.Slow dosing is a conventional method to manage the highly exothermic nature of the reaction and prevent thermal runaway.[6]

Experimental Protocols

Protocol 1: Synthesis of Pseudothis compound

This protocol is based on a standard procedure using sodium hydroxide as a catalyst.[2]

  • Preparation: In a 2000 mL flask, introduce 722 g of acetone and 27 g of a 41% aqueous solution of sodium hydroxide.

  • Reaction: While stirring, slowly add 152 g of citral to the mixture over a period of 4 hours, maintaining the temperature between 30-35°C.

  • Stirring: After the addition is complete, continue to stir the mixture for an additional 1.5 hours at 40°C.

  • Workup:

    • Separate the aqueous layer.

    • Neutralize the organic layer with a 1% solution of hydrochloric acid.

    • Wash the organic layer with distilled water.

    • Dry the product over anhydrous sodium sulfate.

  • Purification: Remove any residual acetone and purify the product by rectification (distillation). The expected yield of pseudothis compound (b.p. 119-121°C at 0.4 kPa) is approximately 63%.[2]

Protocol 2: Cyclization of Pseudothis compound to α-Ionone

This protocol favors the formation of α-ionone using phosphoric acid.[5][8]

  • Preparation: In a suitable reactor, cool a solution of 85% phosphoric acid to below 0°C.

  • Reaction: Slowly add pseudothis compound to the cold phosphoric acid while maintaining the temperature of the mixture below 0°C throughout the addition.

  • Stirring: Continue stirring the mixture at a low temperature until the reaction is complete (monitor by TLC or GC).

  • Workup: Quench the reaction by pouring the mixture into ice water.

  • Extraction: Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic extract with a sodium bicarbonate solution and then with water, dry it over anhydrous sodium sulfate, and purify by distillation. This method can yield a product containing approximately 80% α-ionone and 20% β-ionone.[8]

Protocol 3: Cyclization of Pseudothis compound to β-Ionone

This protocol is optimized for producing β-ionone using concentrated sulfuric acid.[3]

  • Preparation: In a reactor equipped for low-temperature reactions, prepare a two-phase system with concentrated sulfuric acid (95-98%) and a suitable organic solvent (e.g., toluene). Cool the mixture to between 0°C and 5°C.

  • Reaction: Slowly add pseudothis compound to the vigorously stirred, cold acid-solvent mixture. The molar ratio of sulfuric acid to pseudothis compound should be in the range of 2:1 to 5:1, preferably around 3:1.[3]

  • Control: Carefully maintain the temperature between 0°C and 5°C throughout the addition to minimize polymer formation.

  • Quenching: After the reaction is complete, quench the reaction by adding the mixture to a large volume of cold, dilute sulfuric acid (concentration should be below 45% after quenching to prevent product decomposition).[3]

  • Extraction & Purification: Separate the organic layer, wash, dry, and purify the β-ionone via distillation.

Visual Guides

IononeSynthesisPathway cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization Citral Citral Pseudothis compound Pseudothis compound Citral->Pseudothis compound Base Catalyst (e.g., NaOH) Acetone Acetone Acetone->Pseudothis compound Base Catalyst (e.g., NaOH) Ionones α, β, γ-Ionone Mixture Pseudothis compound->Ionones Acid Catalyst (e.g., H₂SO₄, H₃PO₄)

Caption: General two-step pathway for this compound synthesis.

TroubleshootingWorkflow cluster_pseudo Condensation Issues cluster_cyclize Cyclization Issues Start Low Final this compound Yield CheckPseudo Check Pseudothis compound Yield & Purity Start->CheckPseudo CheckCyclize Check Cyclization Step Start->CheckCyclize PseudoCatalyst Incorrect Catalyst or Ratio? CheckPseudo->PseudoCatalyst PseudoTemp Suboptimal Temperature? CheckPseudo->PseudoTemp PseudoTime Reaction Time Too Long/Short? CheckPseudo->PseudoTime PseudoRatio Incorrect Citral:Acetone Ratio? CheckPseudo->PseudoRatio CyclizeCatalyst Wrong Acid or Concentration? CheckCyclize->CyclizeCatalyst CyclizeTemp Temperature Too High? (Polymer Formation) CheckCyclize->CyclizeTemp CyclizeTime Reaction Time Suboptimal? CheckCyclize->CyclizeTime CyclizeQuench Improper Quenching? CheckCyclize->CyclizeQuench

Caption: Troubleshooting logic for low this compound yield.

References

"overcoming peak tailing in ionone HPLC analysis"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ionone HPLC Analysis

Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges, specifically peak tailing, encountered during the HPLC analysis of ionones.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it quantitatively measured?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum.[1] In an ideal separation, peaks should be symmetrical and have a Gaussian shape.[1][2] Peak tailing can compromise the accuracy of integration, reduce resolution between adjacent peaks, and negatively impact the reproducibility of your results.[1][3]

This asymmetry is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . The calculation, as defined by the USP, involves measuring the peak width at 5% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to be tailing.[4][5]

Q2: Why are my this compound peaks showing tailing in reverse-phase HPLC?

Ionones, while being relatively non-polar, possess a polar ketone functional group. This group is a primary reason for peak tailing in reverse-phase HPLC on silica-based columns. The most common cause is secondary interactions between the analyte and the stationary phase.[4][6]

  • Secondary Silanol (B1196071) Interactions : This is the most prevalent cause.[4][7] Residual, unreacted silanol groups (Si-OH) on the silica (B1680970) surface of the stationary phase are acidic and can become ionized (Si-O-).[8] These ionized sites can form strong secondary polar interactions with the ketone group of the this compound molecule. This leads to a mixed-mode retention mechanism (primary hydrophobic, secondary polar), causing some analyte molecules to be retained longer, which results in a tailing peak.[4][9]

  • Mobile Phase pH : If the mobile phase pH is above approximately 3.5, a higher proportion of silanol groups will be ionized, increasing the likelihood and severity of peak tailing.[4][10]

  • Trace Metal Contamination : Trace metals present in the silica matrix of older (Type A) columns can act as active sites, increasing the acidity of nearby silanol groups and exacerbating their interaction with polar analytes.[6][8]

Q3: How can I diagnose the specific cause of my peak tailing issue?

A logical diagnosis is key to efficiently solving the problem. The first step is to determine if the issue affects all peaks or only specific ones, such as your this compound analyte.

  • If ALL peaks are tailing : The problem is likely physical or system-related. This points towards issues like a column void, a blocked frit, or excessive extra-column volume.[11][12]

  • If ONLY specific peaks (or polar analytes like ionones) are tailing : The problem is most likely chemical. This suggests secondary interactions with the stationary phase, an inappropriate mobile phase pH, or analyte-specific issues.[12]

The following flowchart provides a visual guide for troubleshooting.

G cluster_start Diagnosis cluster_decision Observation cluster_physical Physical / Systemic Causes cluster_chemical Chemical / Method Causes start Peak Tailing Observed decision Which peaks are tailing? start->decision phys_cause Likely Cause: - Column Void / Bed Deformation - Blocked Column Frit - Extra-Column Dead Volume decision->phys_cause All Peaks chem_cause Likely Cause: - Secondary Silanol Interactions - Suboptimal Mobile Phase pH - Column Overload decision->chem_cause Specific Peaks phys_solution Solution: - Flush/reverse column (if allowed) - Replace column or frit - Check/shorten tubing & fittings phys_cause->phys_solution chem_solution Solution: - Adjust Mobile Phase (pH, Additives) - Use End-Capped/High Purity Column - Reduce Sample Concentration chem_cause->chem_solution

Caption: Troubleshooting workflow for HPLC peak tailing.
Q4: My this compound peak is tailing due to chemical interactions. What are the best solutions?

When chemical interactions are the root cause, modifying the mobile phase or choosing a more suitable column are the most effective strategies.

  • Adjust Mobile Phase pH : Lowering the mobile phase pH to between 2.5 and 3.5 is a highly effective method.[13] This protonates the silanol groups, neutralizing their negative charge and minimizing the secondary polar interactions with the this compound's ketone group.[4][6] Acidic additives like formic acid or phosphoric acid are commonly used.[14]

  • Increase Buffer Concentration : Using a buffer and increasing its concentration (e.g., from 10 mM to 25-50 mM) can help mask the residual silanol sites and improve peak shape by increasing the mobile phase's ionic strength.[6][13][15]

  • Use a Modern, High-Purity Column :

    • End-Capped Columns : Select a column that is specified as "end-capped".[10][13] End-capping chemically converts most of the reactive residual silanols into less active groups, significantly reducing secondary interactions.

    • High-Purity Silica (Type B) : Modern columns are typically made with high-purity silica that has a lower concentration of metal contaminants, leading to less silanol activity and better peak shapes for polar compounds.[8]

  • Reduce Sample Concentration : If the peak shape improves upon diluting the sample, the column may be overloaded.[11] Reduce the injected mass by either diluting the sample or decreasing the injection volume.[1]

The diagram below illustrates how secondary silanol interactions cause peak tailing for ionones.

G Mechanism of Secondary Interaction on a C18 Column cluster_silica Silica Surface cluster_analyte Analyte silica Si silanol Si-O⁻ H⁺ c18 Si-C18H37 This compound This compound Molecule (with polar C=O group) This compound->silanol Secondary Polar Interaction (Causes Tailing) This compound->c18 Primary Hydrophobic Interaction (Good)

Caption: Primary and secondary interactions of this compound on a C18 column.

Quantitative Impact of Troubleshooting

Adjusting method parameters can have a significant and measurable impact on peak shape. As shown in the table below, modifying the mobile phase pH is a powerful tool for reducing the asymmetry factor.

Parameter Condition Resulting Asymmetry Factor (As) Peak Shape
Mobile Phase pH pH 7.0 (Neutral)2.35Severe Tailing
Mobile Phase pH pH 3.0 (Acidic)1.33Minor Tailing
Column Type Standard Silica C181.90Significant Tailing
Column Type End-Capped C181.15Symmetrical
(Note: Data is representative based on typical improvements for polar analytes as described in literature[4].)

Experimental Protocol: Optimized HPLC Method for this compound Analysis

This protocol provides a robust starting point for the analysis of ionones (e.g., alpha- or beta-ionone) using reverse-phase HPLC, designed to minimize peak tailing.

1. Objective: To achieve a symmetrical peak shape (As ≤ 1.2) for the quantitative analysis of this compound.

2. Materials & Reagents:

  • Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

  • Additive: Formic Acid (LC-MS grade).

  • Sample Solvent: Acetonitrile/Water (50:50, v/v).

  • This compound Standard: Analytical standard of alpha- or beta-ionone.

3. Mobile Phase Preparation:

  • Prepare a 0.1% Formic Acid solution in both Water (A) and Acetonitrile (B).

  • For 1 L of Mobile Phase A: Add 1.0 mL of formic acid to 999 mL of HPLC-grade water.

  • For 1 L of Mobile Phase B: Add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile.

  • Degas both mobile phases for 15 minutes using sonication or vacuum filtration. The final pH of the aqueous phase should be approximately 2.7.

4. Standard & Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound standard in the sample solvent.

  • Working Standard: Dilute the stock solution to a final concentration of 10 µg/mL using the sample solvent. This helps prevent column overload.[11]

  • Sample Preparation: Ensure your sample is dissolved and diluted in the sample solvent. Filter through a 0.45 µm syringe filter before injection to prevent frit blockage.[4]

5. HPLC Instrument Conditions:

Parameter Value Rationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Injection Volume 10 µLA smaller volume reduces the risk of overload.
Column Temperature 30 °CMaintains stable retention times.
Detection (UV) 228 nm (for α-ionone) or 296 nm (for β-ionone)Wavelength of maximum absorbance.
Mobile Phase Gradient 60% B to 95% B over 10 minutesAdjust as needed for resolution and retention.

6. System Suitability:

  • Before running samples, perform at least five replicate injections of the working standard.

  • Calculate the Tailing Factor (As) for the this compound peak. The acceptance criterion should be As ≤ 1.5 .[4]

  • The Relative Standard Deviation (%RSD) for peak area and retention time should be < 2.0% .

By implementing this protocol, which leverages a low-pH mobile phase and a modern end-capped column, you can effectively mitigate the secondary silanol interactions that cause peak tailing in this compound analysis.

References

Technical Support Center: Improving the Efficiency of Ionone Steam Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the steam distillation of ionones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of steam distillation in the context of ionone production?

A1: Steam distillation is a crucial purification method used after the chemical synthesis of ionones. The synthesis typically involves the aldol (B89426) condensation of citral (B94496) and acetone (B3395972) to form pseudothis compound (B86502), which is then cyclized in an acidic environment to a mixture of α- and β-ionones.[1] Steam distillation is employed to separate the volatile ionones from non-volatile impurities, unreacted starting materials, and polymerization byproducts. It is particularly useful for purifying compounds with high boiling points that might decompose at their atmospheric boiling point.[2]

Q2: Can steam distillation separate α-ionone from β-ionone?

A2: While steam distillation is effective for separating ionones from non-volatile impurities, it is generally not efficient for separating isomers with very similar boiling points, such as α-ionone and β-ionone. The separation of these isomers typically requires fractional distillation under reduced pressure.

Q3: What are the key parameters that influence the efficiency of this compound steam distillation?

A3: The efficiency of this compound steam distillation is influenced by several critical parameters, including distillation time, steam flow rate, and the liquid-to-material ratio in the distillation flask.[3] Optimizing these parameters can significantly impact the yield and purity of the final product.

Q4: Is there a risk of thermal degradation of ionones during steam distillation?

A4: Yes, like many organic compounds, ionones can be susceptible to thermal degradation, especially with prolonged exposure to high temperatures.[4][5] Steam distillation helps to mitigate this by lowering the boiling point of the ionones, but it is still a factor to consider. Prolonged distillation times can lead to the loss of some volatile compounds and potential chemical changes.[5]

Q5: What are the common impurities that steam distillation helps to remove from crude this compound?

A5: The primary impurities after this compound synthesis include unreacted citral, pseudothis compound, and non-volatile polymeric byproducts formed during the condensation and cyclization reactions. Steam distillation effectively separates the volatile ionones from the non-volatile polymers. However, any remaining citral or pseudothis compound may co-distill with the ionones to some extent due to their volatility.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Incomplete distillation. 2. Steam flow rate is too low. 3. Entrainment of this compound in the hydrosol. 4. Thermal degradation due to prolonged distillation time.1. Extend the distillation time, monitoring the distillate for the presence of this compound. 2. Increase the steam flow rate to ensure efficient volatilization of the this compound. 3. Perform a solvent extraction (e.g., with diethyl ether or hexane) on the collected hydrosol to recover dissolved/entrained this compound. 4. Optimize the distillation time to find the balance between complete recovery and minimizing degradation.
Cloudy Distillate 1. Emulsion formation between the this compound and water. 2. Presence of fine particulate matter carried over with the steam.1. Allow the distillate to stand for a period to allow for phase separation. If the emulsion is stable, it may be necessary to use a separatory funnel and potentially a small amount of brine to break the emulsion. 2. Ensure the crude this compound mixture is free of solid particles before starting the distillation.
Contamination with Pseudothis compound 1. Incomplete cyclization of pseudothis compound to this compound. 2. Similar volatility leading to co-distillation.1. Ensure the preceding cyclization reaction has gone to completion. Monitor the reaction by an appropriate analytical method (e.g., GC-MS) before proceeding to distillation. 2. If significant pseudothis compound remains, further purification by fractional distillation under reduced pressure may be necessary.
Foaming in the Distillation Flask 1. Presence of surfactants or impurities that stabilize foam. 2. Boiling rate is too high.1. Add a small amount of an anti-foaming agent to the distillation flask. 2. Reduce the heating rate or the steam flow rate to control the boiling.
Water in the Collected this compound 1. Incomplete phase separation. 2. Inefficient condenser leading to carryover.1. After separation in a separatory funnel, dry the this compound layer with an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). 2. Ensure the condenser has a sufficient flow of cold water to effectively condense all the steam.

Experimental Protocols

Protocol 1: Steam Distillation for Purification of Synthetic this compound

This protocol outlines the steam distillation of a crude this compound mixture following its synthesis from citral and acetone and subsequent cyclization.

Materials:

  • Crude this compound reaction mixture

  • Distilled water

  • Anti-foaming agent (optional)

  • Diethyl ether or n-hexane (for extraction)

  • Anhydrous sodium sulfate

  • Steam distillation apparatus (including a distillation flask, steam generator, condenser, and receiving flask)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: Assemble the steam distillation apparatus. Ensure all glassware is clean and free of cracks.[6]

  • Charging the Flask: Transfer the crude this compound reaction mixture to the distillation flask. Add distilled water to the flask, ensuring the total volume does not exceed half the flask's capacity to prevent foaming and bumping. If foaming is anticipated, add a small amount of an anti-foaming agent.

  • Distillation: Begin passing steam through the mixture from an external steam generator or by heating the water in the flask.[7] The rate of distillation should be controlled to ensure a steady collection of distillate without causing excessive foaming.

  • Collection: Collect the distillate, which will appear as a two-phase mixture of water (hydrosol) and the oily this compound layer. Continue distillation until no more oil is observed in the distillate. This is typically when the distillate becomes clear.[7]

  • Separation: Transfer the collected distillate to a separatory funnel. Allow the layers to separate completely. Drain the lower aqueous layer (hydrosol).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or n-hexane) to recover any dissolved or emulsified this compound. Combine the organic extracts with the initial this compound layer.

  • Drying: Dry the combined organic layer over anhydrous sodium sulfate to remove residual water.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Analysis: Analyze the purity of the this compound using gas chromatography-mass spectrometry (GC-MS).

Data Presentation

The following table summarizes hypothetical quantitative data to illustrate the effect of key parameters on this compound recovery. Actual results will vary based on specific experimental conditions.

Parameter Condition A Condition B Condition C
Distillation Time (hours) 123
Steam Flow Rate ( g/min ) 51010
This compound Recovery (%) 759293
Purity (GC-MS, %) 949695

Visualizations

This compound Synthesis and Purification Workflow

Ionone_Synthesis_Purification cluster_synthesis Synthesis cluster_purification Purification Citral Citral Pseudothis compound Pseudothis compound Citral->Pseudothis compound Aldol Condensation (Base Catalyst) Acetone Acetone Acetone->Pseudothis compound Ionone_Crude Crude this compound Mixture Pseudothis compound->Ionone_Crude Cyclization (Acid Catalyst) Steam_Distillation Steam Distillation Ionone_Crude->Steam_Distillation Separation Phase Separation Steam_Distillation->Separation Extraction Solvent Extraction Separation->Extraction Aqueous Layer Drying Drying Separation->Drying Organic Layer Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Pure_this compound Purified this compound Solvent_Removal->Pure_this compound

Caption: Workflow for this compound synthesis and subsequent purification by steam distillation.

Troubleshooting Logic for Low this compound Yield

Low_Yield_Troubleshooting Start Low this compound Yield Detected Check_Distillate Is the distillate still oily? Start->Check_Distillate Check_Time Was distillation time sufficient? Check_Distillate->Check_Time No Increase_Time Action: Increase Distillation Time Check_Distillate->Increase_Time Yes Check_Flow Was steam flow rate adequate? Check_Time->Check_Flow Yes Check_Time->Increase_Time No Check_Hydrosol Is this compound present in the hydrosol? Check_Flow->Check_Hydrosol Yes Increase_Flow Action: Increase Steam Flow Rate Check_Flow->Increase_Flow No Check_Degradation Was distillation time excessive? Check_Hydrosol->Check_Degradation No Extract_Hydrosol Action: Solvent Extract Hydrosol Check_Hydrosol->Extract_Hydrosol Yes Optimize_Time Action: Optimize Distillation Time Check_Degradation->Optimize_Time Yes End Yield Improved Check_Degradation->End No Increase_Time->End Increase_Flow->End Extract_Hydrosol->End Optimize_Time->End

Caption: A logical workflow for troubleshooting low this compound yield during steam distillation.

References

Validation & Comparative

A Sensory Showdown: Unveiling the Nuances Between Natural and Synthetic Ionones

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and developers on the sensory profiles of natural versus synthetic ionones, supported by established experimental protocols and an exploration of the underlying olfactory science.

In the realm of aroma compounds, ionones stand out for their characteristic violet and woody scent, playing a pivotal role in the flavor and fragrance industry. Derived from the degradation of carotenoids, these C13-norisoprenoids are found in a variety of essential oils and are also widely produced through chemical synthesis.[1] For scientists and product developers, a critical question arises: do natural and synthetic ionones elicit the same sensory experience? This guide delves into a comparative analysis of their sensory profiles, outlines a rigorous methodology for their evaluation, and illustrates the biological pathway of their perception.

While direct, publicly available quantitative sensory panel data explicitly comparing natural and synthetic ionones is limited, this guide synthesizes descriptive sensory information from various sources to provide a comparative overview. It is important to note that the perceived aroma of a substance can be influenced by its purity and the presence of trace isomers, which may differ between natural isolates and synthetically produced compounds.

Sensory Profile Comparison: A Tale of Complexity and Consistency

The primary distinction often highlighted between natural and synthetic aroma compounds lies in their complexity. Natural extracts are typically a complex mixture of numerous molecules, which can result in a more rounded and nuanced aroma profile.[2] Synthetic versions, on the other hand, offer high purity and consistency.

Below is a summary of reported sensory attributes for α-ionone and β-ionone, categorized by their likely source based on descriptive literature.

Table 1: Comparative Sensory Profile of α-Ionone

Sensory AttributeNatural α-Ionone (Isolate)Synthetic α-Ionone
Primary Notes Powdery, Sweet, Violet, BerryPowdery, Violet, Floral
Subtle Nuances Juicy, Red Berry, CalmingWoody, Balsamic, Slightly Fruity, Warm
Overall Character Described as having more character and a unique freshness.[2]Elegant, with soft woody and balsamic undertones.[3]

Table 2: Comparative Sensory Profile of β-Ionone

Sensory AttributeNatural β-Ionone (Isolate)Synthetic β-Ionone
Primary Notes Parma Violet Candy, Dry, WoodyCedarwood, Violet (in dilution)
Subtle Nuances Chalky, Cold Sweet Floral, Fruity, OrrisWoody, Berry, Floral, Green, Fruity
Overall Character Complex with a distinct "play-doh" vanilla sweetness in the base.A characteristic violet-like odor.

Experimental Protocol: A Framework for Sensory Panel Evaluation

To conduct a rigorous sensory comparison between natural and synthetic ionones, a descriptive analysis with a trained sensory panel is the recommended methodology. This approach provides quantitative data on the intensity of various sensory attributes.

I. Panelist Selection and Training
  • Recruitment: Recruit 20-30 individuals with no known olfactory disorders.

  • Screening: Screen candidates for their ability to detect and describe basic aromas. This should include screening for sensitivity to β-ionone, as a significant portion of the population has a specific anosmia to it.[1]

  • Training: Conduct a comprehensive training program (15-20 hours) to familiarize panelists with the sensory attributes of ionones and other relevant aroma standards. Panelists should develop a consensus on the definition of each descriptor and the use of the intensity scale.

II. Sample Preparation
  • Source: Obtain high-purity samples of natural (isolate) and synthetic α- and β-ionone. The synthetic samples should be nature-identical.

  • Dilution: Prepare solutions of each this compound sample in an odorless solvent (e.g., mineral oil, propylene (B89431) glycol) at concentrations well above the detection threshold but below levels that would cause sensory fatigue. Ensure all samples are presented at the same concentration.

  • Coding and Blinding: Assign random three-digit codes to each sample to blind the panelists to the identity of the samples.

III. Sensory Evaluation Procedure
  • Environment: Conduct the evaluation in a sensory laboratory with controlled temperature, humidity, and lighting, ensuring the environment is free from extraneous odors.

  • Presentation: Present the coded samples to the panelists in a randomized order. Provide appropriate carriers for evaluation, such as fragrance blotters.

  • Evaluation: Instruct panelists to evaluate the aroma of each sample and rate the intensity of pre-defined sensory attributes (e.g., violet, woody, fruity, powdery, sweet) on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Data Collection: Record the intensity ratings for each attribute for each panelist and sample.

IV. Data Analysis
  • Statistical Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are statistically significant differences in the intensity of sensory attributes between the natural and synthetic this compound samples.

  • Visualization: Use techniques like spider plots or principal component analysis (PCA) to visualize the sensory profiles of the different samples.

Visualizing the Process: From Experiment to Perception

To better understand the sensory evaluation process and the biological mechanism of odor perception, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis Source Source Ionones (Natural & Synthetic) Dilute Dilution in Odorless Solvent Source->Dilute Code Coding & Blinding Dilute->Code Present Sample Presentation (Randomized) Code->Present Evaluate Panelist Evaluation (Intensity Rating) Present->Evaluate Record Data Recording Evaluate->Record Stats Statistical Analysis (ANOVA) Record->Stats Visualize Data Visualization (Spider Plots, PCA) Stats->Visualize

Experimental workflow for sensory panel evaluation.

The journey of an aroma molecule from the environment to a perceived scent involves a complex signaling cascade within the olfactory system.

olfactory_pathway This compound This compound Molecule OR Olfactory Receptor (OR5A1 for β-ionone) This compound->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na_Influx Ca²⁺/Na⁺ Influx CNG->Ca_Na_Influx Depolarization Neuron Depolarization Ca_Na_Influx->Depolarization Signal Signal to Brain Depolarization->Signal

Simplified olfactory signaling pathway for ionones.

References

A Comparative Analysis of Ionone Content in Diverse Rose Varieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of ionone content in various rose species and cultivars, leveraging experimental data from scientific literature. Ionones, including α-ionone, β-ionone, and their derivatives like dihydro-β-ionone, are significant contributors to the characteristic floral and fruity aroma of roses. These volatile terpenoids are of great interest in the fragrance, cosmetic, and pharmaceutical industries for their aromatic properties and potential biological activities. This document summarizes quantitative data, details experimental methodologies for their analysis, and illustrates relevant biochemical pathways and workflows.

Quantitative Comparison of this compound Content

The following table summarizes the content of dihydro-β-ionone in a selection of wild and cultivated rose varieties. The data is extracted from a comprehensive study by Feng et al. (2022), which utilized Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC/MS) for the analysis of volatile compounds in rose petals.[1][2] Additionally, data for β-ionone in a specific cultivar is included from a study by Ueda et al. (2007).[3]

Table 1: Dihydro-β-ionone and β-ionone Content in Various Rose Species and Cultivars

Rose Species/CultivarTypeDihydro-β-ionone (μg/g of fresh petals)[1][2]β-ionone (% of total volatile compounds)[3]
Rosa odorataWild Species247Not Reported
Rosa chinensis 'Old Blush'Old Garden Rose18.3Not Reported
Rosa chinensis 'Slater's Crimson China'Old Garden Rose15.2Not Reported
Rosa 'Chi Dan Hong Xin'Chinese CultivarNot Reported21.6
Rosa 'Golden Gate'Modern Rose9.8Not Reported
Rosa 'Eldorado'Modern Rose7.5Not Reported
Rosa 'Peace'Modern Rose5.3Not Reported
Rosa 'Queen Elizabeth'Modern Rose3.1Not Reported
Rosa damascenaWild SpeciesNot DetectedNot Reported
Rosa rugosaWild SpeciesNot DetectedNot Reported

Note: The absence of a value indicates that the compound was not reported or not detected in the respective study.

Experimental Protocols

The quantification of ionones in rose petals is predominantly achieved through the following experimental workflow.

1. Sample Preparation and Headspace Solid-Phase Microextraction (HS-SPME)

This method is a solvent-free extraction technique that is highly effective for trapping volatile organic compounds (VOCs) from the headspace of a sample.

  • Sample Collection: Fresh, fully opened rose petals are collected. For quantitative analysis, a precise weight of petals (e.g., 1.0 g) is placed into a sealed headspace vial (e.g., 20 mL).

  • Internal Standard: An internal standard (e.g., ethyl decanoate) is often added to the vial to ensure accurate quantification.

  • Incubation and Extraction: The vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 20-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • SPME Fiber Exposure: A SPME fiber, coated with a specific stationary phase (e.g., 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS), is then exposed to the headspace for a set time (e.g., 30 minutes) to adsorb the volatile compounds.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The adsorbed volatile compounds are then thermally desorbed from the SPME fiber in the hot injection port of a gas chromatograph for separation and identification.

  • Desorption: The SPME fiber is inserted into the GC injection port, which is maintained at a high temperature (e.g., 250°C), causing the volatile compounds to be released from the fiber and transferred to the GC column.

  • Gas Chromatography: The volatile compounds are separated based on their boiling points and interaction with the stationary phase of the GC column (e.g., a non-polar DB-5ms column). A temperature program is used to gradually increase the column temperature, allowing for the sequential elution of the compounds.

  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.

  • Compound Identification and Quantification: The resulting mass spectrum of each compound serves as a chemical fingerprint and is compared to a spectral library (e.g., NIST) for identification. The abundance of each compound is determined by integrating the area of its corresponding peak in the total ion chromatogram. The concentration is then calculated by comparing the peak area of the analyte to that of the internal standard.

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates the key steps involved in the analysis of this compound content in rose varieties.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis petal_collection Rose Petal Collection weighing Weighing of Petals petal_collection->weighing vial Placement in Headspace Vial weighing->vial incubation Incubation and Equilibration vial->incubation extraction SPME Fiber Extraction incubation->extraction desorption Thermal Desorption in GC Inlet extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection identification Compound Identification (Library Search) detection->identification quantification Quantification (Internal Standard) detection->quantification

Figure 1: Experimental workflow for the analysis of this compound content in roses.

Biosynthetic Pathway of Ionones in Roses

Ionones are apocarotenoids, which are derived from the enzymatic cleavage of carotenoids. The key enzymes in this process are the Carotenoid Cleavage Dioxygenases (CCDs).

ionone_biosynthesis cluster_pathway This compound Biosynthesis Pathway beta_carotene β-Carotene ccd1 Carotenoid Cleavage Dioxygenase 1 (CCD1) beta_carotene->ccd1 ccd4 Carotenoid Cleavage Dioxygenase 4 (CCD4) beta_carotene->ccd4 alpha_carotene α-Carotene alpha_carotene->ccd1 beta_this compound β-Ionone ccd1->beta_this compound alpha_this compound α-Ionone ccd1->alpha_this compound ccd4->beta_this compound dihydro_beta_this compound Dihydro-β-ionone beta_this compound->dihydro_beta_this compound Reduction

Figure 2: Simplified biosynthetic pathway of ionones from carotenoid precursors in roses.

References

A Comparative Analysis of the Antioxidant Activity of Ionones: In-Vitro Radical Scavenging vs. In-Vivo Cellular Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative antioxidant activities of α-, β-, and γ-ionone. This report synthesizes available experimental data on their in-vitro radical scavenging capabilities and their in-vivo effects on cellular antioxidant defense mechanisms, providing a valuable resource for evaluating their therapeutic potential.

Ionones, a group of terpenoid compounds naturally present in various fruits, vegetables, and flowers, are recognized for their aromatic properties and are increasingly being investigated for their potential health benefits. Among these, their antioxidant activity has garnered significant attention. This guide provides a detailed comparison of the in-vitro and in-vivo antioxidant capacities of three primary ionone isomers: α-ionone, β-ionone, and γ-ionone, supported by experimental data and methodological insights.

In-Vitro Antioxidant Activity: A Tale of Radical Scavenging

The in-vitro antioxidant capacity of ionones is primarily assessed through their ability to scavenge synthetic free radicals. Common assays employed for this purpose include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays. These tests measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

For researchers looking to conduct their own comparative in-vitro analyses, detailed experimental protocols for the DPPH, ABTS, and FRAP assays are outlined below.

Experimental Protocols for In-Vitro Antioxidant Assays

DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727).

  • Sample Preparation: Dissolve the this compound isomers (α, β, and γ) and a positive control (e.g., Trolox or ascorbic acid) in methanol to create a series of concentrations.

  • Reaction: In a 96-well plate, mix 100 µL of each this compound concentration with 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

ABTS Radical Cation Decolorization Assay

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark for 12-16 hours. Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the this compound isomers and a positive control in ethanol.

  • Reaction: Add 10 µL of each sample to 1 mL of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture for 6 minutes at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Determine the percentage of inhibition and calculate the IC50 value.

Ferric Reducing Antioxidant Power (FRAP) Assay

  • Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio.

  • Sample Preparation: Prepare different concentrations of the this compound isomers and a positive control.

  • Reaction: Mix 100 µL of each sample with 3 mL of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Construct a standard curve using a known antioxidant (e.g., FeSO4) and express the results as FRAP values (in µM of Fe(II) equivalents).

In-Vivo Antioxidant Activity: Bolstering Cellular Defenses

The true antioxidant potential of a compound lies in its ability to function within a biological system. In-vivo studies on ionones, particularly β-ionone, have revealed a more complex and arguably more significant antioxidant mechanism than simple radical scavenging. These studies suggest that ionones can enhance the body's endogenous antioxidant defense system.

Animal models have shown that administration of β-ionone can lead to:

  • Increased activity of antioxidant enzymes: β-ionone has been observed to increase the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[1][2] These enzymes are crucial for neutralizing harmful reactive oxygen species (ROS) produced during normal metabolic processes.

  • Elevated levels of non-enzymatic antioxidants: An increase in the levels of glutathione (GSH), a critical intracellular antioxidant, has been reported following β-ionone treatment.[1][2]

  • Reduced markers of oxidative stress: β-ionone has been shown to decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation and cellular damage.[1][2]

While comprehensive in-vivo comparative data for α- and γ-ionone are currently limited, the findings for β-ionone highlight a significant indirect antioxidant effect that complements its direct radical-scavenging properties.

Quantitative In-Vivo Antioxidant Effects of β-Ionone
BiomarkerEffect of β-Ionone AdministrationReference
Superoxide Dismutase (SOD)Increased activity[1][2]
Catalase (CAT)Increased activity[1]
Glutathione Peroxidase (GPx)Increased activity[1][2]
Glutathione (GSH)Increased levels[1][2]
Malondialdehyde (MDA)Decreased levels[1][2]

This table summarizes the general findings from available in-vivo studies. Specific quantitative changes may vary depending on the experimental model and dosage.

The Keap1-Nrf2 Signaling Pathway: A Potential Mechanism of Action

The observed in-vivo effects of ionones on the endogenous antioxidant system point towards the activation of specific cellular signaling pathways. A key regulator of the cellular antioxidant response is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. However, in the presence of oxidative stress or certain bioactive compounds, Nrf2 is released, translocates to the nucleus, and initiates the transcription of a wide array of antioxidant and detoxification genes.

While direct evidence for the activation of the Keap1-Nrf2 pathway by ionones is still emerging, studies on structurally related compounds like damascones have shown their ability to induce this pathway.[3] This suggests that a similar mechanism may be at play for ionones, providing a plausible explanation for their ability to upregulate the expression of antioxidant enzymes.

Keap1-Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ionones Ionones Keap1 Keap1 Ionones->Keap1 Inhibition? ROS Oxidative Stress (ROS) ROS->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination Maf sMaf Nrf2_n->Maf Heterodimerization ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Genes Activates Transcription Cytoplasm Cytoplasm Nucleus Nucleus

Caption: Putative mechanism of this compound-mediated antioxidant response via the Keap1-Nrf2 pathway.

Experimental Workflow: From In-Vitro Screening to In-Vivo Validation

A logical workflow for evaluating the antioxidant potential of ionones involves a multi-step process, starting with in-vitro screening and culminating in in-vivo validation.

Experimental Workflow start Start: Select this compound Isomers (α, β, γ) invitro In-Vitro Antioxidant Assays (DPPH, ABTS, FRAP) start->invitro ic50 Determine IC50 Values invitro->ic50 invivo_model Select Animal Model (e.g., Rats, Mice) ic50->invivo_model Based on potent in-vitro activity treatment Administer Ionones invivo_model->treatment biomarkers Measure In-Vivo Biomarkers - Antioxidant Enzymes (SOD, CAT, GPx) - Oxidative Stress Markers (MDA) - Non-enzymatic Antioxidants (GSH) treatment->biomarkers pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for Nrf2 activation) treatment->pathway_analysis data_analysis Data Analysis and Comparison biomarkers->data_analysis pathway_analysis->data_analysis conclusion Conclusion on Comparative Antioxidant Activity data_analysis->conclusion

Caption: A typical workflow for comparing the antioxidant activity of ionones.

Conclusion: A Promising Outlook with a Need for Further Comparative Research

The available evidence strongly suggests that ionones, particularly β-ionone, possess significant antioxidant properties that extend beyond simple free radical scavenging to the upregulation of the body's own defense mechanisms. This dual action makes them promising candidates for further investigation as therapeutic agents against conditions associated with oxidative stress.

However, to fully elucidate their comparative efficacy, further research is critically needed. Specifically, head-to-head in-vitro and in-vivo studies comparing α-, β-, and γ-ionone are required to establish a clear hierarchy of their antioxidant potential. Furthermore, more direct investigations into their interaction with the Keap1-Nrf2 pathway will provide a more complete understanding of their mechanism of action and pave the way for their potential application in drug development and functional foods. This guide serves as a foundational resource to stimulate and inform such future research endeavors.

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Ionone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of ionones, a group of fragrant substances found in various essential oils and foods, is crucial for quality control, flavor and fragrance profiling, and toxicological studies. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of their performance for ionone analysis, supported by experimental data and detailed methodologies.

While Gas Chromatography-Mass Spectrometry (GC-MS) is often considered the gold standard for volatile compounds like ionones due to its high separation efficiency and sensitive detection, High-Performance Liquid Chromatography (HPLC) presents a viable alternative, particularly for samples where non-volatile or thermally sensitive compounds are also of interest.[1] The selection between these two powerful techniques hinges on several factors, including the specific this compound isomers of interest, the complexity of the sample matrix, the required sensitivity, and the overall analytical workflow.[1]

Quantitative Performance Comparison

The following table summarizes the validation parameters for GC-MS and HPLC methods for the analysis of ionones and related terpene compounds from various studies. It is important to note that a direct, head-to-head cross-validation study for ionones was not found in the reviewed literature; therefore, the presented data is a compilation from separate studies.

Validation ParameterGC-MSHPLC
Linearity (R²) 0.9997 for β-ionone[2][3]Not explicitly stated for ionones, but generally high for terpenes.
Limit of Detection (LOD) 1.98 µg/L for β-ionone[2][3]7 to 205 ng/mL for various terpenes[4]
Limit of Quantification (LOQ) 6.53 µg/L for β-ionone[2][3]23 to 684 ng/mL for various terpenes[4]
Recovery 88%–114% for β-ionone[2][3]79-91% for various terpenes[4][5]
Precision (RSD) < 10% for β-ionone[2][3]< 10% for various terpenes[4][5]
Accuracy Not explicitly stated for β-ionone, but good recovery suggests high accuracy.< 10% for various terpenes[4][5]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are representative experimental protocols for the analysis of ionones by GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for β-Ionone in Water

This method is based on a liquid-liquid extraction (LLE) coupled with GC-MS.[2][3]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Adjust the pH of the water sample to 9.

  • Perform liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) for 8 minutes.

  • Collect the organic layer and concentrate it under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of solvent for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or similar.

  • Mass Spectrometer: Agilent 5975C MS detector or similar.

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40-450.

High-Performance Liquid Chromatography (HPLC) Protocol for Ionones

This protocol describes a reverse-phase HPLC method suitable for the analysis of α-ionone and β-ionone.[6][7]

1. Sample Preparation:

  • Dissolve the sample containing ionones in the mobile phase or a compatible solvent (e.g., acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: Newcrom R1 C18 column (4.6 x 150 mm, 5 µm) or equivalent.[6][7]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water. For MS compatibility, a small amount of formic acid (0.1%) should be added to both solvents.[1][6][7]

  • Elution Mode: Isocratic or gradient elution depending on the complexity of the sample.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Detection: UV detection at an appropriate wavelength (e.g., 220 nm) or MS detection.

Methodology Visualization

To better illustrate the analytical processes, the following diagrams outline the experimental workflow and the logical steps in cross-validating the two methods.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_HPLC HPLC Analysis cluster_DataAnalysis Data Analysis & Comparison Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration GCMS_Injection GC-MS Injection Filtration->GCMS_Injection HPLC_Injection HPLC Injection Filtration->HPLC_Injection GC_Separation GC Separation GCMS_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection GCMS_Data Data Acquisition MS_Detection->GCMS_Data Quantification Quantification GCMS_Data->Quantification LC_Separation LC Separation HPLC_Injection->LC_Separation UV_MS_Detection UV/MS Detection LC_Separation->UV_MS_Detection HPLC_Data Data Acquisition UV_MS_Detection->HPLC_Data HPLC_Data->Quantification Validation Method Validation Quantification->Validation Comparison Performance Comparison Validation->Comparison

Experimental workflow for cross-validation of GC-MS and HPLC methods.

Logical_Relationship Define Define Analytical Requirements Develop_GCMS Develop & Optimize GC-MS Method Define->Develop_GCMS Develop_HPLC Develop & Optimize HPLC Method Define->Develop_HPLC Validate_GCMS Validate GC-MS Method (Linearity, LOD, LOQ, etc.) Develop_GCMS->Validate_GCMS Validate_HPLC Validate HPLC Method (Linearity, LOD, LOQ, etc.) Develop_HPLC->Validate_HPLC Analyze_Samples Analyze Identical Samples by Both Methods Validate_GCMS->Analyze_Samples Validate_HPLC->Analyze_Samples Compare_Results Compare Quantitative Results (Statistical Analysis) Analyze_Samples->Compare_Results Select_Method Select Optimal Method Based on Data Compare_Results->Select_Method

Logical relationship of the cross-validation process.

Conclusion and Recommendations

Both GC-MS and HPLC are powerful and reliable techniques for the quantification of ionones.

GC-MS is generally the preferred method for the dedicated analysis of volatile compounds like ionones, offering excellent separation and definitive identification through mass spectrometry.[1] It is particularly well-suited for complex matrices where high selectivity is required.

HPLC emerges as a strong contender when the simultaneous analysis of ionones and non-volatile or thermally labile compounds is necessary.[1] This can lead to a more streamlined laboratory workflow, potentially reducing analysis time and costs.

Ultimately, the choice of technique should be guided by the specific analytical needs, the nature of the sample, and the available instrumentation. For comprehensive characterization and trace-level quantification of ionones, a validated GC-MS method is often the benchmark. However, for high-throughput screening or when a broader range of analytes needs to be covered in a single run, a well-validated HPLC method can be a highly efficient alternative. To ensure data equivalency and reliability, a cross-validation approach, where the same set of samples is analyzed by both techniques, is highly recommended.

References

A Comparative Guide to Ionone Extraction Techniques for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of ionones is a critical step in various applications, from flavor and fragrance formulation to pharmaceutical research. This guide provides an objective comparison of different extraction techniques for ionones, supported by available experimental data and detailed methodologies.

Quantitative Comparison of Ionone Extraction Techniques

The selection of an appropriate extraction method for ionones depends on several factors, including the matrix from which they are being extracted, the desired purity and yield, and the available resources. The following table summarizes quantitative data from various studies on different extraction techniques. It is important to note that a direct comparison is challenging due to the variety of source materials and experimental conditions.

Extraction TechniqueMatrixThis compound(s) AnalyzedExtraction TimeYield/ConcentrationPurityKey Parameters
Solvent Extraction Fermentation Brothβ-iononeNot specified>99.9% recoveryNot specifiedSolvent: 2-methyl-2-butanol, 1-pentanol, etc.[1]
Osmanthus fragrans flowersβ-ionone, LinaloolShorter than conventional methodsEfficient extractionNot specifiedSolvent: 1-ethyl-3-methylimidazolium (B1214524) methylphosphonate[2]
Steam Distillation Rose petalsRose oil (containing ionones)1.5 - 6 hours0.024% - 0.1%Not specifiedMass of petals, distillation time[3][4]
Supercritical Fluid Extraction (SFE) Salvia officinalisEssential oil (containing ionones)4 hoursYield increases with pressureNot specifiedPressure: 80-300 bar, Temperature: 40°C, CO2 flow rate[5]
Microwave-Assisted Extraction (MAE) Nannochloropsis sp. (microalgae)Lipids (potential source of ionones)30 min16.1% lipid yieldNot specifiedSolid loading: 5% (w/v), Temperature: 100°C, Solvent: 10% (w/v) brine[6]
Ultrasound-Assisted Extraction (UAE) Haskap BerriesAnthocyanins (as a proxy for bioactive compounds)10 min19.8 mg/g dmNot specifiedTemperature: 75°C, Solvent/sample ratio: 50.4 mL/g, 90% water in DES[7]
Headspace Solid-Phase Microextraction (HS-SPME) Wineα-ionone, β-ionone45 min (adsorption)α-ionone: High (for analysis)Fiber: DVB/C-WR/PDMS, Temperature: 50°C[8][9]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing extraction techniques. Below are protocols for some of the key methods discussed.

Solvent Extraction from Fermentation Broth for β-ionone

This protocol is based on an in-situ product recovery approach from a fermentation broth.

Materials and Equipment:

  • Fermentation broth containing β-ionone

  • Selected solvent (e.g., 2-methyl-2-butanol, 1-pentanol, dodecane)[1]

  • Liquid-liquid extractor (e.g., FLASH3 unit)[1]

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • The fermentation broth is continuously fed into a liquid-liquid extraction unit.[1]

  • The selected organic solvent is introduced into the extractor in a counter-current flow.

  • The solvent-to-feed ratio is optimized to achieve maximum recovery of β-ionone (e.g., until >99.9% recovery is achieved).[1]

  • The organic phase, now containing the extracted β-ionone, is collected.

  • The solvent is then evaporated using a rotary evaporator to concentrate the β-ionone.

  • Further purification can be performed using techniques like distillation.

Steam Distillation of Essential Oils from Plant Material

This is a classic method for extracting volatile compounds like ionones from plant matrices.

Materials and Equipment:

  • Fresh or dried plant material (e.g., rose petals)[4]

  • Steam distillation apparatus (still, condenser, collection flask)

  • Heating source

Procedure:

  • Place the plant material into the still. For example, 30-50g of dried rose petals.[4]

  • Add water to the still, or generate steam in a separate vessel that is then passed through the plant material.

  • Heat the still to boil the water and generate steam.

  • The steam passes through the plant material, volatilizing the ionones and other essential oil components.

  • The steam and essential oil vapor mixture is then passed through a condenser to cool and liquefy.

  • The condensate, a mixture of water and essential oil, is collected in a flask.

  • Due to their immiscibility, the essential oil will form a separate layer from the water and can be physically separated. The extraction time can be around 6 hours.[4]

Headspace Solid-Phase Microextraction (HS-SPME) for Analysis of Ionones in Wine

HS-SPME is a solvent-free technique primarily used for sample preparation for chromatographic analysis.

Materials and Equipment:

  • Wine sample

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/C-WR/PDMS)[9]

  • Heated agitator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Place a specific volume of the wine sample (e.g., 20 mL) into a headspace vial.[9]

  • Add a salt, such as NaCl (e.g., 4 g), to the vial to increase the volatility of the analytes.[9]

  • Seal the vial and place it in a heated agitator at a controlled temperature (e.g., 50°C).[9]

  • Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 45 minutes) to allow for the adsorption of volatile compounds, including ionones.[9]

  • Retract the fiber and immediately insert it into the injection port of a GC-MS for thermal desorption and analysis.

Visualizing Extraction Workflows and Comparisons

To better understand the processes and their relative merits, the following diagrams were generated using Graphviz.

G General Experimental Workflow for this compound Extraction cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Analysis Start Plant Material / Fermentation Broth Grinding Grinding / Homogenization Start->Grinding Extraction Extraction (e.g., Solvent, Steam, SFE, MAE, UAE) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration SolventRemoval Solvent Removal (Evaporation) Filtration->SolventRemoval Purification Purification (e.g., Distillation, Chromatography) SolventRemoval->Purification Analysis Analysis (GC-MS, HPLC) Purification->Analysis

Caption: General workflow for this compound extraction from a biological matrix.

G Comparison of Key Performance Indicators for this compound Extraction Techniques cluster_performance Performance Metrics Technique Extraction Technique Yield Yield Technique->Yield High (SFE, MAE) Moderate (Solvent) Low (Steam) Purity Purity Technique->Purity High (SFE, HS-SPME) Variable (Others) Time Extraction Time Technique->Time Fast (MAE, UAE) Moderate (SFE, Solvent) Slow (Steam) Solvent Solvent Consumption Technique->Solvent None (HS-SPME) Low (SFE, MAE, UAE) High (Solvent, Steam) Energy Energy Consumption Technique->Energy High (SFE, MAE) Moderate (UAE) Low (Solvent, Steam)

Caption: Relative comparison of performance for different this compound extraction techniques.

References

A Comparative Genomic Guide to Ionone Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ionone biosynthesis across different plant species, supported by experimental data. It delves into the genetic basis, enzymatic activity, and resultant volatile production, offering a comprehensive resource for understanding and manipulating this crucial metabolic pathway.

The Core Pathway: From Carotenoids to Aroma

Ionones, particularly β-ionone, are C13-norisoprenoid volatile compounds responsible for the characteristic floral and fruity scents of many plants.[1][2][3][4] Their biosynthesis originates from the oxidative cleavage of carotenoids, primarily β-carotene. This critical step is catalyzed by a class of non-heme iron enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[1][2][3][4]

The CCD gene family is diverse and has been categorized into several subfamilies, including CCD1, CCD4, CCD7, CCD8, and nine-cis-epoxycarotenoid dioxygenases (NCEDs).[2][5] Of these, the CCD1 and CCD4 subfamilies are primarily responsible for the production of β-ionone through the cleavage of β-carotene at the 9,10 and 9',10' positions.[1][2][5] While CCD1 enzymes are typically located in the cytoplasm, CCD4 enzymes are found in the plastids.[6]

Ionone_Biosynthesis_Pathway cluster_plastid_ccd4 Plastid (alternative) β-carotene β-carotene β-carotene_cyto β-carotene_cyto β-carotene->β-carotene_cyto Transport β-carotene_plastid β-carotene β-ionone_plastid β-ionone β-carotene_plastid->β-ionone_plastid 9,10 (9',10') cleavage CCD4 CCD4 CCD4->β-carotene_plastid

Comparative Analysis of this compound Biosynthesis Across Species

The production of ionones varies significantly among plant species, influenced by the expression levels of CCD genes, the availability of carotenoid substrates, and the kinetic properties of the CCD enzymes. Below is a comparative summary of key data from several well-studied species.

Quantitative Comparison of this compound Production
Plant SpeciesCultivar/VarietyTissueβ-ionone Concentrationα-ionone ConcentrationReference
Osmanthus fragrans 'Yingui'Petals35.59% of total floral scent7.7% of total floral scent[7]
'Dangui'Petals0.61% of total floral scent0.98% of total floral scent[7]
'Houban Yingui'Flowers (Control)38.98% of aroma-active compounds4.64% of aroma-active compounds
'Houban Yingui'Flowers (Low Temp.)57.65% of aroma-active compounds10.48% of aroma-active compounds
Petunia hybrida Mitchell (W115)FlowersEmission parallels PhCCD1 expressionNot reported[8][9]
Rosa damascena Not specifiedEssential Oil0.03% of oilNot specified[10]

Note: Data presented as a percentage of total volatiles or aroma-active compounds reflects the relative abundance and may not directly correlate with absolute concentrations.

Comparative Expression of CCD1 and CCD4 Genes
Plant SpeciesGeneTissue with Highest ExpressionRelative Expression LevelReference
Petunia hybrida PhCCD1Corolla~0.04% of total RNA[8]
Osmanthus fragrans OfCCD1 & OfCCD4Petals ('Yingui' > 'Dangui')Significantly higher in 'Yingui'[7]
Dendrobium officinale DoCCD1Abundantly in various tissuesHigh[3][4][11]
Prunus persica (Peach) PpCCD4Fruit (White-fleshed)Correlates with norisoprenoid levels[1]
Cucumis melo (Melon) CmCCD1FruitIncreases with ripening[2]
Comparative Enzyme Kinetics of Plant CCD1s
Plant SpeciesEnzymeSubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (mM-1s-1)Reference
Olea europaea OeCCD1β-apo-8'-carotenal0.822.303.354.09[5]
Ipomoea nil InCCD1β-apo-8'-carotenal0.691.221.822.64[5]
Morus notabilis MnCCD1β-apo-8'-carotenal0.8372.5Not ReportedNot Reported[12]

Note: 1 U is defined as the amount of enzyme required to catalyze the formation of 1 nmol of β-ionone per minute.

Experimental Protocols

Quantification of Ionones by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of plant volatiles, including ionones.

GCMS_Workflow cluster_sampling Sample Collection & Extraction cluster_analysis GC-MS Analysis Plant_Tissue Plant Tissue (e.g., petals) HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Plant_Tissue->HS_SPME GC_Injection GC Injection Port (Thermal Desorption) HS_SPME->GC_Injection GC_Column Gas Chromatography Column (e.g., DB-5MS) GC_Injection->GC_Column MS_Detector Mass Spectrometer (Detection & Identification) GC_Column->MS_Detector Data_Analysis Data Analysis (Quantification) MS_Detector->Data_Analysis

Methodology:

  • Sample Preparation:

    • Excise a known weight of fresh plant tissue (e.g., 1-2 g of petals) and place it in a sealed headspace vial.

    • For dynamic headspace sampling, enclose the plant part in a collection chamber and draw air through a sorbent trap.

  • Volatile Collection (HS-SPME):

    • Expose a solid-phase microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60°C).

  • GC-MS Analysis:

    • Injection: Insert the SPME fiber into the heated injection port of the gas chromatograph for thermal desorption of the volatiles.

    • Gas Chromatography:

      • Column: Use a non-polar or semi-polar capillary column (e.g., DB-5MS, HP-5MS).

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Program: A typical temperature program starts at a low temperature (e.g., 40-50°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 250-280°C).

    • Mass Spectrometry:

      • Ionization: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 450.

      • Identification: Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and spectral libraries (e.g., NIST).

    • Quantification: Generate a standard curve using known concentrations of authentic β-ionone and α-ionone to calculate the absolute concentrations in the samples.

Heterologous Expression and Enzymatic Assay of CCDs

This protocol describes the expression of plant CCD genes in E. coli and the subsequent in vitro characterization of the enzyme activity.

CCD_Expression_Assay cluster_expression Heterologous Expression cluster_assay Enzyme Assay Cloning Clone CCD cDNA into Expression Vector (e.g., pGEX) Transformation Transform into E. coli (e.g., BL21(DE3)) Cloning->Transformation Induction Induce Protein Expression (e.g., with IPTG) Transformation->Induction Purification Purify Recombinant Protein (e.g., GST-tag affinity chromatography) Induction->Purification Reaction_Setup Set up Reaction Mixture: - Purified CCD enzyme - Substrate (e.g., β-carotene) - Buffer Purification->Reaction_Setup Incubation Incubate at Optimal Temperature and Time Reaction_Setup->Incubation Extraction Extract Products (e.g., with ethyl acetate) Incubation->Extraction Analysis Analyze Products by GC-MS or HPLC Extraction->Analysis

Methodology:

  • Gene Cloning and Plasmid Construction:

    • Amplify the full-length coding sequence of the target CCD gene from plant cDNA.

    • Clone the PCR product into an E. coli expression vector, such as pGEX or pET, often with an affinity tag (e.g., GST or His-tag) for purification.

  • Heterologous Expression in E. coli:

    • Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the bacterial culture to an optimal density (OD600 of 0.6-0.8).

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-28°C) for several hours to overnight.

  • Protein Purification:

    • Harvest the bacterial cells by centrifugation and lyse them by sonication or enzymatic methods.

    • Purify the recombinant CCD protein from the soluble fraction using affinity chromatography corresponding to the tag (e.g., glutathione-sepharose for GST-tagged proteins).

  • Enzymatic Assay:

    • Prepare a reaction mixture containing the purified CCD enzyme, the carotenoid substrate (e.g., β-carotene or β-apo-8'-carotenal) solubilized with a detergent (e.g., Tween 20), and a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0).

    • Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding an organic solvent (e.g., ethanol (B145695) or ethyl acetate).

    • Extract the reaction products with an organic solvent.

    • Analyze the products by GC-MS or HPLC to identify and quantify the ionones produced.

    • Determine kinetic parameters (Km and Vmax) by varying the substrate concentration and measuring the initial reaction rates.

Concluding Remarks

The comparative genomic analysis of this compound biosynthesis reveals a conserved yet diverse pathway across the plant kingdom. The expression patterns of CCD1 and CCD4 genes are key determinants of this compound production, with tissue- and species-specific variations. Furthermore, the enzymatic properties of CCD proteins contribute to the final profile of emitted volatiles. The provided data and protocols offer a foundation for further research into the regulation of this pathway and its potential for metabolic engineering to enhance desirable flavor and fragrance profiles in various plant species.

References

The Validation of Ionone as a Biomarker for Fruit Quality: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aroma of fresh fruit is a key indicator of its quality and ripeness, influencing consumer preference and acceptance. Among the complex array of volatile organic compounds (VOCs) that constitute a fruit's aroma, β-ionone, a C13-norisoprenoid derived from carotenoid degradation, has emerged as a significant biomarker.[1][2][3] Its characteristic floral and fruity scent, perceptible even at very low concentrations, makes it a critical component of the aroma profile in numerous fruits such as raspberries, peaches, and tomatoes.[1][4][5] This guide provides an objective comparison of ionone against other fruit quality markers, supported by experimental data and detailed methodologies, to assist researchers in its validation and application.

This compound vs. Alternative Quality Biomarkers: A Comparative Analysis

The quality of fruit is a multifaceted attribute determined by a combination of physical, chemical, and sensory characteristics. While this compound serves as a potent indicator of aroma and flavor development, a comprehensive assessment of fruit quality necessitates its comparison with other established biomarkers and physicochemical parameters.

Table 1: Comparison of this compound with Other Fruit Quality Markers

Biomarker/ParameterPrincipleAdvantagesLimitations
β-Ionone A volatile organic compound contributing to floral and fruity aroma, produced from the degradation of β-carotene.[1]Highly correlated with aroma perception and ripeness in specific fruits.[4][5] Low odor threshold makes it impactful even at low concentrations. Can be measured non-destructively from headspace.Concentration varies significantly between cultivars and is not a universal marker for all fruits.[1][2] Requires sensitive analytical equipment (GC-MS).
Total Soluble Solids (TSS) Measures the concentration of dissolved sugars (primarily sucrose, fructose, glucose) in the fruit juice, expressed in °Brix.[6]Strong correlation with sweetness, a primary driver of consumer acceptance.[5] Simple and rapid measurement with a refractometer.Does not account for the balance of sweetness and acidity. Can be influenced by non-sugar soluble compounds.
Titratable Acidity (TA) Measures the total concentration of acids (e.g., citric, malic acid) in the fruit juice.Crucial for the perception of tartness and flavor balance. The TSS/TA ratio is a widely used maturity index.[6]Does not identify specific acids, which may have different sensory impacts. Measurement is destructive.
Firmness Measures the force required to penetrate the fruit flesh, indicating textural properties and ripeness.A key indicator of harvest maturity, shelf-life, and consumer handling tolerance. Can be measured with a simple penetrometer.Destructive testing is often required for accuracy. Varies across the fruit surface.
Other Volatile Compounds (e.g., Esters, Aldehydes) Various compounds contributing to the overall aroma profile (e.g., "green" notes from aldehydes, "fruity" notes from esters).[2][7]Provide a more complete picture of the aroma profile. Can be used to differentiate between cultivars.[7]The sheer number and complexity of volatiles can make data interpretation challenging. Requires sophisticated analytical techniques.

Quantitative Data Presentation

The concentration of β-ionone and its correlation with other quality parameters can vary significantly with the fruit's genetic makeup and stage of ripeness. The following tables summarize representative data from studies on raspberry and peach, two fruits where this compound is a well-established aroma component.

Table 2: Evolution of β-Ionone and Other Quality Parameters During Raspberry Ripening

Ripening Stageβ-Ionone (µg/kg)α-Ionone (µg/kg)Total Soluble Solids (°Brix)Titratable Acidity (% malic acid)
UnripeLow / Not DetectedIncreases slightly7.52.5
RipeIncreases significantly (cultivar dependent)[1][8][9]Increases slightly[1][8][9]10.21.8
Over-ripeMay decreaseStable or slight decrease10.01.6
Data synthesized from literature.[1][8][9] Absolute concentrations are highly dependent on cultivar and analytical method.

Table 3: Key Aroma Compounds in Different Peach Cultivars

Cultivarβ-Ionone (Relative Abundance %)Dihydro-β-ionone (Relative Abundance %)γ-Decalactone (Relative Abundance %)Sensory Profile
'Wanhujing'Key contributor1.488HighSweet, Floral
'Ruipan-19'Lower contribution0.104ModerateFruity, Green
'Yuandong'Key contributorModerateHighFloral, Fruity
Data adapted from a comparative study on peach volatiles.[4] β-ionone was identified as a key compound for distinguishing between cultivars.

Experimental Protocols

Accurate validation of this compound as a biomarker requires standardized and reproducible experimental protocols. The following sections detail the methodologies for the analysis of volatile compounds and other key fruit quality parameters.

Protocol 1: Analysis of this compound and Other Volatiles by HS-SPME-GC-MS

This method is widely used for the extraction and analysis of volatile compounds from a fruit matrix.[10][11][12][13]

1. Sample Preparation:

  • Select representative fruits, free from defects.
  • Homogenize a known weight of fruit tissue (e.g., 5 g) in a blender. To prevent enzymatic degradation, samples can be flash-frozen in liquid nitrogen before grinding.[13]
  • Transfer the homogenate to a 20 mL headspace vial.
  • Add a saturated solution of NaCl (e.g., 1-2 g) to the vial to increase the ionic strength of the matrix, which enhances the release of volatile compounds.[10][13]
  • Seal the vial immediately with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Place the vial in a heating block or water bath and allow it to equilibrate at a set temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) with agitation.[10][14]
  • Expose a pre-conditioned SPME fiber (e.g., 65 µm PDMS/DVB) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.[11]
  • The choice of fiber coating depends on the polarity of the target analytes. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatiles.[10]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Immediately after extraction, insert the SPME fiber into the heated injection port (e.g., 250°C) of the GC-MS system for thermal desorption of the analytes (e.g., for 5 minutes) in splitless mode.[13]
  • Separate the volatile compounds on a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  • Use a temperature program to elute the compounds, for example: start at 40°C for 2 minutes, then ramp to 250°C at a rate of 5°C/minute.
  • The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.[11]
  • Identify compounds by comparing their mass spectra with those in a spectral library (e.g., NIST) and by comparing their retention indices with those of authentic standards.
  • Quantify compounds using an internal or external standard method.

Protocol 2: Measurement of Total Soluble Solids (TSS)

1. Sample Preparation:

  • Extract the juice from the fruit sample. This can be done by pressing the fruit or by homogenizing the flesh and then centrifuging or filtering to obtain clear juice. 2. Measurement:
  • Calibrate a digital or handheld refractometer with deionized water to a zero reading.
  • Place a few drops of the clear fruit juice onto the prism of the refractometer.
  • Read the value displayed on the scale, which represents the TSS in °Brix.
  • If the measurement is not performed at the standard temperature (usually 20°C), apply a temperature correction.

Protocol 3: Measurement of Titratable Acidity (TA)

1. Sample Preparation:

  • Pipette a known volume or weigh a known mass of clear fruit juice (e.g., 5 mL) into a beaker.
  • Dilute the juice with a known volume of deionized water (e.g., 50 mL) to facilitate the observation of the endpoint. 2. Titration:
  • Add 2-3 drops of phenolphthalein (B1677637) indicator to the diluted juice.
  • Titrate the sample with a standardized solution of sodium hydroxide (B78521) (NaOH, e.g., 0.1 N) while continuously stirring until a faint pink color persists for at least 30 seconds. This indicates the endpoint (pH ~8.2).
  • Alternatively, use a pH meter and titrate to a fixed endpoint of pH 8.2 for more accurate results, especially with colored juices. 3. Calculation:
  • Record the volume of NaOH used.
  • Calculate the TA as a percentage of the predominant acid in the fruit (e.g., citric acid for citrus fruits, malic acid for apples and stone fruits).

Mandatory Visualizations

The following diagrams illustrate the key biological pathway for this compound synthesis and a typical workflow for its validation as a quality biomarker.

Experimental_Workflow cluster_sampling 1. Fruit Sampling cluster_analysis 2. Physicochemical & Volatile Analysis cluster_data 3. Data Analysis & Validation Sampling Select fruits at different ripening stages TSS TSS Measurement (Refractometry) Sampling->TSS TA TA Measurement (Titration) Sampling->TA Firmness Firmness Measurement (Penetrometer) Sampling->Firmness Volatiles Volatile Analysis (HS-SPME-GC-MS) Sampling->Volatiles Correlation Correlational Analysis (e.g., Pearson, PCA) TSS->Correlation TA->Correlation Firmness->Correlation Quantification Quantify β-ionone and other key compounds Volatiles->Quantification Quantification->Correlation Validation Validate this compound as Biomarker Correlation->Validation

References

A Comparative Guide to Inter-Laboratory Ionone Analysis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methodologies for the quantification of ionones, a class of fragrance compounds found in various natural and commercial products. Due to the absence of a formal, large-scale inter-laboratory comparison study specifically for ionone analysis in the public domain, this document focuses on comparing the prevalent analytical techniques reported in scientific literature. The information presented is synthesized from multiple studies to offer insights into the performance and application of these methods, thereby aiding laboratories in methodology selection and internal validation.

Ionones, including α-ionone and β-ionone, are significant contributors to the aroma of fruits, flowers, and wines.[1][2] Their accurate quantification is crucial for quality control in the food and fragrance industries, as well as for research in plant biology and metabolic engineering.[1][3] The most frequently employed methods for this compound analysis are based on chromatographic separation coupled with mass spectrometric detection.

Comparison of Common Analytical Methods

The primary techniques for this compound analysis involve Gas Chromatography-Mass Spectrometry (GC-MS), often with a headspace solid-phase microextraction (HS-SPME) sample preparation step, and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4][5]

Analytical MethodSample MatrixTypical Concentration Range / Limit of Detection (LOD)Key Advantages
HS-SPME-GC-MS Wine, Essential Oils, Plant Headspace5]High sensitivity for volatile compounds, minimal sample preparation.[1][5]
GC-MS VariousNot explicitly stated in reviewed literature, but generally offers trace-level detection.[6]Robust, high-resolution separation, extensive spectral libraries for identification.[6][7]
LC-MS Biological SamplesNot explicitly stated in reviewed literature for ionones.Suitable for less volatile or thermally labile compounds.[4]

Experimental Protocols

Detailed experimental protocols are essential for reproducible and comparable results. Below are generalized methodologies for the most common this compound analysis techniques based on published literature.

1. Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is widely used for the analysis of volatile organic compounds (VOCs), including ionones, in various matrices such as wine and plant materials.[1][5]

  • Sample Preparation: A sample (e.g., wine, essential oil) is placed in a sealed vial. For solid samples, a liquid phase may be added. The vial is then heated to a specific temperature to allow volatile compounds to partition into the headspace.

  • Extraction: An SPME fiber coated with a specific stationary phase is exposed to the headspace of the sample for a defined period to adsorb the volatile analytes.

  • Desorption and Analysis: The SPME fiber is then inserted into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column.

  • Separation: The analytes are separated based on their boiling points and interaction with the stationary phase of the GC column.

  • Detection: The separated compounds are introduced into a mass spectrometer for detection and quantification. The mass spectrometer is often operated in selected ion monitoring (SIM) mode for enhanced sensitivity.[6]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying compounds in a mixture.[8]

  • Sample Preparation: Samples may be extracted using a suitable solvent. The extract is then concentrated to an appropriate volume.

  • Injection: A small volume of the sample extract is injected into the GC.

  • Separation: The separation process is similar to that described for HS-SPME-GC-MS.

  • Detection: Mass spectrometry is used for the detection and identification of the separated compounds.[7]

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an alternative technique, particularly for compounds that are not sufficiently volatile for GC analysis.[4]

  • Sample Preparation: Samples are typically dissolved in a suitable solvent compatible with the mobile phase.

  • Injection: A defined volume of the sample solution is injected into the HPLC system.

  • Separation: The sample is passed through a column packed with a stationary phase. A liquid mobile phase is pumped through the column to elute the compounds at different rates based on their affinity for the stationary and mobile phases.

  • Detection: The eluent from the column is introduced into a mass spectrometer for detection and quantification.[4]

Visualizing Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for HS-SPME-GC-MS and a general GC-MS analysis.

HS_SPME_GC_MS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Sample in Vial Heating Heating & Equilibration Sample->Heating SPME_Exposure SPME Fiber Exposure Heating->SPME_Exposure Desorption Thermal Desorption in GC Inlet SPME_Exposure->Desorption GC_Separation GC Separation Desorption->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: HS-SPME-GC-MS workflow for volatile this compound analysis.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Extraction Solvent Extraction Concentration Concentration Extraction->Concentration Injection GC Injection Concentration->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General workflow for GC-MS analysis of ionones.

Recommendations for Inter-Laboratory Consistency

  • Standardized Protocols: Adopting and rigorously documenting standardized operating procedures (SOPs) for sample preparation, instrument parameters, and data analysis is critical.

  • Certified Reference Materials (CRMs): The use of CRMs for ionones, when available, is highly recommended for calibration and quality control to ensure the accuracy of measurements.

  • Proficiency Testing: Participation in general proficiency testing schemes for volatile organic compounds in relevant matrices can provide valuable external validation of a laboratory's analytical performance.

  • Method Validation: Each laboratory should thoroughly validate its chosen method for this compound analysis, establishing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

By understanding the nuances of different analytical techniques and implementing robust quality control measures, the scientific community can move towards more comparable and reliable data in the analysis of ionones.

References

A Comparative Sensory Analysis of Ionone Enantiomers: Unraveling Olfactory Perception

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the stereochemistry of scent, this guide provides a comparative sensory analysis of ionone enantiomers, offering researchers, scientists, and drug development professionals a comprehensive overview of their distinct olfactory properties. Supported by experimental data, this guide details the methodologies for sensory evaluation and explores the underlying signaling pathways that govern our perception of these chiral molecules.

The human olfactory system exhibits a remarkable ability to distinguish between stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements. This compound enantiomers, chiral molecules known for their characteristic violet and woody scents, serve as a classic example of this stereochemical specificity in olfaction. The subtle difference in the three-dimensional structure between the (R)- and (S)-enantiomers of ionones can lead to profound differences in their perceived odor, a phenomenon that has significant implications for the fragrance, food, and pharmaceutical industries.

Quantitative Sensory Data of this compound Enantiomers

The olfactory perception of this compound enantiomers is characterized by distinct odor thresholds and descriptors. The following table summarizes the quantitative data from various sensory analysis studies.

EnantiomerOdor Threshold (ppb)Odor Description
α-Ionone
(R)-(+)-α-Ionone0.03 - 0.525[1]Violet-like, fruity, raspberry-type, floral, strong impact.[1]
(S)-(-)-α-Ionone20 - 40[1]Woody, cedarwood-type.[1]
γ-Ionone
(S)-(+)-γ-IononeLower than (R)-enantiomer (qualitative)Linear, very pleasant, floral, green, woody odor with a very natural violet tonality; the most powerful and pleasant isomer.[2]
(R)-(-)-γ-IononeHigher than (S)-enantiomer (qualitative)Weak green, fruity, pineapple-like odor with metallic aspects, quite different from the typical this compound odor.[2]
β-Ionone 0.007 (in water), 0.09 (in model wine solution)[3][4]Warm woodiness, berry undertones, and violet florals.[3]

Note: Olfactory threshold ratios for α-ionone enantiomers have been shown to vary among individuals by 3-4 orders of magnitude, suggesting genetic differences in olfactory receptor expression.[1][5]

Experimental Protocols

The sensory analysis of this compound enantiomers relies on precise and controlled methodologies to quantify and describe their olfactory characteristics. The following are detailed protocols for key experiments cited in the literature.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a sample.[6][7] It combines the separation capabilities of gas chromatography with human sensory perception.

Objective: To separate and identify the specific odor characteristics of individual this compound enantiomers.

Methodology:

  • Sample Preparation: Dilute the this compound enantiomer samples to an appropriate concentration in a suitable solvent (e.g., ethanol).

  • Injection: Inject a small volume of the prepared sample into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas through a chiral capillary column. The enantiomers are separated based on their differential interaction with the chiral stationary phase of the column. An octakis(2,3-di-O-pentyl-6-O-methyl)-γ-cyclodextrin is an example of a chiral selector used for α-ionone enantioselective analysis.[8][9]

  • Detection and Olfactory Assessment: The column effluent is split between a chemical detector (e.g., mass spectrometer) for compound identification and an olfactometry port. A trained sensory panelist sniffs the effluent from the olfactometry port and records the odor description and intensity at specific retention times.

  • Data Analysis: The data from the chemical detector and the sensory panel are combined to create an aromagram, which correlates specific chemical compounds with their perceived odors.

Sensory Threshold Determination

Psychophysical methods are employed to determine the detection and recognition thresholds of odorants.[5]

Objective: To determine the lowest concentration at which an this compound enantiomer can be detected (detection threshold) and recognized (recognition threshold).

Methodology:

  • Panelist Selection and Training: Select a panel of trained assessors. Screen panelists for their sensitivity to the specific odorants being tested.

  • Sample Preparation: Prepare a series of dilutions of the this compound enantiomer in an odorless solvent (e.g., water or mineral oil) using a geometric progression (e.g., 1:2 or 1:3 dilutions).

  • Presentation Method: Utilize a forced-choice presentation method, such as the three-alternative forced-choice (3-AFC) method. In each trial, present the panelist with three samples, two of which are blanks (solvent only) and one contains the diluted odorant.

  • Task: The panelist's task is to identify the sample that is different from the other two.

  • Threshold Calculation: The individual threshold is typically defined as the concentration at which the panelist can correctly identify the odorant with a certain probability (e.g., 50% above chance). The group threshold is the geometric mean of the individual thresholds.

Visualizing the Process and Pathways

To better understand the experimental process and the biological mechanisms of olfactory perception, the following diagrams illustrate the key workflows and signaling pathways.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Sensory Analysis cluster_gco GC-Olfactometry cluster_threshold Threshold Determination cluster_data Data Interpretation This compound This compound Enantiomer Sample Dilution Serial Dilution This compound->Dilution GC Gas Chromatography (Chiral Column) Dilution->GC AFC 3-Alternative Forced-Choice Dilution->AFC MS Mass Spectrometry GC->MS Identification O Olfactometry Port GC->O Odor Assessment Aromagram Aromagram Generation MS->Aromagram O->Aromagram ThresholdCalc Threshold Calculation AFC->ThresholdCalc

Experimental workflow for comparative sensory analysis.

The perception of different this compound enantiomers is thought to be mediated by distinct olfactory receptors, leading to the activation of specific signaling cascades within olfactory sensory neurons.

Signaling_Pathway cluster_receptor Olfactory Receptor Binding cluster_neuron Olfactory Sensory Neuron R_this compound (R)-Ionone OR_R Olfactory Receptor (Type A) R_this compound->OR_R S_this compound (S)-Ionone OR_S Olfactory Receptor (Type B) S_this compound->OR_S G_Protein_R G-protein (Golf) OR_R->G_Protein_R G_Protein_S G-protein (Golf) OR_S->G_Protein_S AC Adenylyl Cyclase G_Protein_R->AC G_Protein_S->AC cAMP cAMP AC->cAMP CNG Cyclic Nucleotide- Gated Ion Channel cAMP->CNG Ca_Influx Ca²⁺/Na⁺ Influx CNG->Ca_Influx Depolarization Depolarization Ca_Influx->Depolarization Signal Signal to Brain Depolarization->Signal

Proposed olfactory signaling pathway for this compound enantiomers.

Conclusion

The comparative sensory analysis of this compound enantiomers clearly demonstrates the high degree of stereoselectivity of the human olfactory system. The significant differences in odor thresholds and qualitative descriptors between (R)- and (S)-enantiomers underscore the importance of chiral recognition at the molecular level. Studies suggest that this discrimination begins with the binding of enantiomers to specific, and likely different, olfactory receptors.[5] For instance, β-ionone has been shown to activate the olfactory receptor OR51E2, triggering downstream signaling events.[10][11] The large inter-individual variability in sensitivity to α-ionone enantiomers further suggests a genetic basis for the expression of these specific olfactory receptors within the human population.[5] Understanding these structure-activity relationships is crucial for the development of novel fragrances and flavorings, as well as for elucidating the fundamental mechanisms of chemosensation. Further research, combining sensory analysis with molecular modeling and genetic studies, will continue to unravel the complexities of how we perceive the chemical world around us.

References

A Comparative Flavor Profile Study: Ionones vs. Damascones

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of flavor and fragrance chemistry, the rose ketones, a group that includes both ionones and damascones, represent a cornerstone for creating compelling sensory experiences. Both compound families are derived from the degradation of carotenoids and share a related chemical backbone, yet they elicit distinct and nuanced flavor and aroma profiles.[1][2] This guide provides a comparative analysis of ionones and damascones, offering quantitative data, detailed experimental protocols, and a visual representation of analytical workflows for researchers, scientists, and professionals in drug development and flavor science.

Chemical Structure and Overview

Ionones and damascones are C13-norisoprenoid ketones. The core structural difference lies in the position of the double bond within the cyclohexyl ring and the arrangement of the enone side chain. These subtle structural variations are responsible for their significantly different sensory perceptions.

Ionones are characterized by a trimethylcyclohexenyl ring and a butenone side chain. The most common isomers are alpha-, beta-, and gamma-ionone, each with a unique aroma profile.[1] Beta-ionone, for instance, is a significant contributor to the aroma of roses and is found in various fruits and vegetables.[2]

Damascones also possess a trimethylcyclohexyl ring, but the arrangement of the double bonds and the ketone group in the side chain differs from that of ionones. Alpha-, beta-, and delta-damascone (B1588474) are notable isomers.[2] They are powerful aroma compounds often associated with rose, apple, and blackcurrant notes.

Comparative Flavor and Aroma Profiles

The flavor profiles of ionones and damascones are complex and multifaceted, with each isomer offering a unique sensory experience. Damascones are generally considered to be more powerful and diffusive than ionones.

Quantitative Sensory Data

The following tables summarize the reported odor thresholds and qualitative flavor descriptors for various ionone and damascone (B1235705) isomers. Odor threshold is a critical measure of the potency of an aroma compound.

CompoundOdor Threshold (in water, ppb)Flavor/Aroma DescriptionCitations
α-Ionone 0.03 - 328Violet-like, fruity, raspberry-like, flowery, woody, cedarwood-like.[1]
β-Ionone 0.007Sweet, floral, violet-like, with subtle woody or cedar notes. A significant contributor to the aroma of roses.[3][4]
γ-Ionone 0.07 - 11Weak green, fruity, pineapple-like with metallic aspects; also described as having a very natural violet tonality.[1]
α-Damascone 1.5 - 100Reminiscent of rose petals, with apple and fruity notes. Can have woody, camphorous, and musty undertones.[1]
β-Damascone 0.05Fruity, floral with notes of blackcurrant, plum, rose, and honey.[4]
δ-Damascone Not widely reportedFruity, powerful, with aspects of blackcurrant and rose.[2]

Experimental Protocols

To objectively quantify and compare the flavor profiles of ionones and damascones, rigorous analytical and sensory evaluation methods are employed.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a sample.

Methodology:

  • Sample Preparation:

    • For analysis of pure compounds, create dilute solutions of this compound and damascone isomers in an appropriate solvent (e.g., ethanol (B145695) or water) at concentrations suitable for sensory detection.

    • For analysis in a food matrix (e.g., wine, juice), extract the volatile compounds using techniques such as headspace solid-phase microextraction (HS-SPME) or liquid-liquid extraction.[5][6]

  • Gas Chromatography (GC) Conditions:

    • Injector: Splitless mode at 250 °C.[6]

    • Column: A polar capillary column, such as a DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for separating these terpenoid compounds.[6]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 3 minutes.

      • Ramp: Increase to 230 °C at a rate of 4 °C/min.

      • Final hold: 230 °C for 20 minutes.[6]

  • Olfactometry (O):

    • The effluent from the GC column is split between a mass spectrometer (MS) for compound identification and a heated sniffing port.

    • A trained sensory panelist sniffs the effluent at the olfactometry port and records the time, intensity, and description of each detected odor.

  • Data Analysis:

    • The data from the MS and the olfactometry are correlated to identify the specific compounds responsible for the perceived aromas.

    • Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the flavor dilution (FD) factor, which indicates the potency of each odorant.

Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)

QDA is a method used to generate a detailed, quantitative description of the sensory attributes of a product by a trained panel.

Methodology:

  • Panelist Selection and Training:

    • Select 8-15 individuals based on their sensory acuity, ability to describe perceptions, and commitment.

    • Train the panelists to identify and quantify a range of flavor attributes relevant to ionones and damascones (e.g., fruity, floral, woody, sweet). This training involves the use of reference standards for each attribute.

  • Lexicon Development:

    • Through roundtable discussions and exposure to a variety of related aroma compounds, the panel develops a consensus on a specific vocabulary (lexicon) to describe the flavors of the this compound and damascone samples.

  • Sample Evaluation:

    • Prepare solutions of the different this compound and damascone isomers at standardized concentrations in a neutral medium (e.g., water or a light white wine base).

    • Present the samples to the panelists in a controlled environment (individual booths with controlled lighting and temperature). Samples should be coded with random three-digit numbers to prevent bias.

    • Panelists independently rate the intensity of each attribute in the lexicon on a continuous, unstructured line scale (e.g., from "not perceptible" to "very strong").

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of attributes between the different compounds.

    • The results can be visualized using spider or radar plots to provide a clear comparison of the flavor profiles.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative sensory analysis of this compound and damascone.

flavor_analysis_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical & Sensory Analysis cluster_data Data Interpretation Sample Preparation Sample Preparation This compound Isomers This compound Isomers Sample Preparation->this compound Isomers Damascone Isomers Damascone Isomers Sample Preparation->Damascone Isomers Dilution in Neutral Matrix Dilution in Neutral Matrix This compound Isomers->Dilution in Neutral Matrix Damascone Isomers->Dilution in Neutral Matrix GC-O Analysis GC-O Analysis Dilution in Neutral Matrix->GC-O Analysis Sensory Panel (QDA) Sensory Panel (QDA) Dilution in Neutral Matrix->Sensory Panel (QDA) Odor Profile & Threshold Odor Profile & Threshold GC-O Analysis->Odor Profile & Threshold Flavor Profile & Intensity Flavor Profile & Intensity Sensory Panel (QDA)->Flavor Profile & Intensity Comparative Analysis Comparative Analysis Odor Profile & Threshold->Comparative Analysis Flavor Profile & Intensity->Comparative Analysis

Caption: Workflow for the comparative flavor analysis of ionones and damascones.

Conclusion

While both ionones and damascones are integral to the "rose ketone" family and share a common biosynthetic origin, their flavor profiles are distinctly different. Damascones generally exhibit lower odor thresholds, indicating a higher potency, and are characterized by complex fruity and floral notes with nuances of apple, blackcurrant, and plum. Ionones, on the other hand, are most famously associated with the aroma of violets, with a generally softer, more powdery, and sometimes woody character. The choice between these compounds in flavor and fragrance applications is therefore highly dependent on the specific sensory experience that a formulator wishes to achieve. The rigorous application of instrumental and sensory analysis techniques, as detailed in this guide, is essential for the precise characterization and effective utilization of these powerful aroma compounds.

References

A Comparative Guide to the Validation of a Yeast-Based Bioassay for Ionone Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and characterization of bioactive compounds are paramount. Ionones, a group of aroma compounds found in various essential oils, are not only significant for the fragrance and flavor industries but also for their potential physiological effects. This guide provides a comprehensive comparison of a yeast-based bioassay and the traditional gas chromatography-mass spectrometry (GC-MS) method for the validation of ionone activity.

Performance Comparison: Yeast-Based Bioassay vs. GC-MS

The choice of analytical method depends on the specific research question, desired throughput, and the nature of the information sought (bioactivity vs. chemical identification and quantification). The following table summarizes the key performance characteristics of each method for the analysis of ionones.

FeatureYeast-Based BioassayGas Chromatography-Mass Spectrometry (GC-MS)
Principle Functional assay measuring the biological activity of ionones through the activation of a specific olfactory receptor expressed in yeast, leading to a measurable reporter signal (e.g., fluorescence, luminescence).Physicochemical method that separates volatile compounds based on their chemical properties and identifies them based on their mass-to-charge ratio.
Information Provided Bioactivity (receptor activation), semi-quantitative concentration-response relationships.Chemical identity, quantification, and structural information.
Throughput High-throughput screening (HTS) compatible; can analyze many samples in parallel in microplate format.[1]Lower throughput; samples are analyzed sequentially.
Sensitivity Potentially very high, depending on the affinity of the receptor for the this compound. Can detect biologically relevant concentrations.[2]High sensitivity, capable of detecting compounds at the µg/L to ng/L level.[3]
Specificity Highly specific to the interaction between the this compound and the expressed olfactory receptor. The response reflects the biological interaction.[2]High specificity based on the unique mass spectrum of each compound. Can distinguish between different this compound isomers.
Sample Preparation Minimal sample preparation is often required.Can require more extensive sample preparation, such as extraction and derivatization.
Cost Generally lower cost per sample, especially for high-throughput applications.[1]Higher initial instrument cost and cost per sample due to consumables and maintenance.
Expertise Required Requires expertise in molecular biology, yeast genetics, and cell-based assays.Requires expertise in analytical chemistry and mass spectrometry.

Experimental Protocols

Yeast-Based Bioassay for this compound Activity

This protocol describes a yeast-based bioassay for detecting this compound activity using an engineered Saccharomyces cerevisiae strain expressing a specific olfactory receptor (OR) that recognizes ionones. The activation of the OR triggers the endogenous yeast pheromone signaling pathway, leading to the expression of a reporter gene (e.g., Green Fluorescent Protein - GFP).

1. Yeast Strain and Plasmids:

  • Yeast Strain: A S. cerevisiae strain with a modified pheromone pathway to reduce background signaling and enhance the response from a heterologous G-protein coupled receptor (GPCR).[4] Commonly, genes like FAR1 (to prevent cell cycle arrest) and SST2 (a negative regulator of G-protein signaling) are deleted to improve the signal.[4]

  • Olfactory Receptor Plasmid: A yeast expression vector containing the coding sequence for a human or other mammalian olfactory receptor known to bind to ionones (e.g., members of the OR51E2 family which are known to be activated by β-ionone).[1] The receptor is often fused with a tag (e.g., GFP) for localization studies.[5]

  • Reporter Plasmid: A yeast expression vector containing a reporter gene (e.g., yEGFP, luciferase) under the control of a pheromone-responsive promoter, such as FIG1.

2. Yeast Transformation:

  • Prepare competent yeast cells using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

  • Co-transform the yeast strain with the olfactory receptor plasmid and the reporter plasmid.

  • Select for transformed cells by plating on appropriate selective synthetic defined (SD) medium.

3. Bioassay Procedure:

  • Inoculate a single colony of the transformed yeast into 5 mL of selective SD medium and grow overnight at 30°C with shaking.

  • Dilute the overnight culture to an OD₆₀₀ of 0.1 in fresh selective medium and grow for another 4-6 hours to reach the mid-log phase.

  • Prepare a 96-well microplate with serial dilutions of the this compound standards and the unknown samples. Include a solvent control (e.g., DMSO).

  • Add the yeast cell culture to each well of the microplate.

  • Incubate the microplate at 30°C for 4-6 hours.

  • Measure the reporter signal using a plate reader (e.g., fluorescence for GFP at Ex/Em 485/520 nm, or luminescence for luciferase after adding the substrate).

  • Normalize the signal to cell density (OD₆₀₀) if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

This protocol outlines a general procedure for the quantitative analysis of ionones in a sample matrix using GC-MS.

1. Sample Preparation (Example: Liquid Sample):

  • Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., dichloromethane).

  • Alternatively, use headspace solid-phase microextraction (HS-SPME) for volatile compounds.[3]

  • Concentrate the extract under a gentle stream of nitrogen.

  • Add an internal standard for quantification.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

    • Acquisition Mode: Full scan for identification, and selected ion monitoring (SIM) for quantification for higher sensitivity.

3. Data Analysis:

  • Identify the this compound peaks in the chromatogram by comparing their retention times and mass spectra with those of authentic standards.

  • Quantify the ionones by integrating the peak areas and using a calibration curve generated from the standards.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key processes involved in the yeast-based bioassay.

G_Protein_Signaling_Pathway cluster_membrane Yeast Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound OR Olfactory Receptor (GPCR) This compound->OR Binding G_protein G-protein (Gpa1, Ste4, Ste18) OR->G_protein Activation MAPK_cascade MAP Kinase Cascade G_protein->MAPK_cascade Signal Transduction Transcription_Factor Transcription Factor (Ste12) MAPK_cascade->Transcription_Factor Activation PRE Pheromone Response Element Transcription_Factor->PRE Binding Reporter_Gene Reporter Gene (e.g., GFP) PRE->Reporter_Gene Transcription Reporter_Protein Reporter Protein (Fluorescence) Reporter_Gene->Reporter_Protein Translation

Caption: this compound-induced G-protein signaling pathway in engineered yeast.

Yeast_Bioassay_Workflow start Start transformation Yeast Transformation (OR & Reporter Plasmids) start->transformation culture Overnight Culture of Transformed Yeast transformation->culture dilution Dilution and Growth to Log Phase culture->dilution plate_prep Prepare 96-well Plate (this compound dilutions & Samples) dilution->plate_prep incubation Add Yeast to Plate & Incubate plate_prep->incubation measurement Measure Reporter Signal (Fluorescence/Luminescence) incubation->measurement analysis Data Analysis (Normalize & Plot) measurement->analysis end End analysis->end

Caption: Experimental workflow for the yeast-based this compound bioassay.

Conclusion

The validation of a yeast-based bioassay for this compound activity offers a powerful, high-throughput, and biologically relevant alternative to traditional analytical methods like GC-MS. While GC-MS provides precise chemical identification and quantification, the yeast bioassay delivers crucial information on the bioactivity of ionones, which is invaluable for applications in drug discovery, fragrance development, and sensory science. The two methods are not mutually exclusive and can be used in a complementary manner to provide a comprehensive understanding of this compound activity and concentration. The yeast bioassay is particularly well-suited for initial screening of large sample sets, with subsequent confirmation and quantification of active compounds by GC-MS.

References

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